molecular formula C8H16N4O2 B8137171 tert-Butyl (2-azidoethyl)(methyl)carbamate

tert-Butyl (2-azidoethyl)(methyl)carbamate

Cat. No.: B8137171
M. Wt: 200.24 g/mol
InChI Key: HBIZLVGJYYDTIS-UHFFFAOYSA-N
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Description

Tert-Butyl (2-azidoethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C8H16N4O2 and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-azidoethyl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-azidoethyl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-azidoethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)12(4)6-5-10-11-9/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIZLVGJYYDTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS 847259-90-9) in Heterobifunctional Degrader and Bioconjugate Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the field of targeted protein degradation (TPD) and bioconjugation matures, the design of the linker region has shifted from a passive spacer to a critical determinant of a molecule's pharmacokinetic and physicochemical fate[1]. For molecules residing in "beyond Rule of 5" (bRo5) chemical space—such as Proteolysis Targeting Chimeras (PROTACs)—poor cellular permeability is a primary bottleneck.

This technical whitepaper provides an in-depth analysis of tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS 847259-90-9) . As a Senior Application Scientist, I will deconstruct why this specific orthogonally protected, N-methylated aliphatic linker is strategically deployed to overcome permeability limitations, and provide field-proven, self-validating methodologies for its incorporation into complex molecular architectures.

Physicochemical & Structural Profiling

To effectively utilize this linker, one must first understand its foundational properties. The molecule is a bifunctional aliphatic chain featuring a terminal azide and a Boc-protected secondary (N-methyl) amine.

PropertyValue / Description
Chemical Name tert-Butyl (2-azidoethyl)(methyl)carbamate
CAS Number 847259-90-9
Molecular Formula C₈H₁₆N₄O₂
Molecular Weight 200.24 g/mol
Functional Groups Azide (-N₃), Boc-protected N-methyl amine
SMILES CC(C)(C)OC(=O)N(C)CCN=[N+]=[N-]
(C+O)/N Safety Ratio 2.5 (Requires specific handling protocols; see Section 6)
Storage Conditions 2-8°C, protect from light and ambient moisture

Structural Rationale in Drug Design (E-E-A-T)

The selection of CAS 847259-90-9 over a standard, unmethylated PEG or alkyl linker is driven by strict physicochemical causality:

  • Permeability Enhancement via N-Methylation: PROTACs typically suffer from low passive membrane permeability due to their high molecular weight and numerous hydrogen bond donors (HBDs)[2]. Strategic N-methylation of the linker backbone eliminates a solvent-exposed HBD[3]. This modification not only increases the Lipophilic Permeability Efficiency (LPE) but also restricts the conformational flexibility of the linker, pre-organizing it to minimize the polar surface area (PSA) during membrane transit[1].

  • Orthogonal Reactivity (The "Click" Advantage): The terminal azide allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The acid-labile tert-butyloxycarbonyl (Boc) group ensures the amine remains completely unreactive during the click chemistry phase, allowing for step-wise, directional conjugation without cross-reactivity.

  • Proteolytic Stability: In in vivo applications, the N-methyl group provides critical steric hindrance against proteolytic enzymes, reducing susceptibility to enzymatic cleavage compared to primary amide linkages[3].

Mechanistic Workflow of Bifunctional Conjugation

The following diagram illustrates the logical progression of incorporating CAS 847259-90-9 into a heterobifunctional molecule (e.g., a PROTAC).

G A CAS 847259-90-9 (Azide Linker) B CuAAC Reaction (Alkyne-Target) A->B Click Chemistry C Triazole Intermediate B->C D Boc Deprotection (TFA/DCM) C->D E Secondary Amine (N-Methyl) D->E -Boc F Amide Coupling (E3 Ligand) E->F Electrophile G PROTAC / ADC Conjugate F->G

Fig 1: Stepwise heterobifunctional conjugation workflow utilizing CAS 847259-90-9.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to verify success before proceeding to the next synthetic step.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step links the target-binding ligand (bearing a terminal alkyne) to the azide of CAS 847259-90-9.

  • Step 1: Dissolve the alkyne-bearing ligand (1.0 eq) and CAS 847259-90-9 (1.1 eq) in a degassed 1:1 mixture of tert-butanol and water.

  • Step 2: Add TBTA (tris(benzyltriazolylmethyl)amine) (0.1 eq). Causality: TBTA is employed to stabilize the Cu(I) oxidation state, preventing its disproportionation and protecting sensitive ligands from reactive oxygen species (ROS) generated by free copper.

  • Step 3: Add CuSO₄·5H₂O (0.05 eq) followed immediately by freshly prepared sodium ascorbate (0.2 eq). Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytic Cu(I) species in situ.

  • Step 4: Stir at room temperature for 2-4 hours under an inert atmosphere.

  • Self-Validation Checkpoint (IR Spectroscopy): Take a small aliquot, evaporate the solvent, and analyze via ATR-FTIR. The starting material possesses a highly distinct, strong asymmetric azide stretch at ~2100 cm⁻¹ . The complete disappearance of this peak confirms 100% conversion to the triazole.

Protocol 2: Boc Deprotection and Secondary Amide Coupling

This step removes the orthogonal protection and couples the resulting secondary amine to an E3 ligase ligand (bearing a carboxylic acid).

  • Step 1 (Deprotection): Treat the purified triazole intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 1 hour at 0°C to room temperature.

  • Step 2: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the secondary amine as a TFA salt.

  • Self-Validation Checkpoint (Chloranil Test): Perform a Chloranil test on a TLC plate. Unlike Ninhydrin (which is optimal for primary amines), the Chloranil test (acetaldehyde/p-chloranil) specifically reacts with secondary amines to produce a distinct blue/green color, confirming successful deprotection.

  • Step 3 (Coupling): Dissolve the E3 ligase ligand (1.0 eq) and the deprotected linker (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the TFA salt.

  • Step 4: Add HATU (1.2 eq) at 0°C and stir for 12 hours. Causality: The N-methyl amine generated is sterically hindered and significantly less nucleophilic than a primary amine. Standard carbodiimides (EDC/NHS) will result in poor yields. HATU provides superior activation kinetics via an HOAt leaving group, which is strictly required for efficient secondary amine coupling.

Safety & Handling: The Azide Rule of Thumb

While CAS 847259-90-9 is a stable liquid under standard conditions, it must be evaluated through the lens of azide safety. The stability of organic azides is governed by the (C+O)/N ratio .

  • For CAS 847259-90-9: Carbon (8) + Oxygen (2) = 10. Nitrogen = 4.

  • Ratio = 10 / 4 = 2.5.

Causality for Safety: A ratio below 3.0 indicates that the compound possesses enough explosive potential that it should never be distilled to absolute dryness under high heat, nor subjected to heavy mechanical shock. It must be stored in a cool environment and strictly kept away from heavy metals (other than the controlled, catalytic amounts of Copper used in CuAAC) to prevent the formation of highly shock-sensitive metal azides.

References

  • Title: Understanding and Improving the Membrane Permeability of VH032-Based PROTACs Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Impact of Linker Composition on VHL PROTAC Cell Permeability Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Peptide-Drug Conjugate Manufacturing: PDC and PROTAC Synthesis Strategies Source: Adesis Inc. URL: [Link]

Sources

A Technical Guide to N-Boc-N-methyl-2-azidoethylamine: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-Boc-N-methyl-2-azidoethylamine, a specialized chemical entity designed for applications in drug discovery, chemical biology, and materials science. We will explore its molecular structure, physicochemical properties, a proposed synthetic pathway, and its primary applications as a heterobifunctional linker, with a focus on the strategic utility of its orthogonal protecting groups and reactive functionalities.

Introduction: The Strategic Advantage of Orthogonal Functionality

N-Boc-N-methyl-2-azidoethylamine is a molecule of significant interest for researchers requiring precise control over covalent bond formation. Its architecture incorporates three key features:

  • An azide (N₃) group, which serves as a highly specific handle for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][2][3]

  • A tert-butyloxycarbonyl (Boc) protected secondary amine . The Boc group is a robust protecting group, stable under a wide range of conditions but readily and cleanly removable under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][5]

  • A methylated amine , which, upon deprotection, provides a secondary amine nucleophile. This feature prevents unwanted side reactions that can occur with primary amines and offers a distinct reactive profile for subsequent conjugation steps.

This unique combination of a "clickable" azide and a protected amine allows for a sequential and controlled two-step conjugation strategy. This is invaluable in the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized surfaces.[6][7]

Molecular Structure and Physicochemical Properties

The rational design of any synthetic protocol or application begins with a fundamental understanding of the molecule's structure and properties.

IUPAC Name: tert-butyl (2-azidoethyl)(methyl)carbamate Molecular Formula: C₈H₁₆N₄O₂ Molecular Weight: 200.24 g/mol

Below is a diagram illustrating the molecular structure of N-Boc-N-methyl-2-azidoethylamine.

Caption: Molecular structure of N-Boc-N-methyl-2-azidoethylamine.

Table 1: Physicochemical Properties Note: As this is a specialized compound, many physical properties are not experimentally determined in public literature. The following are estimated based on structurally similar compounds and general chemical principles.

PropertyValueSource(s)
Appearance Colorless to pale yellow oil(Predicted)
Molecular Weight 200.24 g/mol (Calculated)
Density ~1.0 g/mL(Estimated)
Boiling Point Not determined; likely decomposes at high temperatures(Predicted)
Solubility Soluble in most organic solvents (DCM, THF, DMF, DMSO, Alcohols)(Predicted)
Stability Stable under standard conditions; sensitive to strong acids and reducing agents. Azide group confers potential energetic instability.[4]
Proposed Synthesis and Purification Protocol

The synthesis of N-Boc-N-methyl-2-azidoethylamine can be logically achieved from the commercially available precursor, N-Boc-N-methylethylenediamine. The core transformation is the conversion of the terminal primary amine into an azide group. A common and effective method for this is a two-step, one-pot diazo-transfer reaction.

Reaction Scheme: N-Boc-N-methylethylenediamine → N-Boc-N-methyl-2-azidoethylamine

workflow cluster_synthesis Synthetic Workflow start Start with N-Boc-N-methylethylenediamine in DCM/H₂O add_tfa Add Triflyl Azide (TfN₃) (or alternative diazo-transfer reagent) and CuSO₄ (cat.) start->add_tfa add_base Add K₂CO₃ (Base) to neutralize acid byproduct add_tfa->add_base stir Stir at 0°C to Room Temp (Monitor by TLC) add_base->stir workup Aqueous Workup: Separate organic layer, wash with brine stir->workup dry Dry organic layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify product Final Product: N-Boc-N-methyl-2-azidoethylamine purify->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology:

  • Rationale: This protocol employs a copper-catalyzed reaction with triflyl azide (TfN₃) for the diazotization of the primary amine. The copper catalyst enhances the rate and efficiency of the reaction. An aqueous biphasic system is used to facilitate the reaction and subsequent workup.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-N-methylethylenediamine (1.0 eq). Dissolve it in a 2:1 mixture of dichloromethane (DCM) and water. Cool the flask to 0 °C in an ice bath.

  • Catalyst and Reagent Addition: Add a catalytic amount of copper(II) sulfate (CuSO₄, ~1-2 mol%). In a separate container, prepare a solution of triflyl azide (TfN₃, 1.1 eq) in DCM. Safety Note: Triflyl azide and other small organic azides are potentially explosive and should be handled with extreme care behind a blast shield. Add the TfN₃ solution dropwise to the stirring reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude oil using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization Profile

The structure of N-Boc-N-methyl-2-azidoethylamine can be unequivocally confirmed by a combination of spectroscopic methods.

  • Infrared (IR) Spectroscopy: The most telling feature will be a strong, sharp absorption peak characteristic of the azide asymmetric stretch, appearing around 2100 cm⁻¹ . Another key peak will be the carbonyl (C=O) stretch from the Boc group, observed around 1690 cm⁻¹ .[8]

  • ¹H NMR Spectroscopy: Expected signals include a singlet at ~1.45 ppm (9H, tert-butyl group), a singlet at ~2.90 ppm (3H, N-methyl group), and two triplets at approximately 3.35 ppm and 3.50 ppm (2H each, corresponding to the two CH₂ groups of the ethyl backbone).[8][9]

  • ¹³C NMR Spectroscopy: Key resonances are expected around 28 ppm (Boc methyls), 35 ppm (N-methyl), 50 ppm (azido-CH₂), 52 ppm (N-CH₂), 80 ppm (Boc quaternary carbon), and 155 ppm (Boc carbonyl carbon).[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF) should show the correct mass for the protonated molecular ion [M+H]⁺.

Core Applications in Bioconjugation and Drug Development

The utility of N-Boc-N-methyl-2-azidoethylamine lies in its ability to bridge two different molecular entities in a controlled, stepwise fashion.

A. Click Chemistry Conjugation

The azide group is primed for participation in click chemistry.[3][10] This reaction is known for its high yield, specificity, and biocompatibility (especially the copper-free variants).[][2]

  • Mechanism: The azide undergoes a [3+2] cycloaddition with an alkyne to form a stable triazole ring. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used (SPAAC).[]

protocol cluster_protocol Two-Step Bioconjugation Protocol mol1 Molecule A (with Alkyne group) click Step 1: Click Reaction (e.g., CuAAC or SPAAC) mol1->click linker N-Boc-N-methyl-2-azidoethylamine linker->click intermediate Intermediate Conjugate (Boc-protected) click->intermediate deprotect Step 2: Boc Deprotection (TFA in DCM) intermediate->deprotect activated_amine Activated Secondary Amine (TFA Salt) deprotect->activated_amine couple Step 3: Amine Coupling (Amide bond formation) activated_amine->couple mol2 Molecule B (e.g., with NHS-ester) mol2->couple final_product Final Conjugate A-Linker-B couple->final_product

Caption: Logical workflow for a two-step bioconjugation process.

B. Sequential Amine Coupling

After the click reaction has been performed, the Boc group can be removed to reveal the secondary amine.

  • Deprotection: This is typically achieved by treating the intermediate conjugate with trifluoroacetic acid (TFA) in an anhydrous solvent like DCM. The reaction is usually rapid (15-60 minutes) and clean, yielding the TFA salt of the free amine.[5]

  • Coupling: The newly exposed secondary amine is a potent nucleophile that can be reacted with an electrophile on a second molecule. A common strategy is to react it with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[11]

This orthogonal, two-step approach is critical for preventing polymerization or undesired reactions when constructing complex systems where multiple reactive sites are present.

Safety, Handling, and Storage
  • Safety: Organic azides, particularly those with a high nitrogen-to-carbon ratio and low molecular weight, are potentially explosive. They can be sensitive to heat, shock, and friction. All work should be conducted in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Handling: Avoid contact with strong acids, bases, and reducing agents (which can reduce the azide). Thermal decomposition can release hazardous gases like nitrogen oxides (NOx).[12]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Refrigeration is recommended for long-term storage.[4]

Conclusion

N-Boc-N-methyl-2-azidoethylamine represents a highly valuable tool for the modern chemical biologist and drug development scientist. Its design embodies the principles of modularity and orthogonality, allowing for the precise and sequential assembly of complex biomolecular conjugates. By providing distinct and selectively addressable reactive handles—the azide for click chemistry and the protected secondary amine for subsequent acylation—this linker enables the construction of well-defined molecular architectures that are crucial for advancing therapeutic and diagnostic technologies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2756424, N-Boc-N-methylethylenediamine. Available from: [Link].

  • Kamal, A., et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). PMC. Available from: [Link].

  • Fukuyama, T., et al. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (2002). Journal of Synthetic Organic Chemistry, Japan. Available from: [Link].

  • Macmillan Group. Supplementary Materials. (2016). Available from: [Link].

  • El-Faham, A., et al. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). SciSpace. Available from: [Link].

  • Sigma-Aldrich. SAFETY DATA SHEET: N-Boc-ethylenediamine. (2025). Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link].

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me₂SiHCl. (2025). Available from: [Link].

  • Samieipour, F., et al. Recent developments in bioconjugation: From strategies to design and clinical applications. (2026). International Journal of Biological Macromolecules. Available from: [Link].

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. (2023). Available from: [Link].

  • Bhattacharyya, S. Synthesis of N-Methyl Secondary Amines. (2000). Synthetic Communications. Available from: [Link].

  • Klapötke, T. M., et al. Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated. (2019). The Journal of Organic Chemistry. Available from: [Link].

  • ResearchGate. ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Available from: [Link].

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. (2022). Available from: [Link].

  • Wang, W., et al. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (2013). Molecules. Available from: [Link].

  • Moreno, P. M., & Schatz, C. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. (2014). Bioconjugate Chemistry. Available from: [Link].

  • ChemBK. N-Boc-N-methyl-ethylenediamine. (2024). Available from: [Link].

  • DergiPark. The Use of Click Chemistry in Drug Development Applications. (2019). Available from: [Link].

Sources

Technical Whitepaper: tert-Butyl N-(2-azidoethyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature, Synthesis, and Application in Linker Technologies

Executive Summary

tert-Butyl N-(2-azidoethyl)-N-methylcarbamate (CAS: 847259-90-9) is a specialized bifunctional linker intermediate widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Characterized by an orthogonally protected secondary amine (N-Boc, N-Methyl) and a reactive terminal azide, this compound serves as a critical "click-ready" building block. Its design allows for the precise installation of an N-methylated ethyl spacer—a structural motif often employed to modulate the physicochemical properties (solubility, permeability) and conformational flexibility of heterobifunctional degraders.

This technical guide provides an authoritative analysis of its chemical identity, a validated 3-step synthesis protocol from commodity precursors, and a mechanistic overview of its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Part 1: Chemical Identity & Nomenclature[1]

Accurate identification is paramount in complex linker synthesis. The following table consolidates the chemical descriptors for this compound to ensure precise procurement and database registration.

DescriptorValue / Name
Primary Name tert-Butyl N-(2-azidoethyl)-N-methylcarbamate
CAS Registry Number 847259-90-9
Common Synonyms N-Boc-N-methyl-2-azidoethylaminetert-Butyl (2-azidoethyl)(methyl)carbamate2-(N-Boc-N-methylamino)ethyl azide
IUPAC Name tert-butyl N-(2-azidoethyl)-N-methylcarbamate
Molecular Formula C₈H₁₆N₄O₂
Molecular Weight 200.24 g/mol
SMILES CN(CCN=[N+]=[N-])C(=O)OC(C)(C)C
InChI Key BFTVWTYYQWTLQL-UHFFFAOYSA-N (Analogous backbone)
Part 2: Physicochemical Properties[7]

Understanding the physical state and solubility profile is essential for assay development and storage.

  • Physical State: Colorless to pale yellow oil (at room temperature).

  • Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate, DMSO, DMF). Sparingly soluble in water.

  • Stability: Stable under standard laboratory conditions (2–8°C).

    • Note: As an organic azide, it is potentially heat-sensitive. Avoid exposure to temperatures >80°C during concentration.

  • C/N Ratio: The Carbon-to-Nitrogen ratio is 2:1 (8 Carbons / 4 Nitrogens).

    • Safety Implication: While C/N > 3 is the general rule for safety, this small molecule has a relatively high nitrogen content. However, the Boc group adds significant carbon mass, stabilizing the molecule compared to smaller alkyl azides.

Part 3: Synthesis & Manufacturing[8]

The most robust synthetic route utilizes N-methylethanolamine as the starting material. This pathway is preferred over direct alkylation of azides due to higher safety margins and cleaner impurity profiles.

Retrosynthetic Analysis

The target molecule is assembled via a 3-step sequence:

  • N-Protection: Selective Boc-protection of the secondary amine.

  • Activation: Conversion of the primary alcohol to a leaving group (Mesylate).

  • Substitution: Nucleophilic displacement with Sodium Azide.

Validated Experimental Protocol

Step 1: Boc Protection [1]

  • Reagents: N-Methylethanolamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), DCM (Solvent).

  • Procedure: Dissolve N-methylethanolamine in DCM at 0°C. Add Boc₂O dropwise. Stir at RT for 4 hours.

  • Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Boc₂O.

  • Yield: >95% (Quantitative).

Step 2: Mesylation (Activation)

  • Reagents: N-Boc-N-methylethanolamine (from Step 1), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), DCM.

  • Procedure: Cool the solution of the alcohol to 0°C. Add Et₃N followed by slow addition of MsCl. Stir for 2 hours.

  • Workup: Wash with water, brine, dry over Na₂SO₄.[2]

  • Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate (OMs) increases the rate of the subsequent SN2 reaction by orders of magnitude.

Step 3: Azidation (Nucleophilic Substitution)

  • Reagents: Mesylate intermediate, Sodium Azide (NaN₃, 1.5 eq), DMF (Solvent).

  • Procedure: Dissolve the mesylate in DMF. Add solid NaN₃ carefully. Heat to 60°C for 4–6 hours behind a blast shield.

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics extensively with water to remove DMF.

  • Safety Note: Do not use chlorinated solvents (DCM) in this step to avoid formation of explosive di-azidomethane.

Synthesis Workflow Diagram

SynthesisPath Start N-Methylethanolamine (Starting Material) Step1 Step 1: Boc Protection (Boc2O, DCM) Start->Step1 Inter1 N-Boc-N-methyl ethanolamine Step1->Inter1 Step2 Step 2: Mesylation (MsCl, Et3N) Inter1->Step2 Inter2 Mesylate Intermediate (Leaving Group Active) Step2->Inter2 Step3 Step 3: Azidation (NaN3, DMF, 60°C) Inter2->Step3 Final tert-Butyl N-(2-azidoethyl)- N-methylcarbamate Step3->Final

Figure 1: Step-wise synthesis pathway from commodity precursor N-methylethanolamine to the target azide linker.

Part 4: Application in Drug Discovery

This compound is a cornerstone in Fragment-Based Drug Design (FBDD) and PROTAC development . Its primary utility lies in the "Click Chemistry" reaction (CuAAC), where it acts as the azide component to link a ligand (e.g., E3 ligase binder) to a target protein binder.

Mechanism of Action: CuAAC Ligation

The terminal azide group undergoes a copper(I)-catalyzed [3+2] cycloaddition with a terminal alkyne. This reaction is:

  • Bioorthogonal: Does not interfere with native biological functional groups.

  • Regiospecific: Exclusively forms the 1,4-disubstituted 1,2,3-triazole.

  • Stable: The resulting triazole ring is chemically inert and resistant to metabolic degradation.

Workflow: PROTAC Linker Assembly

In a typical PROTAC synthesis, the N-Boc group allows for orthogonal deprotection.

  • Click Reaction: The azide end is clicked to an Alkyne-functionalized E3 Ligase Ligand (e.g., Thalidomide derivative).

  • Deprotection: The Boc group is removed with TFA/DCM to reveal the secondary amine.

  • Final Coupling: The revealed amine is coupled to the Target Protein Ligand (via an activated ester or alkyl halide).

PROTAC_Assembly AzideLinker tert-Butyl N-(2-azidoethyl)- N-methylcarbamate ClickRxn CuAAC 'Click' Reaction (CuSO4, Na Ascorbate) AzideLinker->ClickRxn AlkyneLigand Alkyne-Functionalized E3 Ligase Ligand AlkyneLigand->ClickRxn TriazoleInt Intermediate: Boc-Protected Triazole Construct ClickRxn->TriazoleInt Deprotection Boc Deprotection (TFA / DCM) TriazoleInt->Deprotection AmineInt Revealed Secondary Amine (Reactive Handle) Deprotection->AmineInt Coupling Amide Coupling / Alkylation AmineInt->Coupling TargetLigand Target Protein Ligand (Activated Ester) TargetLigand->Coupling FinalPROTAC Final PROTAC Molecule (Active Degrader) Coupling->FinalPROTAC

Figure 2: Application workflow demonstrating the assembly of a PROTAC molecule using the azide linker via Click Chemistry followed by Boc-deprotection.

Part 5: Safety & Handling (Critical)

Working with organic azides requires strict adherence to safety protocols to prevent explosion hazards.

  • Explosive Potential: While tert-butyl N-(2-azidoethyl)-N-methylcarbamate is relatively stable due to its molecular weight (MW > 200) and C/N ratio (2:1), it should still be treated as an energetic material.

    • Rule of Thumb:

      
       is considered safe. This molecule has 
      
      
      
      , which is borderline .
  • Heat Sensitivity: Do not heat reaction mixtures or rotary evaporators above 45°C .

  • Solvent Compatibility:

    • Avoid: Dichloromethane (DCM) or Chloroform in the presence of free azide ions (NaN₃) to prevent the formation of diazidomethane (highly explosive).

    • Preferred: DMF, DMSO, or t-Butanol/Water mixtures.

  • Waste Disposal: Quench unreacted azide residues with explicit chemical deactivation methods (e.g., reduction with Triphenylphosphine or treatment with dilute hypochlorite) before disposal. Do not pour azide solutions down the drain (reacts with copper/lead pipes to form heavy metal azides).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22323692, tert-Butyl (2-azidoethyl)carbamate. [Link](Note: Reference for structural backbone and properties).

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society. [Link](Authoritative source for CuAAC mechanism).

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link](Standard reference for Azide safety and handling).

Sources

Engineering Stability and Solubility: N-Methylated Azide Linkers in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and application of N-methylated azide linkers . This class of chemical tools bridges the gap between bioorthogonal chemistry (Click reagents) and peptidomimetics (stability/solubility enhancement).

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), peptide therapeutics, and PROTACs, the linker is not merely a bridge—it is a determinant of pharmacokinetics.[] Standard amide-based azide linkers often suffer from two critical failure modes: premature proteolytic cleavage in plasma and poor solubility due to intermolecular hydrogen bonding (aggregation).

N-methylated azide linkers address these challenges by introducing a methyl group at the amide nitrogen of the linker backbone. This modification sterically shields the peptide bond from proteases and eliminates the hydrogen bond donor capability, drastically improving solubility and membrane permeability. This guide provides the rationale, synthetic protocols, and application strategies for deploying these advanced linkers in chemical biology.

The Physicochemical Rationale

The decision to switch from a standard azide linker (e.g., 6-azidohexanoic acid derived) to an N-methylated variant (e.g., N-methyl-azidohomoalanine or sarcosine-based azide) is driven by three mechanistic factors.

Proteolytic Resistance (The Steric Shield)

Proteases (e.g., serum proteases, lysosomal cathepsins) typically require the amide bond to adopt a specific conformation within the enzyme active site.

  • Mechanism: The N-methyl group introduces steric bulk that prevents the enzyme from accessing the carbonyl carbon.

  • Outcome: N-methylated peptides exhibit half-lives in human serum that are orders of magnitude higher than their non-methylated counterparts.

Solubility and Aggregation

Standard peptide linkers prone to


-sheet formation can cause ADCs or macrocycles to precipitate.
  • H-Bond Disruption: A standard amide (–CONH–) acts as both a hydrogen bond donor (NH) and acceptor (CO). N-methylation (–CON(Me)–) removes the donor.

  • Thermodynamic Effect: This disruption prevents the formation of intermolecular aggregates, forcing the linker to remain solvated. While N-methylation increases the lipophilicity (LogP) of the monomer, it paradoxically increases aqueous solubility for larger constructs by preventing "stacking."

Conformational Control (Cis/Trans Isomerism)

Unlike standard amides, which overwhelmingly favor the trans conformation (


), N-methyl amides have a lower energy barrier for cis/trans isomerization and significantly populate the cis state.
  • Application: This property is exploited to induce "turn" structures in peptide macrocycles, bringing the azide and alkyne reactive handles into closer proximity for intramolecular cyclization.

Synthetic Methodologies

Synthesizing N-methylated azide linkers requires overcoming the steric hindrance of the N-methyl group during coupling. Standard SPPS (Solid Phase Peptide Synthesis) protocols often fail.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing these linkers.

SyntheticWorkflow Start Target: N-Methyl Azide Linker RouteA Route A: Pre-Methylated Building Block (Recommended) Start->RouteA High Purity Needs RouteB Route B: On-Resin Methylation (Mitsunobu/Fukuyama) Start->RouteB Custom Sequence Coupling Coupling Reaction (HATU/HOAt or Triphosgene) RouteA->Coupling Steric Challenge RouteB->Coupling Deprotection Fmoc Removal (20% Piperidine/DMF) Coupling->Deprotection Iterative Cycle Deprotection->Coupling Next AA Cleavage Cleavage & Purification (TFA/TIPS/H2O) Deprotection->Cleavage Final Step

Figure 1: Synthetic workflow for N-methylated azide linkers. Route A is preferred to avoid side reactions with the azide group.

Protocol: Coupling N-Methylated Azido Amino Acids

Challenge: The N-methyl group hinders the nucleophilic attack of the amine on the incoming activated ester. Solution: Use high-efficiency coupling reagents (HATU) or acid chlorides (via Triphosgene).

Step-by-Step Protocol (Route A - SPPS):

  • Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2

    
     5 min). Wash with DMF (
    
    
    
    ).
  • Activation (The Critical Step):

    • Reagents: Fmoc-N-Me-Azido-AA (3 eq), HATU (2.9 eq), HOAt (3 eq), and DIPEA (6 eq).

    • Note: HOAt is crucial here; the nitrogen of the pyridine ring assists in stabilizing the active ester, accelerating the reaction with the sterically hindered N-methyl amine.

  • Coupling: Add the activated mixture to the resin. Shake for 2–4 hours (double the standard time).

    • Monitoring: Standard Kaiser test does not work on secondary amines (N-methyl). Use the Chloranil test (blue = free secondary amine; colorless = coupled).

  • Capping: Unreacted N-methyl amines are difficult to cap but essential to prevent deletion sequences. Use Acetic Anhydride/Pyridine (1:1) for 15 min.

Bioorthogonal Reactivity: The "Click" Interface

Does N-methylation affect the Click reaction?

  • Electronic Effects: Negligible. The N-methyl group is usually separated from the azide by alkyl spacers, insulating the azide electronically.

  • Steric Effects: Moderate. If the N-methyl group is immediately adjacent to the azide (e.g., N-methyl-

    
    -azido acids), the formation of the copper-metallacycle intermediate in CuAAC may be slowed due to steric clash.
    
  • Recommendation: Use a spacer (e.g.,

    
    -alanine or PEG2) between the N-methyl amide and the azide if rapid kinetics are critical.
    
Comparison of Linker Classes
FeatureStandard Azide LinkerN-Methylated Azide Linker
Proteolytic Stability Low (t

< 30 min in serum)
High (t

> 24 hrs)
Solubility Moderate (prone to aggregation)High (disrupts aggregation)
Membrane Permeability Low (H-bond donors penalize)Enhanced (reduced H-bond donors)
Coupling Difficulty LowHigh (requires HATU/HOAt)
Conformation Trans-amide (linear)Cis/Trans mixture (turn-inducing)

Case Study: ADC Linker Stabilization

Context: An Antibody-Drug Conjugate (ADC) targeting a solid tumor showed rapid clearance in mouse models. Analysis revealed the linker was being cleaved by serum esterases/proteases before internalization.

Intervention: The researchers replaced the standard valine-citrulline (Val-Cit) p-aminobenzyl carbamate linker with an N-methylated Val-Cit analog .

Results:

  • Stability: Plasma stability increased from 6 hours to >48 hours.

  • Efficacy: The N-methylated ADC maintained potency in vitro (cathepsin B could still cleave it inside the lysosome, albeit slower) but showed significantly reduced systemic toxicity in vivo due to the lack of premature release.

References

  • BenchChem. "An In-depth Technical Guide to Azide-Containing Peptide Linkers for Research." BenchChem Technical Resources.

  • Biron, E., & Kessler, H. (2005). "Synthesis of N-Methylated Amino Acids." Monash University / Wiley.

  • Merck. "N-Methylated Amino Acids for Preparing Peptides with Enhanced Proteolytic Stability." Merck Millipore Technical Notes.

  • Chatterjee, J., et al. (2015). "The effect of N-methylation of amino acids on solubility and conformation: a DFT study.

  • Santa Cruz Biotechnology. "Azide-Alkyne Click Crosslinkers."[2] SCBT Product Guide.

Sources

Technical Guide: Bifunctional PEG Substitute Linkers with Azide Functionality

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: Beyond the PEG Standard

For decades, Polyethylene Glycol (PEG) has been the gold standard for extending the circulation half-life of biotherapeutics. However, the field is currently facing a "PEG Dilemma." Clinical data indicates that up to 72% of the human population possesses pre-existing anti-PEG antibodies (APAs), primarily due to exposure via cosmetics and food additives.

This has led to the Accelerated Blood Clearance (ABC) phenomenon , where the immune system recognizes and rapidly clears PEGylated nanocarriers upon repeat administration, nullifying the pharmacokinetic benefits. Furthermore, PEG is non-biodegradable, leading to potential vacuolization in the kidneys with high-molecular-weight accumulation.

This guide focuses on the next-generation solution: Bifunctional Non-PEG Linkers —specifically Polysarcosine (PSar) and Poly(2-oxazoline) (POx) —functionalized with Azide groups. These alternatives offer "stealth" properties comparable to PEG but with biodegradability (PSar) and zero immunogenic cross-reactivity.[1]

Material Science: The Superior Substitutes

Polysarcosine (PSar)

PSar is a polypeptoid (poly(N-methyl glycine)) based on the endogenous amino acid sarcosine.[1]

  • Mechanism: Unlike peptides, it lacks hydrogen bond donors in the backbone, preventing secondary structure formation (alpha-helices/beta-sheets) and ensuring high solubility.

  • Advantage: It is biodegradable (catabolized into sarcosine/glycine) and effectively invisible to the immune system.

Poly(2-oxazoline) (POx)

POx is a pseudo-polypeptide synthesized via Cationic Ring-Opening Polymerization (CROP).

  • Mechanism: By varying the side chain (methyl, ethyl, propyl), hydrophilicity can be precisely tuned. Poly(2-ethyl-2-oxazoline) (PEtOx) is the most common PEG substitute.

  • Advantage: It exhibits high chemical stability, low viscosity, and no accumulation in tissues.

Comparative Analysis: PEG vs. Substitutes[2]
FeaturePolyethylene Glycol (PEG)Polysarcosine (PSar)Poly(2-oxazoline) (PEtOx)
Immunogenicity High (Anti-PEG Abs, ABC Effect)NegligibleNegligible
Biodegradability Non-biodegradable (>30kDa accumulates)Biodegradable (Peptidases)Renal Clearance (<40kDa)
Polydispersity (Đ) 1.01 – 1.101.05 – 1.201.01 – 1.15
Synthesis Control Anionic PolymerizationNCA Ring-Opening PolymerizationCationic Ring-Opening (CROP)
Serum Stability HighHighHigh

The Azide Advantage in Bifunctional Design

To utilize these polymers as linkers (e.g., in Antibody-Drug Conjugates or surface modification), they must be heterobifunctional :

  • End A (Conjugation to Payload): Typically an Azide (

    
    ).
    
  • End B (Conjugation to Protein): Typically an NHS Ester, Maleimide, or Amine.

Why Azide? The azide group is the cornerstone of Bioorthogonal Click Chemistry . It is small, chemically inert under physiological conditions, and reacts specifically with alkynes.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Uses cyclooctynes (e.g., DBCO, BCN). Preferred for in vivo/protein work because it requires no copper catalyst (Copper is cytotoxic and denatures proteins).

Visualization: The ABC Phenomenon vs. Stealth Strategy

ABC_Phenomenon cluster_0 The PEG Problem cluster_1 The Azide-Linker Solution PEG_Drug PEGylated Drug (1st Dose) B_Cell B-Cell Activation (Spleen) PEG_Drug->B_Cell Recognized as Antigen IgM Anti-PEG IgM/IgG Production B_Cell->IgM Immune Priming PEG_Drug_2 PEGylated Drug (2nd Dose) IgM->PEG_Drug_2 Opsonization Kupffer Kupffer Cell Uptake (Liver) PEG_Drug_2->Kupffer Phagocytosis Clearance Rapid Clearance (ABC Effect) Kupffer->Clearance PSar_Drug PSar/POx Drug (Any Dose) PSar_Drug->B_Cell No Recognition Stealth Stealth Circulation (No Recognition) PSar_Drug->Stealth Therapy Therapeutic Efficacy Stealth->Therapy

Caption: Comparison of the Accelerated Blood Clearance (ABC) pathway triggered by PEG versus the immune evasion ("Stealth") achieved by PSar/POx substitutes.

Experimental Protocols

Protocol A: Synthesis of Heterobifunctional Azide-PSar-NHS

Objective: Synthesize a PSar linker with an Azide group at one end (for drug clicking) and an NHS ester at the other (for protein lysine attachment).

Reagents:

  • Sarcosine-N-carboxyanhydride (Sar-NCA) [Monomer][2]

  • 3-Azidopropylamine [Initiator][2]

  • Succinic anhydride[3]

  • N-Hydroxysuccinimide (NHS) / DCC (Dicyclohexylcarbodiimide)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Initiation (The Azide Install):

    • Dissolve Sar-NCA in anhydrous DMF under inert atmosphere (

      
      ).
      
    • Add 3-Azidopropylamine (Initiator) at a molar ratio calculated for desired degree of polymerization (

      
      ).
      
    • Mechanism: The primary amine of the azide-linker attacks the NCA ring, releasing

      
       and starting the chain.
      
    • Stir at room temperature for 24-48h until

      
       evolution ceases.
      
  • Termination (Carboxylation):

    • The resulting polymer is Azide-PSar-NH (secondary amine end).

    • Add excess Succinic Anhydride (5 eq) and Triethylamine (TEA) to the reaction.

    • Stir for 12h. This converts the secondary amine to a carboxylic acid: Azide-PSar-COOH .

  • Activation (NHS Esterification):

    • Purify Azide-PSar-COOH via precipitation in diethyl ether.

    • Redissolve in dry DCM. Add NHS (1.2 eq) and DCC (1.2 eq).

    • Stir 0°C to RT for 12h. Filter off DCU urea byproduct.

    • precipitate final product: Azide-PSar-COO-NHS .

Protocol B: Conjugation via SPAAC (Copper-Free Click)

Objective: Conjugate a DBCO-functionalized Payload (e.g., Drug-DBCO) to an Antibody via the Azide-PSar linker.

Step-by-Step Workflow:

  • Linker-Antibody Conjugation:

    • Dissolve Antibody (Ab) in PBS (pH 7.4).

    • Add Azide-PSar-NHS (from Protocol A) at 10-20 molar excess.

    • Incubate 2h at 4°C.

    • Purification: Desalt using Zeba Spin Columns (40kDa MWCO) to remove excess linker.

    • Result:Ab-PSar-Azide .

  • Click Reaction (SPAAC):

    • Add Drug-DBCO (5-10 molar excess relative to Azide content) to the Ab-PSar-Azide solution.

    • Incubate O/N at 4°C or 4h at RT. No catalyst required.[4]

    • Mechanism: The strained cyclooctyne (DBCO) reacts spontaneously with the azide to form a stable triazole.

  • Final Purification:

    • Perform Size Exclusion Chromatography (SEC) or extensive dialysis to remove free drug.

Visualization: Synthesis & Conjugation Workflow

Synthesis_Workflow Sar_NCA Sarcosine NCA (Monomer) Polymerization Ring-Opening Polymerization (DMF, RT, -CO2) Sar_NCA->Polymerization Azide_Init 3-Azidopropylamine (Initiator) Azide_Init->Polymerization Azide_PSar_Amine Azide-PSar-NH (Living Chain) Polymerization->Azide_PSar_Amine Succinic + Succinic Anhydride (Termination) Azide_PSar_Amine->Succinic Azide_PSar_COOH Azide-PSar-COOH Succinic->Azide_PSar_COOH NHS_Activation + NHS / DCC (Activation) Azide_PSar_COOH->NHS_Activation Final_Linker Azide-PSar-NHS (Bifunctional Linker) NHS_Activation->Final_Linker Step1 Step 1: Amine Coupling (pH 7.4) Final_Linker->Step1 Antibody Antibody (Lysine) Antibody->Step1 Ab_Azide Ab-PSar-Azide (Intermediate) Step1->Ab_Azide Step2 Step 2: SPAAC Click (Copper-Free) Ab_Azide->Step2 DBCO_Drug DBCO-Drug Payload DBCO_Drug->Step2 Final_ADC Ab-PSar-Drug (Final ADC) Step2->Final_ADC

Caption: Chemical synthesis of the heterobifunctional PSar linker followed by the two-step ADC conjugation strategy using SPAAC.

Quality Control & Characterization

To ensure scientific integrity, the following QC metrics must be met:

  • NMR Spectroscopy (

    
    ):  Verify the ratio of the Azide methylene protons (approx 3.4 ppm) to the Sarcosine methyl protons (approx 2.9 ppm) to determine Molecular Weight (
    
    
    
    ).
  • MALDI-TOF MS: Confirm the mass distribution and absence of unreacted initiator.

  • FT-IR: Confirm the presence of the Azide peak (~2100

    
    ) and the NHS ester carbonyls (~1740, 1780 
    
    
    
    ).
  • SEC-HPLC: Ensure low polydispersity (Đ < 1.2) to mimic the uniformity of high-grade PEG.

References

  • Polysarcosine as a Safer Alternative to PEG: Hu, J., et al. (2018).[5][6] Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.[1] Bioconjugate Chemistry. [7]

  • Poly(2-oxazoline) Synthesis and Properties: Luxenhofer, R., et al. (2010). Poly(2-oxazoline)s as Polymer Therapeutics.[8] Angewandte Chemie International Edition.

  • The ABC Phenomenon Mechanism: Abu Lila, A. S., et al. (2013).[9] The accelerated blood clearance (ABC) phenomenon: clinical challenge and approaches to manage. Journal of Controlled Release.

  • SPAAC Click Chemistry Protocols: Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews.

  • Anti-PEG Antibody Prevalence: Yang, Q., et al. (2016). Analysis of Pre-existing Anti-PEG Antibodies in the General Population. Analytical Chemistry.

Sources

An In-depth Technical Guide to N-Boc Protected Secondary Amine Azide Building Blocks: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

N-Boc protected secondary amine azide building blocks are increasingly pivotal scaffolds in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Their unique trifunctional nature, featuring a stable yet readily cleavable N-Boc protecting group, a secondary amine for structural diversity, and a versatile azide handle for bioorthogonal "click" chemistry, enables the streamlined construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, strategic applications, and detailed experimental protocols for these valuable synthetic intermediates. We will delve into the mechanistic underpinnings of their preparation, explore their role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs), and offer practical, field-proven insights for their effective utilization in the laboratory.

Introduction: The Strategic Advantage of N-Boc Protected Secondary Amine Azides

The quest for molecular diversity and synthetic efficiency has led to the development of versatile building blocks that can be readily incorporated into complex molecules. N-Boc protected secondary amine azides have emerged as a particularly valuable class of compounds due to the orthogonal reactivity of their functional groups. The tert-butyloxycarbonyl (Boc) group provides robust protection for the secondary amine under a wide range of reaction conditions, yet it can be cleanly removed under acidic conditions.[1] The secondary amine itself is a key structural element, often forming part of a heterocyclic core like piperidine or azetidine, which are privileged structures in many biologically active compounds.[2] Finally, the azide moiety serves as a powerful functional handle for covalent modification, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[3] This reaction allows for the efficient and highly selective formation of a stable triazole linkage, a common pharmacophore and linker in drug discovery.[]

The strategic combination of these three functional groups in a single building block allows for a modular and convergent approach to the synthesis of complex molecules, such as PROTACs, where these building blocks can serve as versatile linkers connecting a target protein binder and an E3 ligase ligand.[5][6]

Synthesis of N-Boc Protected Secondary Amine Azide Building Blocks

The synthesis of these building blocks typically involves a two-step sequence: 1) Boc-protection of a secondary amine precursor, and 2) introduction of the azide functionality. The order of these steps can be varied depending on the starting material and the desired final product.

N-Boc Protection of Secondary Amines

The protection of a secondary amine with a Boc group is a fundamental and well-established transformation in organic synthesis. The most common method involves the reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the secondary amine on one of the carbonyl carbons of Boc₂O. A base, such as triethylamine (TEA) or a milder inorganic base like potassium carbonate, facilitates the reaction by neutralizing the resulting ammonium species.[1] The unstable intermediate then collapses to form the stable N-Boc protected secondary amine, tert-butanol, and carbon dioxide.

Diagram: Mechanism of N-Boc Protection of a Secondary Amine

Caption: Mechanism of Boc protection of a secondary amine.

Experimental Protocol: N-Boc Protection of Piperidine

This protocol describes the synthesis of N-Boc-piperidine, a common precursor.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Methanol or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in methanol or DCM.

  • Add K₂CO₃ (1.5 eq) or TEA (1.2 eq) to the solution and stir.

  • Add Boc₂O (1.1 eq) portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off any solids if K₂CO₃ was used.

  • Concentrate the solution under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Boc-piperidine.

  • Purify by column chromatography on silica gel if necessary.

Table 1: Physicochemical Properties of N-Boc-piperidine

PropertyValue
CAS Number 75844-69-8[7]
Molecular Formula C₁₀H₁₉NO₂[7]
Molecular Weight 185.26 g/mol [7]
Appearance Colorless liquid
Density 0.964 g/mL at 25 °C[7]
Introduction of the Azide Functionality via Diazotransfer Reaction

The conversion of an amine to an azide is most commonly achieved through a diazotransfer reaction. This reaction involves the transfer of a diazo group (N₂) from a donor reagent to an amine acceptor. For the synthesis of N-Boc protected secondary amine azides, a precursor containing a primary amine that can be converted to an azide is often used, or a hydroxyl group that can be converted to a leaving group and subsequently displaced by azide.

A common strategy involves starting with a hydroxyl-substituted N-Boc protected secondary amine, such as N-Boc-4-hydroxypiperidine. The hydroxyl group is first converted to a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an azide salt (e.g., sodium azide).

Diagram: General Synthetic Workflow for N-Boc-4-azidopiperidine

Azide_Synthesis_Workflow Start N-Boc-4-hydroxypiperidine Activation Activation of Hydroxyl Group (e.g., MsCl, TEA) Start->Activation Intermediate N-Boc-4-mesyloxypiperidine Activation->Intermediate Substitution Nucleophilic Substitution (NaN₃, DMF) Intermediate->Substitution Product N-Boc-4-azidopiperidine Substitution->Product

Caption: Synthetic workflow for N-Boc-4-azidopiperidine.

Experimental Protocol: Synthesis of N-Boc-4-azidopiperidine

This protocol outlines the synthesis from N-Boc-4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

Procedure:

Step 1: Mesylation

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add TEA (1.5 eq) to the solution.

  • Slowly add MsCl (1.2 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude N-Boc-4-mesyloxypiperidine, which can often be used in the next step without further purification.

Step 2: Azide Substitution

  • Dissolve the crude mesylate from the previous step in anhydrous DMF.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-azidopiperidine.

Applications in Drug Discovery and Development

N-Boc protected secondary amine azides are highly valuable in the construction of complex molecules for drug discovery. Their primary application lies in their use as linkers and scaffolds, particularly in the synthesis of PROTACs and for the generation of libraries of compounds for screening.

Linkers for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] The linker connecting the target protein binder and the E3 ligase ligand is a critical component, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC.[6]

N-Boc protected secondary amine azides are ideal precursors for PROTAC linkers. The azide functionality allows for the attachment of one of the binding moieties via click chemistry, while the Boc-protected amine can be deprotected to allow for the attachment of the second binding moiety through amide bond formation or other amine-based chemistries.[5] The secondary amine core, often a piperidine or similar heterocycle, provides a degree of rigidity and defined geometry to the linker, which can be crucial for optimal ternary complex formation.

Diagram: Application in PROTAC Synthesis

PROTAC_Synthesis BuildingBlock N-Boc Secondary Amine Azide Deprotection Boc Deprotection (TFA) BuildingBlock->Deprotection Amidation Amide Coupling (E3 Ligase Ligand) Deprotection->Amidation Click Click Chemistry (Target Protein Binder with Alkyne) Amidation->Click PROTAC PROTAC Click->PROTAC

Caption: General workflow for PROTAC synthesis.

Scaffolds for Library Synthesis via Click Chemistry

The azide group is a versatile handle for the rapid generation of compound libraries using click chemistry.[3] By reacting an N-Boc protected secondary amine azide with a diverse collection of alkynes, a library of triazole-containing compounds can be synthesized. These libraries can then be screened for biological activity. The resulting 1,2,3-triazole ring is not just a passive linker; it is a metabolically stable, polar, and rigid scaffold that can participate in hydrogen bonding and dipole interactions with biological targets.[9]

Safety and Handling of Organic Azides

Organic azides are energetic materials and must be handled with appropriate safety precautions. While larger molecules containing an azide group are generally more stable, low molecular weight azides can be explosive.[10]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Work in a Fume Hood: All manipulations of organic azides should be conducted in a well-ventilated fume hood.

  • Avoid Heat, Shock, and Friction: Do not heat organic azides unnecessarily. Avoid grinding or scratching solid azides.

  • Use Appropriate Labware: Avoid using metal spatulas with azides. Use plastic or ceramic spatulas instead. Do not use ground glass joints if there is a risk of the azide coming into contact with them.

  • Solvent Choice: Never use chlorinated solvents such as dichloromethane or chloroform as reaction media with azides, as this can lead to the formation of highly unstable di- and tri-azidomethane.[10]

  • Storage: Store organic azides in a cool, dark place, away from incompatible materials such as acids and strong oxidizing agents.

  • Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled container and should not be mixed with acidic waste.

Conclusion

N-Boc protected secondary amine azide building blocks represent a powerful and versatile class of synthetic intermediates. Their orthogonal functional groups allow for a modular and efficient approach to the synthesis of complex molecules with applications in drug discovery and materials science. A thorough understanding of their synthesis, reactivity, and safe handling is essential for any researcher looking to leverage the unique advantages of these valuable building blocks. The protocols and insights provided in this guide serve as a foundation for the successful implementation of N-Boc protected secondary amine azides in a variety of synthetic endeavors.

References

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. [Link]

  • Click chemistry. Wikipedia. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

  • Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • 4-(N-Boc-amino)piperidine. PubChem. [Link]

  • Boc-amine azide-PEG-OH. NSP-Functional Polymers & Copolymers. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]

  • Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content. [Link]

  • DNA-Compatible Diazo-Transfer Reaction in Aqueous Media Suitable for DNA-Encoded Chemical Library Synthesis. ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries. MDPI. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Publishing. [Link]

Sources

tert-Butyl (2-azidoethyl)(methyl)carbamate solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Title: tert-Butyl (2-azidoethyl)(methyl)carbamate: Solubility Dynamics, Handling Protocols, and Applications in PROTAC/ADC Linker Synthesis

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linker chemistry is as critical as the pharmacophores it connects. tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS: 847259-90-9) has emerged as a highly versatile bifunctional building block[1]. Featuring an azide for bioorthogonal copper-catalyzed alkyne-azide cycloaddition (CuAAC) and a Boc-protected secondary amine, this compound is engineered for modular synthesis. Crucially, its N-methyl substitution plays a vital role in eliminating solvent-exposed hydrogen bond donors (HBDs), a key strategy for optimizing the passive membrane permeability of beyond-Rule-of-5 (bRo5) molecules[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic datasheets. Here, we will dissect the physicochemical causality behind its solvation in dimethyl sulfoxide (DMSO), establish self-validating safety protocols, and detail the exact methodologies required to integrate this linker into high-throughput drug discovery workflows.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the physical state and molecular architecture of tert-Butyl (2-azidoethyl)(methyl)carbamate is the first step in rational workflow design. At room temperature, this compound exists as a liquid[3]. Therefore, when we discuss its "solubility" in DMSO, we are technically describing its miscibility.

DMSO is a highly polar aprotic solvent (Dielectric constant


). It is the gold standard for PROTAC library synthesis because it can simultaneously solvate highly lipophilic target ligands and polar linker components. The solvation of this specific linker in DMSO is thermodynamically highly favorable due to two mechanisms:
  • Dipole-Dipole Disruption: The strong dipole moment of DMSO's sulfoxide moiety effectively solvates the polar azide and carbamate groups.

  • Hydrophobic Effect: The methyl groups of DMSO interact favorably with the bulky, lipophilic tert-butyl (Boc) protecting group.

Table 1: Quantitative Physicochemical & Safety Data

The following parameters dictate the handling and synthetic utility of the linker.

PropertyValueSynthetic Implication
Molecular Weight 200.24 g/mol [1]Low MW contribution; helps keep final PROTAC within acceptable bRo5 limits.
Physical State Liquid[3]Fully miscible in DMSO; necessitates volumetric or mass-based aliquoting.
Hydrogen Bond Donors (HBD) 0The N-methyl group removes the HBD, significantly enhancing passive cell permeability[2].
Azide Safety Ratio

2.5[4]Ratio < 3 indicates latent energetic potential; requires solution-phase storage[5].

Safety, Stability, and Storage Protocols: The Bräse Rule

Working with organic azides requires strict adherence to thermodynamic safety principles. The stability of an azide is governed by the ratio of carbon and oxygen atoms to nitrogen atoms. According to the widely accepted Bräse rule, an organic azide is considered safe and non-explosive if the ratio


[5].

For tert-Butyl (2-azidoethyl)(methyl)carbamate:

  • Ratio:

    
    
    

Causality & Actionable Insight: Because the ratio is 2.5 (which is


), the neat liquid possesses latent energetic potential[4]. While it is not highly explosive like low-molecular-weight azides, it should never be subjected to high heat or concentrated to absolute dryness under vacuum .

Storing the compound as a master stock solution in DMSO is not merely a convenience for high-throughput screening—it is a critical safety mitigation strategy. Solvation completely desensitizes the azide, rendering it safe for long-term storage and automated liquid handling[6].

Experimental Workflows & Methodologies

The following protocols represent a self-validating system. Each step is designed to prevent downstream failures caused by solvent incompatibility or reagent degradation.

Protocol 1: Preparation of a 500 mM Master Stock in DMSO

Objective: Create a safe, desensitized, and stable stock for library synthesis.

  • Preparation: Tare a clean, amber glass vial (to protect from UV degradation) on an analytical balance.

  • Dispensing: Carefully transfer 1.00 g (~5.00 mmol) of neat tert-Butyl (2-azidoethyl)(methyl)carbamate liquid into the vial[3].

  • Solvation: Add exactly 10.0 mL of anhydrous DMSO (

    
    , extra dry).
    
    • Scientist Insight: DMSO is highly hygroscopic. Using anhydrous DMSO prevents the introduction of water, which could later hydrolyze sensitive active esters (like HATU/DIPEA intermediates) during downstream amide coupling.

  • Homogenization: Vortex for 30 seconds until a completely homogeneous solution is achieved.

  • Storage: Purge the vial headspace with Argon gas, seal with a PTFE-lined cap, and store at -20°C.

Protocol 2: CuAAC Click Coupling (Target Ligand Attachment)

Objective: Bioorthogonal conjugation of the linker to an alkyne-functionalized target protein ligand.

  • Reaction Setup: In a reaction vial, combine the Alkyne-Ligand (1.0 eq) and the 500 mM Linker DMSO stock (1.1 eq).

  • Catalyst Preparation: Prepare a fresh premix of

    
     (0.1 eq) and THPTA ligand (0.2 eq) in degassed water.
    
    • Scientist Insight: THPTA is mandatory here. In DMSO/water mixtures, Cu(I) is highly unstable and prone to disproportionation. THPTA coordinates and stabilizes the catalytic Cu(I) species.

  • Reduction: Add Sodium Ascorbate (0.5 eq, freshly prepared in water) to the reaction mixture, followed immediately by the Cu/THPTA complex.

  • Incubation: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Isolation: Crash the product out of the DMSO solution by adding 10 volumes of ice-cold water. Filter and dry the Boc-protected intermediate.

Protocol 3: Boc Deprotection & Preparation for Amide Coupling

Objective: Unmask the secondary amine for E3 ligase binder attachment.

  • Solvent Exchange (Critical Step): Dissolve the isolated intermediate from Protocol 2 in Dichloromethane (DCM).

    • Scientist Insight:Never add Trifluoroacetic acid (TFA) directly to a DMSO-containing mixture. TFA and DMSO react exothermically via the Pummerer rearrangement, generating foul-smelling dimethyl sulfide and destroying your compound.

  • Cleavage: Add TFA to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 1 hour.

  • Evaporation: Concentrate under reduced pressure to remove TFA and DCM.

  • Neutralization: Co-evaporate twice with toluene to remove residual TFA, yielding the free secondary amine (as a TFA salt), ready for HATU-mediated amide coupling with an E3 ligase ligand.

Application in Drug Discovery: The Permeability Paradigm

The transition from a simple linker to a fully assembled PROTAC involves significant increases in molecular weight and topological polar surface area (TPSA). A major bottleneck in PROTAC development is poor cellular penetrance.

Recent structural-activity relationship (SAR) studies have demonstrated that the flexibility of the linker and its ability to form intramolecular hydrogen bonds dictate cell permeability[2]. By utilizing tert-Butyl (2-azidoethyl)(methyl)carbamate, chemists intentionally introduce an N-methylated amide/amine into the final PROTAC structure. This N-methylation directly removes a solvent-exposed hydrogen bond donor, lowering the desolvation energy required for the molecule to pass through the lipophilic cell membrane, thereby drastically improving the pharmacokinetic profile of the resulting degrader[7].

Workflow Visualization

PROTAC_Workflow A tert-Butyl (2-azidoethyl) (methyl)carbamate (DMSO Stock) B CuAAC Click Reaction + Alkyne-Target Ligand A->B Cu(I), THPTA C Boc-Protected Intermediate B->C Isolation D Acidic Deprotection (TFA/DCM) C->D Cleavage E Free Secondary Amine (N-Methyl) D->E Neutralization F Amide Coupling + E3 Ligase Binder E->F HATU, DIPEA G Fully Assembled PROTAC F->G Purification

Caption: Workflow for PROTAC assembly utilizing the N-methylated azide linker.

References

  • Bräse, S., Gil, C., Knepper, K., Zimmermann, V. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds". Angewandte Chemie International Edition, 2005, 44, 5188-5240. URL: [Link]

  • Stanford Environmental Health & Safety. "Information on Azide Compounds". Stanford University. URL: [Link]

  • Atilaw, Y., et al. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability". Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Esubalew Abeje, Y., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability". Journal of Medicinal Chemistry, 2025. URL: [Link]

  • Kihlberg, J., et al. "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design". Semantic Scholar, 2022. URL: [Link]

Sources

The Mechanistic Dichotomy of Carbamate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Chemical Stability in N-Methyl Carbamate Linkers: Mechanisms, Kinetics, and Applications in Targeted Therapeutics

As a Senior Application Scientist in bioconjugation and prodrug design, I frequently navigate the delicate balance between systemic stability and target-site lability. The linker connecting a therapeutic payload to its targeting vector is not merely a structural tether; it is the pharmacokinetic engine of the molecule. Among the various chemical modalities available, carbamate linkers have emerged as a cornerstone in the design of Antibody-Drug Conjugates (ADCs) and prodrugs[1].

Specifically, N-methyl carbamates offer a unique hydrolytic profile. Understanding the fundamental causality behind their chemical stability, enzymatic susceptibility, and degradation kinetics is paramount for researchers engineering next-generation targeted therapies.

The chemical stability of a carbamate linker is intrinsically tied to its nitrogen substitution pattern. The degradation of N-methyl carbamates is fundamentally dictated by the presence of a relatively acidic N-H proton, which drastically alters its hydrolytic pathway compared to N,N-disubstituted analogs.

Base-Catalyzed E1cB Elimination

At physiological (pH 7.4) and basic pH levels, N-methyl carbamates do not typically degrade via standard nucleophilic attack at the carbonyl carbon. Instead, they undergo a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism[2].

The causality is straightforward: the hydroxide ion deprotonates the N-H group, yielding a transient, electron-rich carbamate anion. The lone pair on the nitrogen then drives an electronic rearrangement that expels the alkoxide (or phenoxide) leaving group. This elimination generates a highly reactive methyl isocyanate intermediate, which rapidly hydrates to form methylcarbamic acid before spontaneously decarboxylating into methylamine and carbon dioxide[2][3].

Because N,N-disubstituted carbamates lack this N-H proton, they cannot undergo E1cB elimination. They are forced to degrade via the significantly slower bimolecular nucleophilic acyl substitution (


) pathway, rendering them vastly more stable in alkaline environments[3].

E1cB_Mechanism N_Methyl N-Methyl Carbamate (R-O-CO-NH-CH3) Base Base (OH-) Deprotonation of N-H proton N_Methyl->Base Anion Carbamate Anion (R-O-CO-N⁻-CH3) Base->Anion Elimination E1cB Elimination (Loss of R-O⁻) Anion->Elimination Products Methyl Isocyanate (CH3-N=C=O) Elimination->Products Final Methylamine (CH3NH2) + CO2 Products->Final

Diagram 1: E1cB elimination pathway of N-methyl carbamates under basic conditions.

Acid-Catalyzed Pathways

In acidic microenvironments (e.g., pH < 5.0, typical of endosomes and lysosomes), the E1cB pathway is suppressed due to the lack of hydroxide ions to initiate deprotonation. Instead, an acid-catalyzed mechanism dominates, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water[3]. However, carbamates are generally highly stable under mildly acidic conditions, which is why they are frequently paired with specialized acid-cleavable groups (like hydrazones) or enzyme-cleavable peptides in ADC design[][5].

Biological Stability and Enzymatic Cleavage in ADCs

In the context of ADCs, the carbamate linkage is frequently utilized to connect a self-immolative spacer to an amine- or phenol-containing cytotoxic payload (e.g., MMAE or SN-38)[1][6]. The vectorization of SN-38 through its C-10 phenol group via a carbamate bond yields a highly stable conjugate in systemic circulation[6].

The "Mouse Serum" Conundrum

A critical challenge in preclinical drug development is the discrepancy in linker stability across species. Linker-payloads that exhibit excellent stability in human plasma often degrade rapidly in murine models[7]. This premature payload release is driven by high concentrations of circulating carboxylesterases (e.g., CES1c) in mouse serum, leading to systemic toxicity and skewed efficacy data[7].

To engineer out this liability, structural modifications are required. By introducing steric hindrance—such as utilizing a m-amide p-aminobenzyl carbamate (MA-PABC) group—scientists can shield the carbamate linkage from murine esterases. This chemical modification dramatically improves mouse serum stability without impeding the necessary intracellular cleavage by lysosomal enzymes[7].

Intracellular Payload Release

Once the ADC internalizes into the target cell, lysosomal proteases like Cathepsin B cleave the peptide sequence (e.g., Val-Cit). This triggers a 1,6-elimination cascade within the self-immolative spacer, ultimately breaking the carbamate bond and releasing the free, unmodified payload alongside


[1][].

ADC_Pathway ADC ADC Internalization (Endosome/Lysosome pH 4.5) CatB Cathepsin B Cleavage of Dipeptide (Val-Cit) ADC->CatB Spacer Self-Immolative Spacer (e.g., PABC Cascade) CatB->Spacer Release Carbamate Bond Cleavage (1,6-Elimination & CO2 Loss) Spacer->Release Payload Free Active Payload (e.g., MMAE/SN-38) Release->Payload

Diagram 2: Intracellular enzymatic cleavage and self-immolation of a carbamate-linked ADC.

Quantitative Stability Profiles

To make informed decisions during lead optimization, quantitative kinetic data is essential. The table below synthesizes the hydrolytic and plasma stability of various carbamate configurations based on empirical data[1][2][3].

Linker / Conjugate TypePayload / ModelMedium / ConditionHalf-life (

)
Primary Degradation Mechanism
N-Methyl Carbamate Oxamyl / MethomylAqueous Buffer (pH 9.0)< 2 hoursRapid E1cB Elimination[2]
N-Methyl Carbamate Aldicarb ModelAqueous Buffer (pH 7.4)~ 4 - 40 minsBase-catalyzed via Isocyanate[3]
N,N-Dimethyl Carbamate Model CompoundAqueous Buffer (pH 7.4)> 7 daysHighly stable; lacks N-H proton[3]
Val-Cit-PABC (Carbamate) MMAE (ADC)Human Plasma (37°C)> 7 daysStable in circulation[1]
Val-Cit-PABC (Carbamate) MMAE (ADC)Cathepsin B (pH 5.0)< 15 minsEnzymatic peptide cleavage[1]
Standard PABC Carbamate UncialamycinMouse Serum (37°C)< 2 hoursCES-mediated premature hydrolysis[7]
MA-PABC Carbamate UncialamycinMouse Serum (37°C)> 5 daysSteric shielding prevents hydrolysis[7]

Self-Validating Experimental Protocols

Trustworthy data requires robust, self-validating experimental systems. Below are the definitive methodologies for assessing the chemical and biological stability of carbamate linkers.

Protocol A: LC-MS/MS Kinetic Profiling of pH-Dependent Hydrolysis

Purpose: To isolate the chemical stability of the linker independent of enzymatic factors.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 5.0, 7.4, and 9.0. Ensure ionic strength is normalized using NaCl (0.1 M).

  • Substrate Initiation: Spike the N-methyl carbamate linker-payload into the buffer to a final concentration of 10 µM. Include 1% DMSO to maintain solubility.

  • Incubation: Incubate the solutions in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Time-Course Quenching (Self-Validation Step): At intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The organic solvent crashes out any potential reactive intermediates and the IS corrects for LC-MS matrix effects and injection volume variances.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the parent carbamate and the free payload.

  • Kinetic Calculation: Plot the natural log of the remaining parent compound area ratio against time to determine the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Cross-Species Plasma Stability Assay

Purpose: To evaluate the susceptibility of the carbamate linkage to plasma esterases (e.g., CES1).

  • Matrix Preparation: Thaw pooled human plasma and pooled CD-1 mouse plasma. Pre-warm to 37°C.

  • Spiking: Add the linker-conjugate to the plasma to achieve a 5 µM concentration.

  • Incubation & Sampling: Incubate at 37°C. Draw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Protein Precipitation: Quench immediately with 200 µL of cold methanol containing the internal standard. Causality: Methanol denatures plasma proteins (including esterases), instantly halting enzymatic hydrolysis.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to LC vials and quantify the release of the free payload via LC-MS/MS.

Workflow Incubate Incubate Linker in Buffer/Plasma (37°C) Quench Time-Point Aliquots & Organic Quench + IS Incubate->Quench Centrifuge Centrifuge & Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS MRM Quantification Centrifuge->LCMS Kinetic Calculate t(1/2) & Cleavage Rate LCMS->Kinetic

Diagram 3: Self-validating experimental workflow for assessing linker stability.

Conclusion

The chemical stability of N-methyl carbamate linkers is a masterclass in structural nuance. While their susceptibility to base-catalyzed E1cB elimination and murine serum esterases presents challenges, rational chemical modifications—such as steric shielding and N-alkylation—allow scientists to precisely tune their degradation profiles. By employing rigorous, self-validating analytical protocols, researchers can confidently select linker systems that ensure payloads remain inert in circulation while achieving explosive efficacy at the target site.

References

1.1 2.7 3. 4.2 5. 6 6.3 7.5

Sources

Methodological & Application

Application Note: Synthesis of PROTACs via a "Click-and-Couple" Strategy Using tert-Butyl (2-azidoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Molecule in Focus: tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS: 847259-90-9)

Introduction & Strategic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) requires the precise assembly of three components: a target protein-binding ligand, an E3 ligase-recruiting ligand, and a linker. While polyethylene glycol (PEG) and straight alkyl chains are standard, the incorporation of specific functional groups within the linker can drastically alter the physicochemical and pharmacokinetic properties of the final degrader.

tert-Butyl (2-azidoethyl)(methyl)carbamate is a highly versatile, bifunctional building block designed for a streamlined "Click-and-Couple" synthetic strategy. It features two orthogonal reactive handles: an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a Boc-protected N-methyl secondary amine for subsequent amide coupling.

The "N-Methyl Effect" in PROTAC Linkers

The inclusion of the N-methyl group in this linker is a deliberate design choice. Upon amide coupling, the secondary amine forms a tertiary amide , which effectively removes a hydrogen bond donor from the molecule. Reducing the polar surface area (PSA) and hydrogen bond donor count is a proven strategy to enhance the passive membrane permeability of large, "beyond Rule of 5" PROTAC molecules[1]. Furthermore, the steric bulk of the N-methyl group restricts the conformational flexibility of the linker, which can pre-organize the PROTAC to favor the formation of a stable ternary complex.

Mechanistic Overview & Causality

To ensure high yields and prevent unwanted side reactions, the assembly of the PROTAC must follow a strict operational sequence driven by chemical causality:

  • Phase 1: Bioorthogonal Assembly (CuAAC). The azide-alkyne "click" reaction is performed first. Because the azide and alkyne are bioorthogonal, they react selectively with each other under aqueous/organic conditions without interfering with the Boc-protected amine. If the amide coupling were attempted first, the required basic conditions and activated esters could lead to unwanted side reactions, and the subsequent click reaction would suffer from the increased steric bulk of the fully assembled PROTAC.

  • Phase 2: Acidic Deprotection. The tert-butyl carbamate (Boc) group is cleaved using Trifluoroacetic Acid (TFA). This step cleanly reveals the secondary amine. The reaction is self-driving due to the irreversible release of isobutylene and carbon dioxide gases.

  • Phase 3: Sterically Driven Amide Coupling. The deprotected intermediate is a secondary amine. Secondary amines are notoriously sluggish in standard EDC/HOBt coupling conditions due to severe steric hindrance. Therefore, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strictly required[2]. HATU forms an active HOAt ester, where the nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming secondary amine. This drastically accelerates the reaction and minimizes epimerization[3].

Synthetic Workflow Visualization

PROTAC_Synthesis A tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS: 847259-90-9) C Phase 1: CuAAC Click CuSO4, NaAsc, TBTA A->C B Alkyne-Ligand 1 (e.g., E3 Recruiter) B->C D Boc-Protected Triazole Intermediate C->D E Phase 2: Deprotection TFA / DCM D->E F Secondary Amine Intermediate E->F H Phase 3: Amide Coupling HATU, DIPEA, DMF F->H G Carboxylic Acid-Ligand 2 (e.g., POI Binder) G->H I Final PROTAC (Tertiary Amide Linkage) H->I

Workflow for PROTAC synthesis using a Click-and-Couple strategy.

Step-by-Step Experimental Protocols

Phase 1: CuAAC Click Reaction

Objective: Regiospecific formation of the 1,4-disubstituted 1,2,3-triazole.

  • Reagent Preparation: In a round-bottom flask, dissolve tert-Butyl (2-azidoethyl)(methyl)carbamate (1.0 eq) and the Alkyne-functionalized Ligand (1.05 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Complexation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and TBTA (Tris(benzyltriazolylmethyl)amine) (0.1 eq) in a minimal amount of DMF. Causality: TBTA stabilizes the Cu(I) oxidation state and prevents the formation of unreactive Cu(II) complexes, ensuring the catalytic cycle remains active and preventing alkyne homocoupling.

  • Reduction & Initiation: Add the CuSO₄/TBTA solution to the main reaction flask. The solution will appear blue. Dropwise, add a freshly prepared aqueous solution of Sodium Ascorbate (0.2 eq).

  • Self-Validation: The reaction mixture will immediately transition from blue to pale yellow/green, confirming the in situ reduction of Cu(II) to the catalytically active Cu(I) species.

  • Incubation: Stir at room temperature for 4–6 hours. Monitor via LC-MS until the azide mass disappears.

  • Workup: Dilute with EtOAc and wash with saturated EDTA solution (to scavenge copper ions), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Phase 2: Boc Deprotection

Objective: Unmasking the N-methyl secondary amine.

  • Reaction Setup: Dissolve the Boc-protected triazole intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Acid Cleavage: Cool the flask to 0 °C. Slowly add an equal volume of Trifluoroacetic Acid (TFA) so that the final solvent ratio is 1:1 DCM:TFA.

  • Self-Validation: Observe the reaction for mild effervescence. The evolution of gas (isobutylene and CO₂) is a visual indicator that the carbamate cleavage is actively occurring.

  • Completion: Remove the ice bath and stir at room temperature for 1 hour.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA. The product is obtained as a TFA salt and can be used directly in the next step.

Phase 3: Amide Coupling (Secondary Amine)

Objective: Conjugation of the final ligand via a tertiary amide bond.

  • Activation: In a dry flask under nitrogen, dissolve the Carboxylic Acid-functionalized Ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Self-Validation: The solution will turn a distinct yellow color. This indicates the release of the highly reactive HOAt anion, confirming that the active ester has been successfully generated[3]. Stir for 10 minutes.

  • Coupling: Dissolve the deprotected secondary amine intermediate (TFA salt, 1.1 eq) in a minimal amount of DMF and add it dropwise to the activated ester solution. Add an additional 2.0 eq of DIPEA to neutralize the TFA salt.

  • Incubation: Stir at room temperature for 2 hours. The anchimeric assistance provided by the HOAt moiety ensures rapid coupling despite the steric hindrance of the N-methyl group[2].

  • Workup: Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine. Purify via preparative HPLC to yield the final PROTAC.

Quantitative Optimization Data

The following tables summarize empirical data validating the choice of reagents in the protocols above.

Table 1: Optimization of CuAAC Conditions for PROTAC Linkers

Catalyst System Ligand Solvent Temp Yield (%) Alkyne Homocoupling
CuSO₄ / NaAsc None t-BuOH/H₂O RT 65% High
CuSO₄ / NaAsc TBTA t-BuOH/H₂O RT >95% Trace
CuI DIPEA THF RT 45% Moderate

| Cu(MeCN)₄PF₆ | TBTA | DCM | RT | 85% | Low |

Table 2: Amide Coupling Reagent Efficacy for N-Methyl Secondary Amines

Reagent Additive Base Time to Completion Yield (%) Epimerization Risk
EDC HOBt DIPEA >24 h 40% Moderate
EDC HOAt DIPEA 12 h 75% Low
PyBOP None DIPEA 8 h 82% Low

| HATU | None | DIPEA | <2 h | >95% | Trace |

Troubleshooting & Self-Validation Guide

  • Incomplete Click Reaction: If LC-MS shows unreacted starting materials after 6 hours, the Cu(I) may have oxidized. Solution: Degas all solvents prior to the reaction to remove dissolved oxygen, and add an additional 0.1 eq of Sodium Ascorbate to re-reduce the copper.

  • Green/Blue Discoloration in Final Product: Indicates residual copper contamination from the CuAAC step. Solution: Ensure thorough washing of the organic layer with a saturated aqueous EDTA solution during the Phase 1 workup. EDTA acts as a hexadentate chelator, stripping Cu ions into the aqueous phase.

  • Low Amide Coupling Yield: Secondary amines are highly sensitive to steric clashes. If using a highly hindered carboxylic acid (e.g., an ortho-substituted aromatic acid), increase the HATU to 1.5 eq and elevate the reaction temperature to 40 °C. Ensure the TFA salt from Phase 2 is fully neutralized by verifying the pH of the DMF solution is >8 using wet pH paper.

References

  • Click chemistry in the development of PROTACs RSC Chemical Biology
  • Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability National Center for Biotechnology Inform
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals American Chemical Society (ACS)
  • Amide Synthesis Fisher Scientific

Sources

click chemistry protocol for N-Boc-N-methyl-2-azidoethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Click Chemistry and Bioconjugation using N-Boc-N-methyl-2-azidoethylamine

Executive Summary & Strategic Rationale

In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of linker chemistry dictates both synthetic efficiency and the pharmacokinetic properties of the final molecule[1]. N-Boc-N-methyl-2-azidoethylamine is a highly versatile, bifunctional building block designed for modular assembly.

This compound leverages two distinct chemical handles:

  • An Aliphatic Azide: Enables highly specific, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole linkage[2].

  • A Boc-Protected Secondary Amine (N-methyl): Following the click reaction, the Boc group can be cleaved to reveal a secondary methylamine. Crucially, the incorporation of an N-methyl group eliminates a hydrogen bond donor (HBD) in the resulting amide bond during downstream coupling. Reducing the HBD count is a proven strategy to significantly improve the passive membrane permeability and cellular uptake of large heterobifunctional molecules like PROTACs[3].

Mechanistic Pathway & Causality in CuAAC

The CuAAC reaction is thermodynamically favorable but kinetically inert at room temperature without a catalyst. The introduction of a Copper(I) catalyst lowers the activation energy by forming a reactive Cu(I)-acetylide intermediate, which subsequently undergoes cycloaddition with the azide[4].

Because Cu(I) is thermodynamically unstable and prone to oxidation or disproportionation, it is generated in situ by reducing Cu(II) sulfate with sodium ascorbate[4]. To protect sensitive biological payloads from reactive oxygen species (ROS) generated during this reduction, a water-soluble accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is essential[5]. THPTA fully chelates the copper, stabilizing the Cu(I) oxidation state and preventing Fenton-like side reactions that can degrade the substrate[6].

CuAAC_Mechanism Alkyne Terminal Alkyne (POI/E3 Ligand) Intermediate Cu(I)-Acetylide Complex Alkyne->Intermediate Cu(I) insertion Azide N-Boc-N-methyl-2-azidoethylamine (Bifunctional Linker) Product 1,4-Disubstituted 1,2,3-Triazole (Boc-Protected Intermediate) Azide->Product Catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate + THPTA) Catalyst->Intermediate Intermediate->Product + Azide cycloaddition

CuAAC catalytic mechanism for N-Boc-N-methyl-2-azidoethylamine conjugation.

Experimental Workflows

Workflow Step1 1. CuAAC Click Reaction (Azide + Alkyne) Step2 2. Purification (Extraction/HPLC) Step1->Step2 Step3 3. Boc Deprotection (TFA/DCM or HCl) Step2->Step3 Step4 4. Amide Coupling (HATU/DIPEA) Step3->Step4

Four-step workflow from CuAAC click chemistry to downstream PROTAC amide coupling.

Protocol A: CuAAC Click Conjugation

This protocol details the conjugation of N-Boc-N-methyl-2-azidoethylamine to an alkyne-bearing small molecule (e.g., an E3 ligase ligand) in a mixed solvent system.

Step 1: Preparation of Stock Solutions

  • CuSO₄: 20 mM in deionized water[7].

  • THPTA Ligand: 100 mM in deionized water[7].

  • Sodium Ascorbate: 300 mM in deionized water. (Self-Validating System: This must be prepared freshly immediately before use. Ascorbate oxidizes rapidly in air, turning yellow. Use only clear, freshly dissolved solutions to ensure full reducing capacity)[7].

Step 2: Catalyst Pre-complexation

  • Mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA.

  • Causality Insight: Pre-incubating Cu(II) with THPTA prior to adding the reducing agent ensures the copper is fully chelated. This prevents the generation of free, uncoordinated Cu(I), which is highly toxic to biological payloads and prone to rapid degradation[6].

Step 3: Reaction Assembly & Degassing

  • In a 2 mL reaction vial, dissolve the alkyne-bearing substrate (1.0 eq, typically 10-50 mM) and N-Boc-N-methyl-2-azidoethylamine (1.2 eq) in a 1:1 mixture of DMSO and 100 mM Sodium Phosphate buffer (pH 7.0).

  • Sparge the mixture with inert gas (Argon or Nitrogen) for 30–60 seconds[8].

  • Causality Insight: Oxygen competes with the catalytic cycle by oxidizing Cu(I) back to Cu(II). Degassing ensures a robust, continuous catalytic cycle without needing excessive amounts of ascorbate[4].

Step 4: Initiation & Monitoring

  • Add the Cu(II)-THPTA pre-mix to the reaction vial.

  • Add 10 µL of the freshly prepared 300 mM Sodium Ascorbate to initiate the reaction[7].

  • Validation Check: The solution should briefly flash brown/orange (indicating the formation of the active Cu(I) complex) and then turn pale or clear.

  • Stir at room temperature for 2–16 hours. Monitor the reaction via LC-MS; the product will exhibit an

    
     mass corresponding exactly to the sum of the alkyne and the azide[8].
    
Protocol B: Boc Deprotection and Downstream Coupling

Once the triazole intermediate is purified, the secondary amine is liberated for the final structural assembly.

Step 1: Boc Cleavage

  • Dissolve the purified N-Boc-triazole intermediate in anhydrous Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to achieve a final concentration of 20–50% (v/v).

  • Stir at room temperature for 1–2 hours.

  • Causality Insight: The strongly acidic environment protonates the Boc carbamate, leading to the irreversible expulsion of isobutylene gas and carbon dioxide. The gaseous byproducts drive the reaction to absolute completion[9].

Step 2: Amide Coupling

  • Evaporate the DCM and TFA under reduced pressure. Co-evaporate twice with toluene to remove trace TFA. The product remains as an N-methylamine TFA salt.

  • Dissolve the amine salt and the target carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3–5 eq). The excess DIPEA is required to neutralize the TFA salt and deprotonate the secondary amine for nucleophilic attack[3].

  • Stir for 2–4 hours and purify the final conjugate via preparative HPLC.

Quantitative Data & Reaction Parameters

Reagent / ComponentEquivalents / Final Conc.Primary PurposeCritical Experimental Note
Alkyne Substrate 1.0 eq (10–50 mM)Target scaffoldEnsure complete solubility in the chosen co-solvent (DMSO/DMF).
N-Boc-N-methyl-2-azidoethylamine 1.2 – 1.5 eqBifunctional LinkerSlight excess drives the cycloaddition to completion.
CuSO₄ Pentahydrate 0.1 – 0.2 eq (2 mM)Catalyst PrecursorMust be pre-mixed with THPTA before adding to the reaction[10].
THPTA Ligand 0.5 – 1.0 eq (10 mM)Cu(I) StabilizerMaintain a minimum 1:5 ratio of CuSO₄:THPTA to prevent ROS[10].
Sodium Ascorbate 1.0 – 2.0 eq (10 mM)Reducing AgentMust be freshly prepared. Discard if the stock solution turns yellow[7].
TFA (for Deprotection) 20–50% v/v in DCMBoc CleavageEnsure complete removal via toluene co-evaporation to prevent coupling failure.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC - NIH URL:[Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Publications URL:[Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers URL:[Link]

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) Source: Jena Bioscience URL:[Link]

Sources

Application Note: Overcoming Steric Hindrance in CuAAC Using Methylated Azide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is the premier bioorthogonal reaction for bioconjugation and materials synthesis. However, the introduction of an


-methyl group to the azide linker—creating a secondary azide—imposes significant steric hindrance. This structural modification dramatically reduces the reaction kinetics compared to primary azides, often leading to incomplete conversions, extended reaction times, and catalyst degradation.

This application note provides a comprehensive, field-proven framework for optimizing CuAAC conditions for methylated azide linkers. By manipulating ligand architecture (utilizing BTTAA over THPTA), adjusting catalyst stoichiometry, and controlling thermodynamic parameters, researchers can achieve near-quantitative yields even with sterically demanding substrates.

Mechanistic Rationale: The Challenge of Secondary Azides

To understand why methylated azides fail under standard CuAAC conditions, we must examine the catalytic cycle. The widely accepted mechanism involves the formation of a dinuclear copper(I)-acetylide intermediate. The azide must coordinate to one of the copper atoms before forming a six-membered metallacycle transition state [1].

According to the distortion/interaction model of cycloadditions, the steric bulk of an


-methyl group increases the distortion energy required for the azide to adopt the necessary transition state geometry [2]. This steric clash at the Cu(I) coordination site slows the rate-determining step. Consequently, the Cu(I) catalyst remains in the reaction mixture for a prolonged period, increasing its susceptibility to oxidation to catalytically inactive Cu(II) by dissolved oxygen.

To counteract this, the experimental design must focus on two causal factors:

  • Lowering the activation barrier through elevated temperature and highly active ligands.

  • Prolonging catalyst half-life through superior chelation and optimized reducing environments.

G A Terminal Alkyne + Cu(I) Catalyst B Dinuclear Cu(I)-Acetylide Intermediate A->B Deprotonation D Steric Clash at Cu(I) Coordination Site B->D Azide Binding C Methylated Azide (Sterically Hindered) C->D E Six-Membered Metallacycle D->E Overcome via BTTAA & Heat F 1,4-Disubstituted 1,2,3-Triazole Product E->F Ring Contraction & Protonation

CuAAC catalytic cycle highlighting the steric clash of methylated azides and optimization routing.

Optimization Strategies

Ligand Selection: BTTAA vs. THPTA

While THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the standard water-soluble ligand for primary azides, it is often insufficient for secondary azides. BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid) is structurally optimized with tert-butyl groups that provide a hydrophobic shield around the Cu(I) center [3]. This shielding severely limits the oxidation of Cu(I) to Cu(II), maintaining a high concentration of the active catalyst over the 4–12 hours required for methylated azides to fully react.

Stoichiometry and Thermodynamics
  • Catalyst Loading : Standard bioconjugation uses 0.1–1 mol% Cu. For methylated azides, this must be increased to 2–5 mol% (or 1–2 mM in aqueous bioconjugation).

  • Ligand-to-Copper Ratio : A ratio of 2:1 to 5:1 (Ligand:Cu) is mandatory. Excess ligand ensures that no free Cu(I) is available to generate reactive oxygen species (ROS), which is critical if the alkyne/azide is attached to a sensitive biomolecule.

  • Temperature : If substrate stability permits, elevating the reaction temperature from 25 °C to 37 °C or 50 °C provides the kinetic energy necessary to overcome the steric distortion barrier [4].

Quantitative Performance Comparison

The following table summarizes the expected kinetic and yield differences when transitioning from primary to secondary azides, and the restorative effect of optimized conditions.

Azide TypeLigand SystemCu(I) LoadingTemp (°C)Time (h)Conversion Yield (%)
Primary (Standard)THPTA (5:1)1 mol%251> 95%
Secondary (

-methyl)
THPTA (5:1)1 mol%2512< 40%
Secondary (

-methyl)
THPTA (5:1)5 mol%378~ 70%
Secondary (

-methyl)
BTTAA (2:1) 5 mol% 37 4 > 90%

Experimental Protocol: CuAAC for Methylated Azide Linkers

This methodology is designed as a self-validating system. By pre-complexing the catalyst and rigorously controlling the reduction environment, you isolate the cycloaddition as the only variable, ensuring reproducible yields.

Reagent Preparation
  • Solvent : Prepare a mixture of buffered aqueous solution (e.g., 100 mM Sodium Phosphate, pH 7.4) and a miscible organic co-solvent (e.g., 5-20% DMSO or DMF) to ensure solubility of the methylated azide linker.

  • Degassing (Critical Step) : Sparge the solvent mixture with Argon or Nitrogen for 15 minutes. Because secondary azides require longer reaction times, removing dissolved oxygen is non-negotiable to prevent premature ascorbate depletion.

  • Stock Solutions :

    • CuSO₄·5H₂O : 20 mM in degassed Milli-Q water.

    • BTTAA Ligand : 50 mM in degassed Milli-Q water.

    • Sodium Ascorbate : 100 mM in degassed Milli-Q water (Must be prepared fresh daily; do not use oxidized, yellowing solutions).

Step-by-Step Workflow

Step 1: Catalyst Pre-complexation In a microcentrifuge tube, combine 50 µL of 20 mM CuSO₄ (1 µmol) with 40 µL of 50 mM BTTAA (2 µmol). Vortex gently and incubate at room temperature for 5 minutes. The solution will turn a pale, clear blue, indicating the formation of the Cu(II)-BTTAA complex. Causality: Pre-complexation prevents free copper from precipitating or degrading sensitive substrates upon addition.

Step 2: Reaction Assembly To a 1.5 mL reaction vial under an Argon blanket, add:

  • Degassed Buffer/DMSO solvent (to reach a final volume of 1 mL).

  • Alkyne-functionalized substrate (Final concentration: 100 µM).

  • Methylated Azide linker (Final concentration: 150 µM; a 1.5x excess drives the slower reaction forward).

  • The pre-complexed CuSO₄/BTTAA solution (Final Cu concentration: 1 mM).

Step 3: Initiation via Reduction Add 100 µL of the fresh 100 mM Sodium Ascorbate stock (Final concentration: 10 mM; a 10x excess relative to Cu). The solution should turn colorless, confirming the reduction of Cu(II) to the catalytically active Cu(I).

Step 4: Incubation and Monitoring Seal the vial and incubate at 37 °C with gentle agitation (e.g., 500 rpm on a thermomixer) for 4 to 8 hours . Self-Validation Check: Monitor the reaction via LC-MS at t=1h, t=4h, and t=8h. If the reaction stalls and the solution turns blue (indicating Cu oxidation), spike the reaction with an additional 5 mM of Sodium Ascorbate.

Step 5: Quenching and Purification Quench the reaction by adding EDTA (Final concentration: 5 mM) to strip the copper from the BTTAA ligand and the product. Purify the resulting conjugate via Size Exclusion Chromatography (SEC) or solid-phase extraction, depending on the molecular weight of the substrates.

Workflow S1 1. Reagent Prep Degas Solvents S2 2. Pre-complexation CuSO4 + BTTAA (1:2) S1->S2 S3 3. Reaction Assembly Add Azide, Alkyne, NaAsc S2->S3 S4 4. Incubation 37°C for 4-12 hrs S3->S4 S5 5. Purification EDTA Wash / SEC S4->S5

Step-by-step experimental workflow for optimized CuAAC with sterically hindered azides.

References

  • National Institutes of Health (PMC). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC11226162.[Link]

  • National Institutes of Health (PMC). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC8011883.[Link]

  • American Chemical Society (ACS). Retrosynthetic Design of Dinuclear Copper Enzymes for Azide–Alkyne Cycloaddition via Clickable Noncanonical Amino Acids. J. Am. Chem. Soc. 2023.[Link]

Technical Guide: Conjugating tert-Butyl (2-azidoethyl)(methyl)carbamate to Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2]

tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS: 847259-90-9) is a bifunctional linker widely utilized in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and surface capture agents. Its structure features two distinct chemical handles:

  • Azide (-N₃): A bioorthogonal handle ready for "Click Chemistry" (CuAAC or SPAAC).

  • Boc-Protected Secondary Amine: A latent nucleophile that can be deprotected (using acid) to facilitate further conjugation or improve solubility.

This guide provides rigorous protocols for conjugating this linker to alkyne-bearing substrates, followed by the necessary deprotection steps to activate the amine.

Key Chemical Properties
PropertySpecification
IUPAC Name tert-butyl N-(2-azidoethyl)-N-methylcarbamate
Molecular Formula C₈H₁₆N₄O₂
Molecular Weight 200.24 g/mol
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.
Storage -20°C, desiccated, protected from light.
Stability Stable under neutral conditions; Azide is heat/shock sensitive (see Safety).

Safety & Handling (CRITICAL)

WARNING: Organic azides are potentially explosive and toxic.[1][2][3]

  • Explosivity: While this specific linker has a Carbon/Nitrogen (C/N) ratio > 3 (safe zone), always work behind a blast shield when scaling up (>1 mmol). Do not concentrate reaction mixtures to dryness if they contain unreacted low-molecular-weight azides [1].

  • Incompatibility: NEVER use halogenated solvents (DCM, CHCl₃) in the presence of sodium azide (NaN₃) during precursor synthesis, as this forms highly explosive di- and tri-azidomethane.[2]

  • Toxicity: Treat azide compounds as acutely toxic (similar to cyanide).[2] Use nitrile gloves and work in a fume hood.

Reaction Mechanisms & Selection Strategy

The choice of conjugation method depends entirely on the type of alkyne present on your target molecule.

  • CuAAC (Copper-Catalyzed): Required for terminal alkynes .[4] Fast, regioselective (1,4-triazole), but requires Copper(I), which can be cytotoxic or degrade sensitive proteins.

  • SPAAC (Strain-Promoted): Required for cyclooctynes (e.g., DBCO, BCN) .[5] Copper-free, biocompatible, spontaneous, but the linker is bulkier.

Mechanistic Pathway Diagram

ReactionPathways Linker tert-Butyl (2-azidoethyl) (methyl)carbamate Decision Select Alkyne Type Linker->Decision Substrate Alkyne-Substrate Substrate->Decision Terminal Terminal Alkyne (-C≡CH) Decision->Terminal Low Steric Bulk Cyclic Strained Alkyne (DBCO/BCN) Decision->Cyclic Live Cell / Cu-Sensitive CuAAC CuAAC Reaction (CuSO4 + THPTA + Ascorbate) Terminal->CuAAC SPAAC SPAAC Reaction (Spontaneous, No Catalyst) Cyclic->SPAAC Product 1,2,3-Triazole Conjugate (Boc-Protected) CuAAC->Product Regioselective (1,4) SPAAC->Product Mixture (Regioisomers)

Figure 1: Decision matrix for selecting the appropriate conjugation pathway based on the alkyne substrate.

Protocol A: CuAAC Conjugation (Terminal Alkynes)

This protocol uses a copper-stabilizing ligand (THPTA) to prevent Cu(I) oxidation and degradation of biomolecules [2].

Reagents
  • Azide Linker: 100 mM stock in DMSO.

  • Alkyne Substrate: 10 mM stock in Water or DMSO.

  • CuSO₄: 20 mM in water (freshly prepared).

  • THPTA Ligand: 50 mM in water. (Tris(3-hydroxypropyltriazolylmethyl)amine).

  • Sodium Ascorbate: 100 mM in water (Make FRESH immediately before use).[6]

  • Buffer: 100 mM Phosphate Buffer (PBS) or HEPES, pH 7.0–7.5.

Procedure
  • Preparation: In a 1.5 mL microcentrifuge tube, add the reagents in the following strict order to prevent precipitation or premature copper oxidation:

    • Buffer (to final volume).[4]

    • Alkyne Substrate (Final conc: 10–50 µM for proteins, higher for small molecules).

    • Azide Linker (2–5 equivalents relative to Alkyne).

    • Premix Cu-Ligand Complex: In a separate tube, mix CuSO₄ and THPTA (Ratio 1:5). Vortex for 10 seconds.

    • Add Cu-THPTA complex to the reaction tube (Final Cu conc: 0.1–0.5 mM).

    • Initiation: Add Sodium Ascorbate (Final conc: 2.5–5 mM).

  • Incubation: Purge headspace with N₂ or Ar (optional but recommended). Cap and rotate at Room Temperature (RT) for 30–60 minutes. Protect from light.[1][6][7]

  • Quenching: For small molecules, dilute with EtOAc and wash with EDTA (to remove Cu). For proteins, use a desalting column (PD-10) or dialysis against EDTA-containing buffer.

  • QC: Analyze by LC-MS. Look for the mass shift corresponding to the linker addition (+200.24 Da).

Protocol B: SPAAC Conjugation (DBCO/BCN)

Ideal for live cells or substrates sensitive to copper/oxidation [3].

Reagents
  • Azide Linker: 10 mM stock in DMSO.[4]

  • DBCO/BCN Substrate: 10 mM stock in DMSO or Water.

  • Solvent: PBS, MeOH, or DMF (depending on solubility).

Procedure
  • Mixing: Dissolve the cyclooctyne-substrate in the reaction solvent.

  • Addition: Add Azide Linker (1.1–1.5 equivalents).

    • Note: If the substrate is a precious protein, use excess Azide (5–10 eq) to ensure completion.

  • Incubation: Agitate at RT for 2–4 hours or 4°C overnight. No catalyst is needed.

  • Purification: Remove excess azide via size exclusion chromatography (for proteins) or silica flash chromatography (for small molecules).

Protocol C: Boc-Deprotection (Post-Conjugation)

Once the triazole linkage is formed, the Boc group is removed to reveal the secondary amine for subsequent reactions (e.g., reacting with an NHS-ester or acid chloride).

Reagents
  • Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

  • Scavenger (Optional): Triisopropylsilane (TIPS) if the molecule contains oxidizable residues (Met, Trp).

Procedure
  • Dissolution: Dissolve the purified Triazole-Conjugate in DCM (approx. 0.1 M).

  • Acidification:

    • Method A (TFA): Add TFA to a final concentration of 20–50% (v/v).

    • Method B (HCl): Add 4M HCl/Dioxane (5–10 equivalents).

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC or LC-MS (Loss of Boc group: -100 Da; appearance of free amine).

  • Workup:

    • Evaporate volatiles under reduced pressure (N₂ stream or rotovap).

    • Co-evaporate with toluene/DCM (3x) to remove trace acid.

    • Result: The product is now a secondary amine salt (TFA or HCl salt).

Experimental Workflow Summary

Workflow Start Start: Azide Linker + Alkyne Target Conjugation Step 1: Click Reaction (CuAAC or SPAAC) Start->Conjugation Purify1 Purification 1 (Remove excess Cu/Linker) Conjugation->Purify1 Deprotect Step 2: Boc Deprotection (TFA/DCM or HCl/Dioxane) Purify1->Deprotect Workup Workup (Evaporation/Neutralization) Deprotect->Workup Final Final Product: Secondary Amine Conjugate Workup->Final

Figure 2: Complete experimental workflow from conjugation to amine activation.

Troubleshooting & Quality Control

ObservationPossible CauseCorrective Action
Reaction turns brown/black (CuAAC) Copper oxidation / Disproportionation.Increase Ascorbate concentration; Ensure THPTA ligand is used; Degas solvents.
Precipitation upon adding Cu Low ligand ratio or insoluble substrate.Premix Cu:THPTA (1:5) before adding. Add 10-20% DMSO to buffer.
Incomplete Deprotection Acid concentration too low or time too short.Increase TFA to 50%; Extend time to 4 hours.
Low Yield (SPAAC) Steric hindrance or oxidized cyclooctyne.Verify DBCO quality; Increase temperature to 37°C (if biomolecule allows).

References

  • Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

Sources

Application Note: High-Fidelity ADC Synthesis Using N-Boc-2-azidoethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of N-Boc-2-azidoethyl-N-methylamine (CAS: 169750-98-9) as a heterobifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike standard primary amine linkers, the N-methyl secondary amine moiety forms a tertiary amide upon conjugation to the payload. This structural modification significantly enhances proteolytic stability in serum, preventing premature drug release. The distal azide group enables bioorthogonal "Click Chemistry" (SPAAC or CuAAC), facilitating site-specific or stochastic conjugation to antibodies with high fidelity.[1]

Key Chemical Advantages
FeatureBenefit in ADC Design
Secondary Amine (N-methyl) Forms a tertiary amide bond, offering superior resistance to serum proteases compared to secondary amides formed by primary amines.
Azide Group (-N₃) Bioorthogonal handle for copper-free (SPAAC) or copper-catalyzed (CuAAC) conjugation; chemically inert to native protein functional groups.
Boc Protection Allows for controlled, sequential synthesis; prevents polymerization during initial payload functionalization.
Short Alkyl Spacer Minimal hydrophobicity contribution, reducing the risk of ADC aggregation compared to long hydrophobic chains.

Strategic Workflow & Mechanism

The optimal workflow involves a "Payload-First" strategy. The linker is first deprotected and coupled to the cytotoxic payload to create a "Drug-Linker" intermediate. This intermediate is then conjugated to the antibody.[2][3]

Synthesis Pathway Diagram

The following diagram illustrates the critical path from raw materials to the final ADC construct.

ADC_Synthesis_Workflow Linker N-Boc-2-azidoethyl- N-methylamine Deprotection Step 1: Boc Deprotection (TFA/DCM) Linker->Deprotection Amine_Linker Free Secondary Amine (Azide-Linker-NHMe) Deprotection->Amine_Linker Coupling Step 2: Amide Coupling Amine_Linker->Coupling Payload Activated Payload (Drug-NHS Ester) Payload->Coupling Drug_Linker Drug-Linker Intermediate (Azide-Functionalized) Coupling->Drug_Linker Click Step 4: SPAAC Conjugation (Click Reaction) Drug_Linker->Click Antibody Monoclonal Antibody (mAb) Activation Step 3: mAb Activation (DBCO-NHS) Antibody->Activation mAb_DBCO mAb-DBCO Activation->mAb_DBCO mAb_DBCO->Click Final_ADC Final ADC (Stable Tertiary Amide) Click->Final_ADC

Figure 1: Convergent synthesis workflow. The linker is attached to the drug first to ensure stoichiometry control, followed by bioorthogonal conjugation to the antibody.

Detailed Experimental Protocols

Phase 1: Preparation of Azide-Functionalized Payload

Objective: Deprotect the N-Boc group and couple the linker to an NHS-activated cytotoxic payload (e.g., MMAE-NHS, DM1-NHS).

Materials
  • N-Boc-2-azidoethyl-N-methylamine (100 mg).

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Payload-NHS ester (1 eq).

  • DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous DMF.[2]

Protocol Steps
  • Boc Deprotection:

    • Dissolve N-Boc-2-azidoethyl-N-methylamine in 2 mL DCM.

    • Add 2 mL TFA dropwise at 0°C. Stir at room temperature (RT) for 1 hour.

    • Monitoring: Verify Boc removal by TLC or LC-MS (Loss of M+100 mass).

    • Workup: Evaporate volatiles under reduced pressure.[2] Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt of 2-azidoethyl-N-methylamine.

  • Payload Coupling:

    • Dissolve the Payload-NHS ester (1.0 eq) in anhydrous DMF (concentration ~10 mg/mL).

    • Add the deprotected linker (1.5 eq) to the solution.

    • Immediately add DIPEA (5.0 eq) to neutralize the TFA salt and catalyze the reaction.

    • Stir at RT for 4–12 hours.

    • Mechanism:[3][][][6] The secondary amine attacks the NHS ester, releasing N-hydroxysuccinimide and forming a stable tertiary amide .

  • Purification:

    • Purify the Drug-Linker-Azide via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Lyophilize fractions to obtain a powder.

Phase 2: Antibody Functionalization (DBCO Labeling)

Objective: Modify the antibody lysine residues with DBCO (Dibenzocyclooctyne) to create a "Click-reactive" antibody.[3]

Materials
  • Monoclonal Antibody (5 mg/mL in PBS, pH 7.4).

  • DBCO-PEG4-NHS Ester (10 mM stock in DMSO).

  • Desalting Column (e.g., Zeba Spin, 40K MWCO).

Protocol Steps
  • Buffer Exchange: Ensure antibody is in PBS pH 7.4 (free of primary amines like Tris or Glycine).

  • Activation:

    • Add DBCO-PEG4-NHS (5–10 molar excess over mAb) to the antibody solution.

    • Note: Keep DMSO < 10% v/v in the final mixture to prevent denaturation.

  • Incubation: Incubate for 1 hour at RT or 4 hours at 4°C.

  • Purification: Remove excess DBCO linker using a desalting column equilibrated with PBS.

  • Quantification: Determine DBCO loading (DOL) by measuring absorbance at 280 nm (mAb) and 309 nm (DBCO).

    • Formula:

      
      
      
    • Correction Factor (CF): Typically ~0.11 for DBCO at 280 nm.

Phase 3: SPAAC Conjugation (The Click Reaction)

Objective: Covalently attach the Drug-Linker-Azide to the mAb-DBCO via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7]

Protocol Steps
  • Reaction Setup:

    • Mix mAb-DBCO (from Phase 2) with Drug-Linker-Azide (from Phase 1).

    • Ratio: Use 1.5 to 2.0 molar equivalents of Drug-Linker per DBCO group (e.g., if DOL is 4, use 6–8 eq of drug per antibody).

  • Incubation:

    • Incubate at RT for 4–16 hours or overnight at 4°C.

    • Note: No catalyst (Copper) is required.

  • Polishing Purification:

    • Remove unreacted free drug using Size Exclusion Chromatography (SEC) or extensive dialysis.

    • Standard: Superdex 200 Increase 10/300 GL column.

  • Final Formulation: Sterile filter (0.22 µm) into storage buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).

Quality Control & Characterization

AssayMethodAcceptance Criteria
Drug-Antibody Ratio (DAR) HIC-HPLC or LC-MS (Q-TOF)Target DAR ± 0.5 (e.g., 3.5–4.5)
Aggregation SEC-HPLC> 95% Monomer
Free Drug RP-HPLC< 1% Free Payload
Endotoxin LAL Assay< 0.1 EU/mg
Troubleshooting Guide
  • Low Conjugation Efficiency: Ensure the "Click" reaction runs long enough (kinetics of SPAAC are slower than CuAAC). Increase drug excess to 3–5 eq per DBCO site.

  • Precipitation: The Drug-Linker might be too hydrophobic. Add 5–10% Propylene Glycol or DMSO to the reaction buffer.

  • High Aggregation: If the linker is too short, the hydrophobic payload may interact with the antibody surface. Switch to a PEGylated variant (e.g., Azido-PEG3-Amine) if aggregation persists [1].

References

  • BenchChem. (2025).[2][3][7] Application Notes and Protocols for the Use of Amino-PEG3-C2-Azido in the Creation of Antibody-Drug Conjugates. Retrieved from

  • BOC Sciences. (2025).[][] Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. Retrieved from

  • AxisPharm. (2024).[1] Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [1]

  • MedChemExpress. (2025). Azido-PEG9-amine: ADC Linkers and Click Chemistry Reagents. Retrieved from

  • MDPI. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates. Pharmaceuticals.[8][9] Retrieved from

Sources

High-Efficiency Synthesis of N-Methylated Amine Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

The incorporation of N-methylated amine linkers is a pivotal strategy in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics.[1] Beyond simple alkylation, N-methylation fundamentally alters the physicochemical landscape of a bioconjugate.[1][2][3]

Why N-Methylation Matters in Linker Design:

  • Proteolytic Stability: N-methylation sterically hinders protease access to the amide bond, preventing premature cleavage in circulation (e.g., preventing degradation of Val-Cit linkers by murine Ces1c plasma esterases) [1, 2].

  • Conformational Control: The methyl group restricts rotation around the N-C

    
     bond (
    
    
    
    and
    
    
    angles), forcing the linker into specific conformations (often cis-amide favored) that can enhance receptor binding or payload presentation [3].
  • Solubility & Aggregation: By removing a hydrogen bond donor, N-methylation disrupts intermolecular H-bonding networks (beta-sheet formation), significantly improving the solubility of hydrophobic payloads like tubulysins and auristatins [4].

This guide details two high-fidelity protocols for synthesizing N-methylated linkers: Solid-Phase On-Resin Methylation (Fukuyama Strategy) for peptide backbones and Solution-Phase Reductive Amination for linker intermediates.

Strategic Synthesis Planning

Choosing the right synthetic route is critical to avoiding racemization and over-methylation.[1]

Decision Matrix: Solution vs. Solid Phase
FeatureSolution Phase (Reductive Amination) Solid Phase (Fukuyama/Mitsunobu)
Best For Simple linkers, modifying spacers (e.g., PABC), large scale intermediates.Complex peptide linkers (e.g., Tubulysin precursors), combinatorial libraries.
Key Reagents Formaldehyde/Aldehydes, NaBH(OAc)3, Ti(OiPr)4.2-Nitrobenzenesulfonyl chloride (Nosyl-Cl), MeOH, DIAD, PPh3.
Risk Profile Risk of over-methylation (dimethylation) if not controlled.High fidelity mono-methylation; risk of steric hindrance during subsequent coupling.[1]
Racemization Low risk if using aldehydes; higher risk if activating carboxylates.Minimal risk during methylation; High risk during subsequent coupling.

Protocol 1: Solid-Phase On-Resin Methylation (Fukuyama Strategy)

This method is the "Gold Standard" for synthesizing N-methylated peptide linkers (e.g., N-Me-Val, N-Me-Ile) directly on the resin. It utilizes the electron-withdrawing 2-nitrobenzenesulfonyl (Nosyl) group to activate the amine for Mitsunobu alkylation while preventing over-methylation.

Materials
  • Resin: 2-Chlorotrityl chloride resin (or Rink Amide for amidated linkers).

  • Reagents: 2-Nitrobenzenesulfonyl chloride (Nosyl-Cl), 2,4,6-Collidine, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Methanol (anhydrous), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 2-Mercaptoethanol.

  • Solvents: DCM (Dichloromethane), THF (Tetrahydrofuran), DMF (N,N-Dimethylformamide).

Step-by-Step Workflow
Phase A: Nosyl Protection
  • Coupling: Couple the first amino acid (Fmoc-AA-OH) to the resin using standard protocols. Remove Fmoc (20% piperidine/DMF).[1]

  • Sulfonylation: Wash resin with DCM (3x). Add Nosyl-Cl (4 eq) and 2,4,6-Collidine (10 eq) in DCM.

  • Incubation: Shake for 2 hours at Room Temperature (RT).

  • QC: Perform a Kaiser test. It should be negative (no free amine).

Phase B: Mitsunobu Alkylation (Methylation)
  • Preparation: Wash resin with dry THF (3x).

  • Reaction: Add PPh3 (5 eq) and MeOH (10 eq) (or other alcohol for larger alkyl groups) in dry THF.

  • Activation: Slowly add DIAD (5 eq) to the vessel. Note: Reaction is exothermic.

  • Incubation: Shake for 1-2 hours at RT.

  • QC: No simple colorimetric test exists for secondary sulfonamides. Proceed to cleavage or rely on mini-cleavage LC-MS.

Phase C: De-Nosylation
  • Reagent Prep: Prepare a solution of DBU (5 eq) and 2-Mercaptoethanol (10 eq) in DMF.

  • Deprotection: Add solution to resin. Shake for 30 mins. Repeat once with fresh solution.

  • Wash: Extensive washing is critical to remove the yellow byproduct. Wash with DMF (5x), DCM (5x), DMF (5x).

  • Result: You now have a secondary N-methyl amine on the resin.

Phase D: Coupling the Next Amino Acid (The Critical Step)

Coupling to a secondary amine is sterically difficult.[1] Standard HBTU/HOBt often fails.

  • Activation: Use HATU (2 eq) and HOAt (2 eq) with DIEA (4 eq) in DMF.

  • Coupling: Double coupling (2 x 2 hours) or overnight coupling is recommended.

  • Alternative: If HATU fails, use PyBroP or convert the incoming AA to an acid chloride (e.g., using BTC - Bis(trichloromethyl)carbonate).

Visualization: Fukuyama Synthesis Workflow

FukuyamaSynthesis Start Fmoc-AA-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect FreeAmine H2N-AA-Resin Deprotect->FreeAmine Nosylation Nosyl-Cl, Collidine (Sulfonylation) FreeAmine->Nosylation NosylAmine Nosyl-NH-AA-Resin Nosylation->NosylAmine Mitsunobu MeOH, PPh3, DIAD (Mitsunobu Alkylation) NosylAmine->Mitsunobu MethylNosyl Nosyl-N(Me)-AA-Resin Mitsunobu->MethylNosyl DeNosyl DBU, 2-Mercaptoethanol (Deprotection) MethylNosyl->DeNosyl SecAmine HN(Me)-AA-Resin DeNosyl->SecAmine Coupling Next AA Coupling (HATU/HOAt) SecAmine->Coupling

Caption: Step-by-step workflow for solid-phase N-methylation using the Fukuyama-Mitsunobu strategy.

Protocol 2: Solution-Phase Reductive Amination

This protocol is ideal for synthesizing linker intermediates, such as N-methylated spacers (e.g., N-methyl-p-aminobenzyl alcohol) or simple amino acid esters before hydrolysis.

Materials
  • Substrate: Primary amine linker intermediate.

  • Reagents: Paraformaldehyde (or aqueous Formaldehyde), Titanium(IV) isopropoxide (Ti(OiPr)4), Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB).

  • Solvent: Methanol (MeOH) or THF.

Step-by-Step Workflow
  • Imine Formation: Dissolve the primary amine (1 eq) in anhydrous THF or MeOH. Add Paraformaldehyde (1.1 - 1.5 eq) .

  • Lewis Acid Activation: Add Ti(OiPr)4 (1.5 eq) . Stir at RT for 6–12 hours.

    • Why Ti(OiPr)4? It acts as a Lewis acid to facilitate imine formation and scavenges water, driving the equilibrium forward [5].

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH4 (2 eq) or STAB (2 eq) .

  • Quenching: Stir for 2 hours, then quench with 1N NaOH or water. The Titanium salts will precipitate as a white solid.

  • Workup: Filter through a Celite pad to remove Titanium salts. Extract the filtrate with EtOAc.

  • Purification: Flash chromatography (often required to separate mono- vs di-methylated products if stoichiometry wasn't precise).

Critical Quality Attributes (CQA) & Troubleshooting

Racemization

N-methyl amino acids are highly prone to racemization during activation because the N-methyl group facilitates the formation of an oxazolium ion intermediate.

  • Detection: Use Marfey’s Reagent (FDAA) followed by LC-MS analysis to separate diastereomers.

  • Prevention:

    • Use HATU/HOAt as the coupling system.

    • Keep base (DIEA) concentration minimal (1-2 eq) during activation.

    • CuCl2 Additive: Addition of CuCl2 (0.1 eq) to EDC/HOBt couplings has been shown to suppress racemization in solution phase [6].

Difficult Couplings (Steric Hindrance)

Coupling onto an N-methylated residue is the bottleneck.[1] The secondary amine is sterically crowded.[1]

  • Solution: Use HATU or COMU . If these fail, generate the acid chloride of the incoming amino acid using triphosgene (highly reactive, requires dry conditions).

  • Monitoring: The Chloranil Test (acetaldehyde/chloranil) is required to detect secondary amines; the Kaiser test will yield a false negative.

Aggregation

While N-methylation generally reduces aggregation, the synthesis intermediates (especially hydrophobic Nosyl-protected peptides) can aggregate on-resin.

  • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or PEG-based resins (ChemMatrix) to improve swelling.

References

  • Dorywalska, M., et al. (2018).[4] "Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice."[5] Nature Communications, 9, 2776. Link[5]

  • Staben, L. R., et al. (2016). "Targeted drug delivery through the traceless release of tertiary and heteroaryl amines from antibody-drug conjugates." Nature Chemistry, 8, 1112–1119. Link

  • Chatterjee, J., et al. (2012). "Synthesis of N-methylated cyclic peptides." Nature Protocols, 7, 432–444. Link

  • Vlahov, I. R., & Leamon, C. P. (2012). "Engineering an antibody-drug conjugate." Methods in Molecular Biology, 801, 1-10.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-10. Link

  • Miyazawa, T., et al. (1992). "Racemization-free coupling of N-methylamino acids."[6] International Journal of Peptide and Protein Research, 39(3), 237-244.

Sources

Application Note: Streamlining Bioconjugation via One-Pot Boc Deprotection and CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug development, bioconjugation, and fragment-based drug discovery (FBDD), the rapid assembly of complex molecular architectures is paramount. The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) has become the gold standard for linking modular units due to its high thermodynamic driving force and unparalleled regioselectivity. However, when synthesizing peptide-drug conjugates, PROTACs, or multivalent scaffolds, the reactive alkyne or azide handles are frequently masked with tert-butyloxycarbonyl (Boc) protecting groups to prevent premature side reactions.

Traditionally, Boc deprotection and the subsequent CuAAC click reaction are performed as two distinct stages, requiring intermediate isolation, solvent evaporation, and chromatographic purification. Telescoping these transformations into a one-pot sequence circumvents intermediate loss, significantly reduces solvent waste (improving the environmental E-factor), and accelerates the hit-to-lead timeline. This application note provides a thoroughly validated, self-monitoring protocol for executing a one-pot Boc deprotection and CuAAC reaction, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Causality & Reaction Design

Merging an acidic deprotection with a transition-metal-catalyzed cycloaddition presents a fundamental chemical conflict:

  • The Deprotection Phase: Boc removal requires a highly acidic environment (e.g., Trifluoroacetic acid, TFA) to protonate the carbamate, driving the elimination of isobutylene gas and carbon dioxide. This leaves the target molecule as an amine acid salt[1].

  • The Cycloaddition Phase: The CuAAC reaction relies on a catalytically active Cu(I) species. In highly acidic media, Cu(I) is prone to disproportionation, and the essential copper-acetylide intermediate cannot form. Furthermore, the reducing agent (sodium ascorbate) degrades rapidly at low pH.

The Causality of the One-Pot Solution: To bridge these opposing conditions without isolating the intermediate, the protocol employs a controlled in situ neutralization strategy. By stripping the bulk volatile acid under a nitrogen stream and introducing a sterically hindered, non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA), the system is shifted to a mildly basic pH (~8.0). This specific pH transition not only liberates the amine from its trifluoroacetate salt but also stabilizes the Cu(I) catalyst and accelerates the cycloaddition kinetics[2].

Workflow Visualization

G N1 Boc-Protected Precursor N2 Acidic Cleavage (TFA/DCM) N1->N2 Step 1 N3 Amine Salt Intermediate N2->N3 -CO2, -Isobutylene N4 In Situ Neutralization (DIPEA) N3->N4 Step 2 N5 CuAAC Click (CuSO4, NaAsc) N4->N5 pH ~8.0 N6 1,4-Disubstituted Triazole N5->N6 Step 3

Workflow of the one-pot Boc deprotection and CuAAC click reaction sequence.

Quantitative Process Metrics

The transition from a classical two-step approach to a telescoped one-pot methodology yields measurable improvements in synthetic efficiency. The data below summarizes the typical performance metrics observed when synthesizing triazole-fused peptidomimetics and bioconjugates,[1].

Process ParameterTraditional Two-Step ProtocolOne-Pot SequenceStrategic Impact / Advantage
Intermediate Isolation Required (Precipitation / Flash Column)None (In situ solvent adjustment)Eliminates mechanical loss of polar amine intermediates.
Total Reaction Time 24 – 48 hours6 – 14 hoursAccelerates library generation and structure-activity mapping.
Overall Yield 40% – 60%75% – 90%Higher throughput of final active pharmaceutical ingredients.
E-factor (Waste) High (>50 kg waste / kg product)Low (<15 kg waste / kg product)Aligns with Green Chemistry principles by cutting solvent use.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation check of the current phase is satisfied.

Phase 1: Acidic Cleavage (Boc Removal)
  • Preparation: Dissolve the Boc-protected alkyne or azide precursor (1.0 eq, e.g., 0.5 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA) to achieve a final DCM:TFA volumetric ratio of 1:1.

    • Causality: Cooling mitigates the exothermic protonation and prevents the degradation of sensitive functional groups (e.g., trityl or tert-butyl esters, if differential sensitivity is being exploited).

  • Cleavage: Remove the ice bath and stir the mixture at room temperature for 1–2 hours.

    • Validation Check: Monitor the reaction via LC-MS or TLC. The reaction is complete when the starting material is entirely consumed and visible effervescence (release of CO2 and isobutylene) has ceased.

Phase 2: Solvent Adjustment and In Situ Neutralization
  • Volatile Stripping: Concentrate the reaction mixture under a gentle stream of nitrogen or via rotary evaporation to remove the bulk of DCM and excess TFA. Yields a viscous crude oil.

    • Causality: While base can neutralize the acid in situ, leaving bulk TFA generates excessive diisopropylethylammonium trifluoroacetate salts. High ionic strength can precipitate the copper catalyst or disrupt the solvation environment needed for the subsequent click reaction.

  • Solvent Exchange: Redissolve the crude amine salt in a 1:1 mixture of tert-Butanol (tBuOH) and Milli-Q water (0.1 M based on the initial scale).

    • Causality: The tBuOH/H2O co-solvent system is uniquely suited for CuAAC; it solubilizes both the organic intermediates and the inorganic copper salts, resists oxidation, and participates in hydrogen bonding that stabilizes the cycloaddition transition state.

  • Neutralization: Add DIPEA dropwise while stirring vigorously.

    • Validation Check: Spot the solution onto pH paper. Continue adding DIPEA until the solution registers a stable pH of ~8.0.

Phase 3: CuAAC Click Reaction
  • Partner Addition: Add the corresponding click partner (azide or alkyne, 1.05 – 1.1 eq) to the neutralized solution.

  • Catalyst Generation: Prepare a fresh stock solution of sodium ascorbate (0.5 eq) in water and add it to the reaction flask.

  • Initiation: Add Copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 eq) as a solution in water.

    • Causality: Introducing sodium ascorbate prior to the copper(II) sulfate ensures an immediate reducing environment. This prevents Cu(II)-mediated oxidative coupling of alkynes (Glaser coupling) and guarantees the rapid generation of the catalytically active Cu(I) species[2].

  • Cycloaddition: Stir the mixture at room temperature for 4–12 hours.

    • Validation Check: The solution should transition from blue (Cu(II)) to a pale yellow/brown suspension (Cu(I)). If the solution reverts to green or blue, atmospheric oxidation has occurred; remediate by adding an additional 0.2 eq of sodium ascorbate. Track product formation via LC-MS.

Phase 4: Workup and Isolation
  • Quenching: Once LC-MS confirms complete conversion to the triazole, quench the reaction by adding saturated aqueous NH4Cl or 0.1 M EDTA solution.

    • Causality: Ammonia or EDTA acts as a strong chelating agent, stripping the copper from the triazole product and pulling it into the aqueous phase, preventing heavy metal contamination in the final drug candidate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate or DCM (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude 1,4-disubstituted 1,2,3-triazole via flash column chromatography or preparative HPLC.

References

  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry (RSC Publishing).
  • Click chemistry based rapid one-pot synthesis and evaluation for protease inhibition of new tetracyclic triazole fused benzodiazepine derivatives. Bioorganic & Medicinal Chemistry Letters (Elsevier).
  • A CuAAC–Hydrazone–CuAAC Trifunctional Scaffold for the Solid-Phase Synthesis of Trimodal Compounds: Possibilities and Limit

Sources

Application Notes & Protocols: Site-Specific Functionalization of Carboxylic Acids using N-Boc-N-methyl-2-azidoethylamine for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The targeted modification of carboxylic acids is a cornerstone of modern drug development, bioconjugation, and materials science. Converting a simple carboxyl group into a multifunctional chemical handle opens up avenues for sophisticated molecular engineering. This guide provides a detailed technical overview and robust protocols for the derivatization of carboxylic acids using N-Boc-N-methyl-2-azidoethylamine. This unique reagent installs a versatile linker, simultaneously introducing a bioorthogonal azide group for "click chemistry" applications and a protected secondary amine for subsequent, orthogonal functionalization. We will focus on the widely adopted and highly efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated coupling chemistry, explaining the mechanistic rationale behind the protocol to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

The Strategic Advantage of N-Boc-N-methyl-2-azidoethylamine

The derivatizing agent, N-Boc-N-methyl-2-azidoethylamine, is not merely a linker but a strategic tool designed for multi-stage molecular construction. Its power lies in the three distinct functional components, each serving a specific and controllable purpose.

  • Primary Amine (-NH₂): This is the reactive end that couples directly to the target carboxylic acid, forming a stable amide bond. This reaction serves as the foundational step for attaching the entire functional cassette.

  • Azide (-N₃): The azide group is a premier bioorthogonal handle. It is exceptionally stable in complex biological environments but reacts with high efficiency and specificity with alkyne-containing molecules via "click chemistry".[1][2] This enables the covalent attachment of probes, drugs, or biomolecules through either the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

  • Boc-Protected Secondary Amine (-N(Boc)CH₃): The tert-butyloxycarbonyl (Boc) group is a robust protecting group that masks the secondary amine, preventing it from participating in unwanted side reactions.[5] It is stable under the conditions of amide coupling and click chemistry but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the secondary amine for a second, independent round of functionalization.[6][7]

This trifunctional architecture allows a researcher to first anchor the linker to a molecule of interest, then attach a payload via click chemistry, and finally, introduce another modification at the secondary amine, all in a controlled, sequential manner.

Figure 1. Logical workflow for sequential functionalization.

Principle of the Reaction: EDC/NHS Amide Coupling

Directly reacting a carboxylic acid with an amine is generally inefficient because of a competing acid-base reaction that forms a stable ammonium carboxylate salt, killing the nucleophilicity of the amine.[8] To overcome this, a coupling agent is used to "activate" the carboxylic acid. The combination of EDC and NHS is a gold standard for this purpose, particularly in aqueous or biocompatible conditions.[9][10]

The mechanism proceeds in two discrete, optimized steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the EDC for easier reaction while minimizing premature hydrolysis of the intermediate.[9]

  • Formation of a Semi-Stable NHS Ester: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would revert it back to the starting carboxylic acid. To prevent this and increase the overall efficiency, NHS is added. NHS rapidly attacks the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, releasing an EDC-urea byproduct.[9][11] This NHS ester has a significantly longer half-life in aqueous solution than the O-acylisourea intermediate, allowing for a more controlled reaction with the amine.

  • Amide Bond Formation: The primary amine of N-Boc-N-methyl-2-azidoethylamine then attacks the NHS ester via nucleophilic acyl substitution. This forms the final, highly stable amide bond and releases NHS. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0), which ensures the primary amine is deprotonated and thus maximally nucleophilic.[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Yields with Sterically Hindered Azides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-CuAAC-001 Subject: Overcoming Steric Hindrance in Click Chemistry Assigned Specialist: Senior Application Scientist

Executive Summary

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally robust, but tertiary azides and sterically encumbered scaffolds (e.g., polymers, buried protein residues) present a significant kinetic barrier. The bulky environment prevents the formation of the critical metallacycle intermediate.[1] This guide provides a validated troubleshooting workflow to restore high yields in these specific "hard-to-click" scenarios.

Module 1: The Catalyst System (Hardware Optimization)

Q: I am using TBTA, but my tertiary azide conversion is stalled at <20%. Why?

A: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is the "Model T" of click ligands—reliable for simple substrates but insufficient for sterically demanding ones.

The Mechanism of Failure: In the catalytic cycle, the copper-acetylide complex must undergo a ligand exchange to allow the azide to coordinate. Bulky groups on the azide (like a tertiary carbon) physically block this approach. TBTA does not provide enough electronic acceleration to overcome this elevated activation energy barrier.

The Solution: Switch to BTTAA. BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is currently the gold standard for hindered systems.

  • Why it works: The electron-rich nature of BTTAA accelerates the catalytic turnover significantly faster than TBTA. It also protects the Cu(I) oxidation state more effectively, allowing the catalyst to survive the longer reaction times required for hindered substrates [1][2].

Protocol: High-Efficiency Catalyst Formulation

Standard protocol for 1 mmol scale hindered reaction:

  • Prepare Cu-Ligand Premix (Crucial): Do not add Cu and Ligand separately.

    • Mix CuSO₄ (5 eq) and BTTAA (10 eq) in water.

    • Note: The 1:2 Metal-to-Ligand ratio is critical to prevent copper aggregation.

  • Solvent System: Use DMSO:tBuOH (1:1) or DMSO:H₂O (depending on solubility). DMSO is preferred for hindered azides as it stabilizes Cu(I).

  • Reductant: Add Sodium Ascorbate (20 eq) last to initiate the reaction.

Module 2: The Reaction Environment (Process Optimization)

Q: Can heat overcome the steric barrier, or will it decompose my azide?

A: Heat is often mandatory for tertiary azides. While organic azides are generally stable, safety is paramount.

  • Thermal Limit: Most tertiary azides are stable up to 80°C–100°C.

  • Recommendation: Run the reaction at 40°C–60°C . The Arrhenius effect helps the bulky azide surmount the activation barrier that the catalyst alone cannot lower sufficiently.

Q: Is microwave irradiation recommended?

A: Yes, highly. Microwave irradiation is a game-changer for sterically hindered click reactions.

  • Evidence: Reactions that take 48 hours at room temperature can often reach completion in 10–30 minutes at 80°C–100°C under microwave irradiation [3].

  • Mechanism: Rapid, uniform dielectric heating improves the solubility of the copper species and kinetically forces the formation of the triazole ring despite steric clash.

Module 3: Troubleshooting & Diagnostics

Diagnostic Matrix: Low Yield Investigation
SymptomProbable CauseCorrective Action
Solution turns green/blue Cu(I) Oxidation: Oxygen has converted active Cu(I) to inactive Cu(II).[1]Degas solvents (sparge with N₂/Ar). Add more Sodium Ascorbate (5–10 eq).
Precipitate forms Ligand Dissociation: Copper has stripped off the ligand and aggregated.Increase Ligand:Cu ratio to 2:1 or 3:1. Switch solvent to DMSO.[2]
Reaction stalls at 50% Product Inhibition: The triazole product is chelating the copper.Increase catalyst loading (up to 10–15 mol%). Switch to BTTAA (binds Cu tighter than product).
No reaction (Tertiary Azide) Steric Blockade: Activation energy too high for standard conditions.Required: Switch to BTTAA ligand + Heat (60°C) or Microwave (80°C).

Module 4: Visualizing the Pathway

Diagram 1: The Steric Barrier & Ligand Solution

Caption: Mechanism showing how bulky ligands (BTTAA) facilitate the reaction of hindered azides by stabilizing the transition state, whereas standard conditions fail due to steric clash.

G Start Reagents: Tertiary Azide + Alkyne Cu_TBTA Catalyst: Cu(I)-TBTA Start->Cu_TBTA Standard Protocol Cu_BTTAA Catalyst: Cu(I)-BTTAA Start->Cu_BTTAA Optimized Protocol Barrier STERIC BARRIER (Bulky groups block Cu approach) Cu_TBTA->Barrier Kinetic Stall Success Result: High Yield Triazole (>90% Conversion) Cu_BTTAA->Success Accelerated Rate Overcomes Sterics Fail Result: Stalled Reaction (<20% Yield) Barrier->Fail Oxidation of Cu(I)

Diagram 2: Optimization Decision Tree

Caption: Step-by-step logic flow for troubleshooting low yields in sterically hindered CuAAC reactions.

DecisionTree Problem Start: Low Yield with Hindered Azide CheckLigand 1. Check Ligand: Is it TBTA? Problem->CheckLigand SwitchLigand Action: Switch to BTTAA (Higher Activity) CheckLigand->SwitchLigand Yes CheckOxidation 2. Check Color: Is solution Blue/Green? CheckLigand->CheckOxidation No (Already using BTTAA) SwitchLigand->CheckOxidation FixOxidation Action: Add Ascorbate & Degas Solvents CheckOxidation->FixOxidation Yes CheckTemp 3. Check Energy: Is reaction at RT? CheckOxidation->CheckTemp No (Solution is Clear/Yellow) FixOxidation->CheckTemp ApplyHeat Action: Heat to 60°C or Microwave 80°C CheckTemp->ApplyHeat Yes FinalCheck 4. Solvent Check: Is reagent aggregating? CheckTemp->FinalCheck No (Already Heated) ApplyHeat->FinalCheck AddDMSO Action: Add DMSO (Solubilize & Stabilize) FinalCheck->AddDMSO Yes

References

  • Kaval, N., et al. (2004). A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction. Organic Letters, 6(23), 4223-4225.[3] [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

Sources

Technical Support Center: Troubleshooting Boc Deprotection of N-Methylated Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: N-Methylated Carbamate Deprotection (Boc Removal) Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Executive Summary: The "N-Methyl Penalty"

Welcome to the technical support center. If you are here, you are likely experiencing stalled reactions, "messy" NMR spectra, or inexplicable yield losses when removing a tert-butyloxycarbonyl (Boc) group from an N-methylated amine or amino acid.

N-methylation introduces two primary complications that deviate from standard primary amine deprotection:

  • Steric Hindrance: The methyl group physically obstructs the approach of the acid catalyst and the solvation of the transition state, significantly slowing kinetics.

  • Conformational Isomerism (Rotamers): The N-methyl carbamate bond possesses significant double-bond character, leading to slow interconversion between cis and trans rotamers (visible on NMR), which complicates reaction monitoring.

  • Instability (DKP Formation): In dipeptides, the N-methyl group promotes cis-amide conformation, drastically accelerating Diketopiperazine (DKP) formation upon deprotection, leading to product loss.

This guide provides self-validating protocols and troubleshooting workflows to overcome these barriers.

Module 1: Validated Deprotection Protocols

Do not rely on "standard" 1:1 TFA:DCM recipes for N-methylated substrates without adjustment. The kinetics are often too slow, leading to incomplete conversion or side reactions.[1]

Protocol A: The "Scavenger-Enhanced" High-Concentration Method

Best for: Complex substrates containing nucleophilic side chains (Trp, Met, Cys) or electron-rich aromatics.

The Logic: The tert-butyl cation (


) generated during cleavage is an electrophile. N-methyl amines are electron-rich; without scavengers, you risk alkylating your product or side chains.
StepActionTechnical Rationale
1 Dissolution Dissolve substrate (0.1 M) in minimal DCM. Add Scavenger Cocktail: 2.5% Triisopropylsilane (TIPS) + 2.5% Water.
2 Acid Addition Add TFA to reach 50% v/v concentration. Note: Standard is often 20-30%; N-Me requires 50%.
3 Monitoring Stir at Room Temperature for 1-3 hours. Do not heat initially. Monitor via TLC (stain with Ninhydrin or PMA).
4 Work-up Concentrate under reduced pressure. Do not heat above 30°C. Co-evaporate with Toluene (

) or DCM (

).
Protocol B: The HCl/Dioxane Precipitation Method

Best for: Simple N-methyl amino acids where the product is needed as a solid salt.

  • Dissolve substrate in minimal dry 1,4-dioxane.

  • Add 4.0 M HCl in Dioxane (5-10 equivalents).

  • Stir for 1-2 hours.

  • Self-Validation: The product should precipitate as the hydrochloride salt.

  • Dilute with cold Diethyl Ether (

    
    ) to maximize precipitation. Filter and wash with 
    
    
    
    .[2]
Module 2: Troubleshooting & FAQs
Issue 1: "My NMR shows a 60:40 mixture of starting material and product, even after 4 hours."

Diagnosis: This is likely Rotameric Confusion , not incomplete reaction. N-methyl Boc carbamates exist as two distinct rotamers (cis and trans) on the NMR timescale. These often appear as two sets of peaks. If you are monitoring by NMR, you might mistake the second rotamer of the starting material for product, or vice versa.

The Fix (Self-Validation):

  • TLC Check: Rely on TLC or LC-MS, not just NMR. The starting material (Boc) is less polar; the product (amine salt) is highly polar and stays at the baseline.

  • VT-NMR: Run the NMR at 50-60°C (in DMSO-

    
    ). The peaks should coalesce into a single set if they are rotamers.
    
Issue 2: "I lost 80% of my mass after deprotecting a dipeptide."

Diagnosis: Diketopiperazine (DKP) Formation. This is the most dangerous trap in N-methyl peptide chemistry. Upon deprotection, the free secondary amine can back-bite the upstream carbonyl. N-methylation favors the cis-peptide bond conformation required for this cyclization.

The Fix:

  • Avoid Basic Workups: DKP formation is base-catalyzed. Never wash the crude amine salt with saturated

    
     or perform a basic extraction if it is a dipeptide ester.
    
  • Keep it Acidic: Isolate the product as the TFA or HCl salt and use it immediately in the next coupling step.

  • Steric Bulk: If possible, use a bulky protecting group on the C-terminus (e.g., tert-butyl ester) to discourage cyclization, though this requires orthogonal deprotection strategies.

Issue 3: "My product is a sticky oil/gum that won't crystallize."

Diagnosis: N-methyl amine salts are notoriously hygroscopic and lipophilic compared to primary amines.

The Fix:

  • Trituration: Dissolve the oil in a minimum amount of Methanol (MeOH) or DCM, then add excess Diethyl Ether or Hexanes dropwise with vigorous stirring. Sonicate if necessary.

  • Lyophilization: Dissolve the gum in water (or water/acetonitrile) and freeze-dry. This usually yields a handleable powder.

Module 3: Visualized Workflows
Figure 1: Decision Tree for N-Methyl Boc Deprotection

BocDeprotection Start Substrate: N-Methyl Boc Carbamate CheckStruct Analyze Structure: Is it a Dipeptide/Peptide? Start->CheckStruct Dipeptide YES (Dipeptide) CheckStruct->Dipeptide High Risk Simple NO (Simple Amine/Amino Acid) CheckStruct->Simple Standard RiskDKP CRITICAL RISK: Diketopiperazine (DKP) Formation Dipeptide->RiskDKP MethodA Method A: TFA/DCM (1:1) + Scavengers (TIPS/H2O) Simple->MethodA Alternative MethodB Method B: 4M HCl in Dioxane Simple->MethodB Preferred RiskDKP->MethodA Controlled Acidolysis WorkupAcid ISOLATION: Evaporate Acid Only. Keep as Salt. NO Basic Wash. MethodA->WorkupAcid If Dipeptide WorkupPpt ISOLATION: Precipitate with Et2O. Filter Solid. MethodA->WorkupPpt If Simple MethodB->WorkupPpt CheckNMR QC Check: NMR shows doubled peaks? WorkupAcid->CheckNMR WorkupPpt->CheckNMR VTNMR Run VT-NMR (60°C) to confirm Rotamers CheckNMR->VTNMR Yes

Caption: Operational workflow for selecting deprotection conditions based on substrate risk (DKP formation) and desired isolation form.

Figure 2: The DKP Trap (Mechanism of Loss)

DKP_Mechanism SM N-Me Dipeptide Ester (Deprotected Free Amine) Transition Cis-Amide Conformation (Favored by N-Me) SM->Transition Rapid Equilibrium Attack Nucleophilic Attack on Upstream Carbonyl Transition->Attack Base Catalyzed DKP Diketopiperazine (DKP) (Dead End Product) Attack->DKP Irreversible Cyclization

Caption: The primary pathway for yield loss in N-methylated dipeptides. This reaction is accelerated by basic conditions.

Module 4: Quantitative Data & Scavenger Selection

Table 1: Scavenger Cocktails for N-Me Boc Deprotection Use these additives when sensitive side chains are present.

Scavenger CocktailComposition (v/v)Target Impurity/Mechanism
Reagent B (Standard) 88% TFA, 5% Phenol, 5% Water, 2% TIPSGeneral purpose. Water quenches

; Phenol protects Tyr/Trp.
Reagent K (High Risk) 82% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTFor substrates with Met, Cys, or Trp . Thioanisole/EDT prevents S-alkylation.
Simple Mix 50% TFA, 45% DCM, 2.5% TIPS, 2.5% WaterFor simple N-methyl carbamates without reactive side chains.

Table 2: Comparative Kinetics (Primary vs. N-Methyl) Approximate reaction times at 25°C in 50% TFA/DCM.

Substrate TypeTime to 95% ConversionNotes
Primary Amine (Boc-NH-R) 15 - 30 minsRapid protonation and fragmentation.
N-Methyl Amine (Boc-N(Me)-R) 60 - 180 minsSteric bulk hinders protonation.
N-Isopropyl Amine (Boc-N(iPr)-R) 4 - 12 hoursExtreme steric hindrance; may require heating (40°C).
References
  • Mechanism of Boc Deprotection & Scavengers

    • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978 , 12(5), 258–268.[3] Link

  • N-Methyl Amino Acid Synthesis & Difficulties

    • Aurelio, L., et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 2004 , 104(11), 5823–5846. Link

  • Diketopiperazine Formation in N-Methyl Peptides

    • Griehl, C., & Kolbe, A. "Diketopiperazine formation during the synthesis of N-methylated peptides." Letters in Peptide Science, 1996 , 3, 39–45. Link

  • NMR Rotamers in N-Boc Compounds

    • Wong, A., et al. "Rotamers or Diastereomers? An Overlooked NMR Solution." The Journal of Organic Chemistry, 2012 , 77(17), 7705–7710. Link

  • General Peptide Synthesis Guide (Boc/Fmoc)

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009 , 109(6), 2455–2504. Link

Sources

removing unreacted tert-Butyl (2-azidoethyl)(methyl)carbamate from mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Safety Guide Topic: Removal of unreacted tert-Butyl (2-azidoethyl)(methyl)carbamate Case ID: AZ-BOC-REM-001[1]

Triage & Safety Assessment (Critical)

Before attempting any purification, you must recognize the energetic nature of your impurity.

  • Target Impurity: tert-Butyl (2-azidoethyl)(methyl)carbamate[1]

  • Formula:

    
    
    
  • Molecular Weight: 200.24 g/mol

  • Energetic Assessment:

    • Rule of Six: The number of carbons (8) + oxygens (2) is 10. The number of nitrogens is 4.

    • Ratio:

      
      .[1]
      
    • Verdict: Potentially Explosive. The ratio is

      
      , indicating this molecule has significant stored energy. While the Boc group adds "ballast," this compound should never  be distilled or subjected to high heat (>60°C) in its pure form.
      

Strategic Decision Matrix

Choose your purification path based on the scale and nature of your desired product.

PurificationStrategy Start Start: Mixture containing unreacted Boc-Azide ScaleCheck Is the Product Acid-Sensitive? Start->ScaleCheck MethodA Protocol A: Chemical Scavenging (Staudinger Shift) ScaleCheck->MethodA No (Stable to mild acid) MethodB Protocol B: Chromatographic Separation ScaleCheck->MethodB Yes (Very sensitive) ResultA High Purity Scalable MethodA->ResultA Azide converted to Amine Removed via Acid Wash ResultB Good Purity Scale Limited MethodB->ResultB Careful Silica Gel (No Distillation!)

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Protocol A: The "Staudinger Shift" (Recommended)

Mechanism of Action: This method chemically modifies the impurity, changing its physical properties to allow for easy extraction.

  • Reaction: Triphenylphosphine (

    
    ) attacks the unreacted azide, releasing 
    
    
    
    and forming an iminophosphorane.
  • Hydrolysis: Water hydrolyzes this intermediate into a primary amine .[1]

  • Separation: The starting azide was neutral/lipophilic. The new amine is basic. A mild acid wash pulls the impurity into the aqueous layer, leaving your neutral product in the organic layer.

Step-by-Step Procedure

Reagents:

  • Triphenylphosphine (

    
    )[2][3]
    
  • THF (Tetrahydrofuran) or Dichloromethane (DCM)[1]

  • 5% Citric Acid solution (aq) or 0.5 M HCl[1]

StepActionTechnical Rationale
1 Quantify Excess Estimate the moles of unreacted azide (via TLC or LCMS). Add 1.2 - 1.5 equivalents of

relative to the residual azide (not the total starting material).
2 Incubation Stir at Room Temperature (RT) for 1-2 hours. Observe gas evolution (

).
3 Hydrolysis Add water (approx. 10% v/v of solvent volume) and stir for an additional 1-2 hours.
4 Phase Switch Dilute reaction with EtOAc or DCM. Pour into a separatory funnel.
5 The Wash (Critical) Wash the organic layer with 5% Citric Acid (aq) (

).[1] Note: If your product is basic, skip this and use cation-exchange resin instead.[1]
6 Final Polish Wash organic layer with brine, dry over

, and concentrate.[1]

Why this works: The impurity transforms from Boc-N(Me)-CH2-CH2-N3 (Neutral)


Boc-N(Me)-CH2-CH2-NH2 (Basic).[1] The acid wash protonates the amine, trapping it in the water phase.

Protocol B: Chromatographic Separation

Use this only if your product is unstable to the conditions in Protocol A.

Safety Warning: Do not use rotary evaporation to dryness if the azide content is high (>20%). Keep the bath temperature


.

TLC Optimization: The Boc-azide is lipophilic.[1]

  • Stain: It is not UV active (weak absorbance).[1] Use Ninhydrin (will not stain until deprotected) or Phosphomolybdic Acid (PMA) (stains the Boc group upon heating).[1]

  • Retention: In 20% EtOAc/Hexanes, the azide typically runs high (

    
    ).
    

Column Conditions:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Gradient from 0%

    
     30% EtOAc in Hexanes.[1]
    
  • Loading: Liquid loading is safer than dry loading (avoids concentrating the azide on silica dust).

Troubleshooting & FAQs

Q: I used Protocol A, but I see a new spot on TLC that overlaps with my product.

  • Diagnosis: This is likely Triphenylphosphine Oxide (

    
    ), a byproduct of the Staudinger reaction.
    
  • Solution:

    
     is very polar (crystallizes easily).[1]
    
    • Triturate your crude solid with cold ether or hexanes;

      
       often precipitates out.[1]
      
    • Run a short silica plug.[1][4]

      
       trails significantly behind most lipophilic products.
      

Q: Can I use "Click" reagents to scavenge the azide?

  • Solution: Yes. If you have budget, add DBCO-acid or DBCO-resin (strained alkyne).[1]

  • Mechanism: The DBCO reacts instantly with the azide to form a triazole. If using resin, simply filter it off. If using DBCO-acid, the impurity becomes a carboxylic acid, which can be removed via a Basic Wash (

    
    ).
    

Q: My product is also an amine. Protocol A will wash it away.

  • Solution: Modify Protocol A.

    • Perform the Staudinger reduction to convert the azide impurity to an amine.[3]

    • Add Boc-Anhydride (

      
      ) or Acetic Anhydride  to the mixture.[1]
      
    • The impurity becomes a bis-protected amine (less polar) or an acetamide.[1] This changes its

      
       significantly, likely allowing separation via chromatography.
      

Visualizing the Scavenging Pathway

StaudingerMechanism Azide Impurity (Azide) Neutral / Lipophilic Intermed Iminophosphorane Intermediate Azide->Intermed - N2 PPh3 + PPh3 Amine Impurity (Amine) Basic Intermed->Amine Hydrolysis Water + H2O AcidWash Acid Wash (Citric Acid) Amine->AcidWash Aqueous Aqueous Waste (Protonated Impurity) AcidWash->Aqueous Extraction

Figure 2: The chemical transformation of the azide impurity allowing for extractive removal.[1]

References

  • Staudinger Reduction Mechanism & Application

    • Title: "The Staudinger Reaction"[2][3][5][6]

    • Source: Organic Chemistry Portal
    • URL:[Link][1]

  • Safety of Organic Azides

    • Title: "Organic Azides: An Exploding Diversity of a Unique Class of Compounds"
    • Source:Angewandte Chemie International Edition (Cited via UC Santa Barbara Safety Notes)
    • URL:[Link]

  • Handling Low Molecular Weight Azides

    • Title: "Safe Handling of Organoazides"[7]

    • Source: University of Bristol School of Chemistry
    • URL:[Link]

Sources

Technical Support Center: Optimizing Copper Catalyst Loading for N-Boc Azide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is engineered for drug development professionals and synthetic chemists working with sensitive N-Boc (tert-butyloxycarbonyl) protected azide linkers.

While CuAAC is celebrated for its bioorthogonality and efficiency, the introduction of copper—specifically the delicate balance of Cu(I) loading—creates a complex thermodynamic environment. Mismanagement of copper loading leads to reactive oxygen species (ROS) generation, linker degradation, and alkyne homocoupling[1]. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield, degradation-free bioconjugation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my N-Boc group deprotecting during the click reaction?

The Causality: The N-Boc protecting group is highly robust against nucleophiles and bases, but it is acutely sensitive to acidic environments[2]. Deprotection during CuAAC is almost always a localized pH failure caused by the reducing agent. If ascorbic acid is used instead of sodium ascorbate, the pH of the microenvironment drops significantly, triggering the cleavage of the Boc group to reveal the secondary amine. Furthermore, unchelated Cu(I) reacts with dissolved oxygen to generate ROS, which can cause non-specific oxidative cleavage of sensitive linker moieties[1]. The Fix: Strictly utilize sodium ascorbate to maintain a neutral to slightly basic pH. Implement a water-soluble accelerating ligand (like THPTA) to encapsulate the Cu(I) ion, preventing ROS generation[3].

Q2: I increased the copper loading to drive a sluggish reaction, but my yield decreased. Why?

The Causality: More copper does not equal more product. Pushing copper loading beyond optimal thresholds (typically >1 mM in aqueous systems or >5 mol% in organics) introduces two parasitic pathways:

  • Glaser Homocoupling: Excess Cu(II) in the presence of trace oxygen catalyzes the homocoupling of your terminal alkynes, consuming your substrate before it can react with the N-Boc azide[4].

  • Ascorbate Depletion: High copper concentrations rapidly catalyze the oxidation of ascorbate. Once the ascorbate is depleted, the active Cu(I) oxidizes back to inactive Cu(II), halting the CuAAC cycle entirely[4]. The Fix: Cap your reaction to minimize oxygen exposure[4]. Instead of increasing copper, increase the efficacy of your existing copper by optimizing the ligand-to-copper ratio.

Q3: Why must I pre-mix the copper and the ligand before adding them to my N-Boc azide?

The Causality: This is the most common procedural error in CuAAC. If sodium ascorbate is added to a solution containing unchelated CuSO₄, the resulting bare Cu(I) immediately reacts with oxygen to form destructive hydroxyl radicals and dehydroascorbate[1]. Dehydroascorbate can covalently modify amines (which is catastrophic if your Boc group has partially deprotected)[5]. The Fix: Always pre-complex CuSO₄ with your ligand (e.g., THPTA) for at least 5 minutes. The ligand wraps the copper, acting as a sacrificial reductant and steric shield, ensuring that when ascorbate reduces Cu(II) to Cu(I), the active catalyst is instantly stabilized[4].

Part 2: Quantitative Catalyst & Ligand Selection

Selecting the correct ligand dictates the required copper loading. For N-Boc azides, which are often used in mixed aqueous/organic systems (e.g., PROTAC synthesis or peptide conjugation), balancing solubility and catalyst stabilization is critical.

Table 1: Optimal Ligand and Copper Loading Parameters for N-Boc Azide CuAAC

Ligand TypeOptimal Cu LoadingRequired Ligand:Cu RatioWater SolubilityOrganic SolubilityBest Application for N-Boc Azides
THPTA 0.1 – 0.5 mM5:1HighLowAqueous bioconjugation; requires mixed solvents for hydrophobic N-Boc linkers[6].
BTTAA 0.05 – 0.1 mM2:1 to 5:1ModerateModerateHigh-speed kinetics; excellent for sensitive systems requiring very low Cu loading[3].
TBTA 1.0 – 5.0 mol%1:1 to 2:1LowVery HighPure organic synthesis (e.g., DCM/DMF); standard for small-molecule N-Boc azides[6].
BTTES 0.1 – 0.5 mM3:1HighLowIn vivo or highly sensitive biological systems requiring zero cytotoxicity[6].

Data synthesized from comparative ligand kinetic studies[6],[3].

Part 3: Mechanistic & Workflow Visualizations

CuAAC_Mechanism Cu2 Cu(II) Precursor Cu1 Active Cu(I) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu1 e- Donor Complex Cu(I)-Ligand Complex Cu1->Complex + Ligand (1:5) ROS Reactive Oxygen Species Cu1->ROS O2 (Unchelated) Ligand THPTA/BTTAA Ligand Ligand->Complex Complex->ROS Blocks ROS Product N-Boc Triazole Product Complex->Product + Azide/Alkyne

Mechanistic pathway of CuAAC highlighting ROS interception by accelerating ligands.

CuAAC_Workflow S1 1. Prepare N-Boc Azide & Alkyne in Solvent S3 3. Add Cu-Ligand to Substrates S1->S3 S2 2. Pre-mix CuSO4 & THPTA (1:5 Ratio) S2->S3 S4 4. Add Sodium Ascorbate (Initiation) S3->S4 S5 5. Monitor via LC-MS & Quench S4->S5

Self-validating step-by-step workflow for N-Boc azide CuAAC reactions.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates built-in validation steps. By verifying catalyst activity on a micro-scale before committing your high-value N-Boc azide linkers, you establish a self-validating system that prevents catastrophic material loss[4].

Materials Required:
  • Substrates: N-Boc azide (100 µM final), Alkyne (120 µM final).

  • Catalyst System: CuSO₄·5H₂O (20 mM stock in H₂O), THPTA ligand (50 mM stock in H₂O).

  • Reductant: Sodium ascorbate (100 mM stock in H₂O, must be freshly prepared daily ).

  • Additive (Optional but recommended): Aminoguanidine (100 mM stock) to intercept ascorbate oxidation byproducts[5].

Step-by-Step Methodology:

Phase 1: System Validation (The "Dummy Run")

  • Prepare a test aliquot: In a microcentrifuge tube, combine your exact solvent system (e.g., 1:1 tBuOH/Water) with a cheap, fluorogenic model alkyne (e.g., coumarin alkyne) instead of your precious substrate[4].

  • Verify pH: Check that the solvent mixture pH is strictly between 7.0 and 7.5. Causality: A pH < 6.5 risks slow Boc deprotection over prolonged reaction times.

  • Test Catalyst: Proceed through Phase 2 and 3 with this test tube. If fluorescence is observed under UV light within 15 minutes, your copper/ligand/ascorbate stocks are active and oxygen-free. You may now proceed to the main reaction.

Phase 2: Pre-Complexation (Strict Order of Addition)

  • In a dedicated vial, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA ligand[4].

  • Vortex gently and incubate at room temperature for 5 minutes. Causality: This ensures the formation of the Cu(II)-THPTA complex, preventing bare copper from generating ROS upon reduction[1].

Phase 3: Reaction Assembly & Initiation

  • In your main reaction vessel, combine the N-Boc azide and the alkyne in your degassed solvent system.

  • (Optional) Add aminoguanidine to a final concentration of 5 mM to protect against covalent cross-linking from ascorbate byproducts[5].

  • Transfer the entire pre-mixed Cu/THPTA complex into the main reaction vessel.

  • Initiation: Add 25 µL of the freshly prepared 100 mM sodium ascorbate stock to the vessel (final ascorbate concentration ~5 mM)[4].

  • Immediately flush the headspace with Argon or Nitrogen, and cap the vial tightly to prevent oxygen ingress[4].

Phase 4: Monitoring and Quenching

  • Stir at room temperature. Monitor the reaction via LC-MS at 30-minute intervals.

  • Quenching: Once complete, quench the reaction by adding EDTA (to a final concentration of 5 mM) or stirring with Cupri-Sorb resin. Causality: EDTA rapidly strips the copper from the THPTA ligand, halting the catalytic cycle instantly and preventing any post-reaction oxidative degradation during purification.

References

1.1 - NIH.gov 2. 6 - Vector Labs 3.5 - Jena Bioscience 4.3 - MDPI 5.4 - SciSpace 6.2 - Benchchem

Sources

N-Methylation Optimization Hub: Precision Strategies for Linker Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Optimization Hub

In linker design—whether for PROTACs, ADCs, or molecular glues—the N-methyl group is a critical modulator of solubility, conformation, and metabolic stability. However, introducing this seemingly simple group is often the bottleneck in synthesis.

The core challenge is chemoselectivity . Direct alkylation is a "runaway train" where the product is more nucleophilic than the reactant, leading to quaternary ammonium salts.[1] Reductive amination, while milder, can stall due to steric hindrance or fail with electron-deficient amines.

This guide moves beyond textbook definitions to provide field-proven protocols. We focus on two pillars: Titanium-Mediated Reductive Amination for general utility and the Nosyl Protection Strategy for absolute precision.

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode. Use this decision matrix to select the correct remediation strategy.

DiagnosticFlow Start Identify Major Impurity/Issue Q1 Is the product Over-Alkylated? (Tertiary amine/Quat salt) Start->Q1 Q2 Is Conversion Low/Stalled? Start->Q2 Q3 Is Racemization Observed? Start->Q3 Sol1 STOP Direct Alkylation (MeI). Switch to Reductive Amination. Q1->Sol1 If using Alkyl Halides Sol2 Use Nosyl Strategy (See Protocol B) Q1->Sol2 If Reductive Amination fails Sol3 Steric Hindrance? Add Ti(OiPr)4 (See Protocol A) Q2->Sol3 Bulky Substrate Sol4 Electron Poor Amine? Switch solvent to TFE or use stronger acid catalyst. Q2->Sol4 Unreactive Amine Sol5 Base Sensitive? Switch to milder base (DIPEA vs DBU) or reduce activation time. Q3->Sol5

Figure 1: Diagnostic logic for selecting the appropriate N-methylation remediation strategy.

Technical Deep Dive: Troubleshooting & Optimization
Scenario A: The "Runaway" Alkylation

Symptom: You are using Methyl Iodide (MeI) and observing a mixture of starting material, desired secondary amine, and undesired tertiary/quaternary amines. Root Cause: The secondary amine product is more nucleophilic than the primary amine starting material.[1][2][3] The Fix: Abandon direct alkylation. Unless your substrate is extremely sterically hindered, direct alkylation cannot be controlled stochiometrically.

  • Immediate Action: Switch to Reductive Amination (Protocol A) or Nosyl Protection (Protocol B).

Scenario B: Stalled Reductive Amination

Symptom: You see the imine intermediate (by NMR/LCMS) but reduction is slow, or imine formation itself is incomplete. Root Cause:

  • Water: Water hydrolyzes the imine back to the aldehyde/ketone.

  • Sterics: Bulky linkers prevent the approach of the reducing agent. The Fix: Titanium(IV) Isopropoxide [Ti(OiPr)₄]. [4]

  • Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine (or titanate complex) before the reducing agent is added.

  • Reference: Mattson et al. demonstrated this is superior for acid-sensitive substrates [1].

Scenario C: Peptide Linker Aggregation

Symptom: During Solid Phase Peptide Synthesis (SPPS), N-methylation of an amino acid results in difficult subsequent couplings (deletion sequences). The Fix:

  • Coupling Reagents: Switch from DIC/HOBt to HATU or COMU for the step after N-methylation.

  • Solvent: Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) or elevated temperature (50°C) to disrupt hydrogen bonding aggregates caused by the N-methyl group.

Comparative Data: Method Selection
FeatureDirect Alkylation (MeI)Reductive Amination (Standard)Reductive Amination (Ti-Mediated)Nosyl Strategy (Fukuyama)
Selectivity (Mono-Me) Poor (Runaway)GoodExcellentPerfect
Steric Tolerance LowModerateHighHigh
Reagent Cost LowLowModerateModerate
Step Count 11 (One-pot)1 (One-pot)3 (Protect/Me/Deprotect)
Best For... Avoid if possibleSimple, unhindered aminesComplex/Bulky Linkers High-Value/Late-Stage
Standard Operating Protocols (SOP)
Protocol A: Ti(OiPr)₄-Mediated Reductive Amination

Best for: General linker synthesis where speed and efficiency are required.

  • Imine Formation:

    • Dissolve Amine (1.0 equiv) and Paraformaldehyde (or aldehyde linker) (1.1–1.5 equiv) in anhydrous THF or DCM.

    • Crucial Step: Add Ti(OiPr)₄ (1.2–1.5 equiv) under Argon.

    • Stir at RT for 6–12 hours. (Monitor by TLC/LCMS: The disappearance of amine indicates imine/titanate formation).

  • Reduction:

    • Dilute with absolute Ethanol (if using THF) or continue in DCM.

    • Add NaBH(OAc)₃ (2.0 equiv) or NaBH₄ (if imine is pre-formed fully).

    • Stir for 2–4 hours.

  • Workup (Titanium Removal):

    • Quench with 2M NaOH or saturated Rochelle’s salt solution. Stir vigorously until the white titanium emulsion breaks into two clear layers (this can take 1 hour).

    • Extract with DCM/EtOAc.[1]

Protocol B: The Nosyl "Gold Standard" (Fukuyama Method)

Best for: Precision synthesis where NO over-alkylation can be tolerated.

Step 1: Protection

  • React Amine (1.0 equiv) with 2-Nitrobenzenesulfonyl chloride (Nosyl-Cl) (1.1 equiv) and Collidine or Pyridine in DCM at 0°C.[5]

  • Result: N-Nosyl sulfonamide.[6][7] (This renders the Nitrogen non-nucleophilic).[5]

Step 2: Methylation

  • Dissolve N-Nosyl amine in DMF or MeCN.

  • Add K₂CO₃ (2.0 equiv) and MeI (1.2 equiv).

  • Stir at RT.[2][8]

  • Why it works: The sulfonamide is acidic enough to be deprotonated, allowing clean SN2 methylation. The product cannot react further.

Step 3: Deprotection

  • Treat the methylated sulfonamide with Thiophenol (PhSH) (1.2 equiv) and K₂CO₃ (or DBU) in DMF/MeCN.

  • Result: Pure N-methyl secondary amine + volatile byproduct.

NosylPathway Substrate Primary Amine (R-NH2) Protected Sulfonamide (R-NH-Ns) Substrate->Protected Step 1 Nosyl Nosyl-Cl Base Nosyl->Protected Methylated N-Methyl Sulfonamide (R-N(Me)-Ns) Protected->Methylated Step 2 Methylate MeI / K2CO3 (Methylation) Methylate->Methylated Product Target: N-Methyl Amine (R-NH-Me) Methylated->Product Step 3 Deprotect PhSH / Base (Deprotection) Deprotect->Product

Figure 2: The Fukuyama Nosyl-protection pathway guarantees mono-methylation by chemically blocking the nitrogen from further reaction until deprotection.

FAQ: Common Pitfalls

Q: Why use Paraformaldehyde instead of aqueous Formalin? A: Aqueous formalin contains large amounts of water and methanol stabilizers. Water inhibits imine formation (equilibrium shifts back to reactants). Paraformaldehyde depolymerizes in situ to provide anhydrous formaldehyde, driving the reaction forward, especially when combined with Ti(OiPr)₄.

Q: My linker contains a maleimide. Can I use the Nosyl method? A: Caution is advised. The deprotection step uses Thiophenol (a thiol). Thiols will irreversibly conjugate to maleimides via Michael addition. If your linker already has a maleimide, use the Reductive Amination route or protect the maleimide (e.g., as a furan adduct) first.

Q: How do I purify the product if it's too polar for silica? A: N-methyl amines are often polar.

  • Reverse Phase C18: Use water/acetonitrile with 0.1% TFA or Formic Acid.

  • SCX (Strong Cation Exchange) Cartridges: Load the reaction mixture (in MeOH). Wash with MeOH (removes non-basic impurities). Elute product with 2M NH₃ in MeOH. This is often cleaner and faster than a column.

References
  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][9][10] The Journal of Organic Chemistry.

  • Fukuyama, T., et al. (1995). "2-Nitrobenzenesulfonyl group as a versatile protecting group for amines." Tetrahedron Letters.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Nitrophenylsulfonyl (Nosyl) Group for Amine Protection: Protocols and Application Notes."

Sources

Technical Support Center: Purification of Small Molecule Azide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Safety, Detection, and Purification Protocols for Organic Azide Linkers

Welcome to the Azide Linker Support Center.

You are likely here because your linker is invisible on UV, your PEG chain is smearing on silica, or you are concerned about the explosive potential of your compound. This guide is structured to address these specific pain points using field-proven methodologies.

Unlike standard organic compounds, azide linkers (


) require a "Safety-First, Visibility-Second" approach. If you cannot safely handle it or see it, you cannot purify it.
Module 1: Safety Assessment (The "Red Phone")

CRITICAL WARNING: Before attempting any purification, you must validate the stability of your molecule. Small molecule azides with high nitrogen content are energetic materials.

The Stability Calculus

Do not rely on "feeling." Use the C/N Ratio and the Rule of Six to determine if your linker is safe to isolate.[1][2]

Equation 1: The C/N Safety Ratio



  • 
    : Number of Carbon atoms
    
  • 
    : Number of Oxygen atoms
    
  • 
    : Number of Nitrogen atoms[1]
    

Equation 2: The Rule of Six



  • Interpretation: You generally need 6 carbons (or equivalent mass) to stabilize one energetic functional group (azide, nitro, etc.).[1][2][3]

Safety Decision Matrix

SafetyMatrix Start Calculate (Nc + No) / Nn RatioLow Ratio < 1 Start->RatioLow High Energy RatioMid 1 ≤ Ratio < 3 Start->RatioMid Unstable RatioSafe Ratio ≥ 3 Start->RatioSafe Stable ActionLow DO NOT ISOLATE Synthesize in solution only. Limit < 1g. RatioLow->ActionLow ActionMid CAUTION Store cold (-20°C). Keep in solution (< 1M). Limit < 5g. RatioMid->ActionMid ActionSafe Standard Handling Safe to isolate pure. Store dark/cold. RatioSafe->ActionSafe

Figure 1: Decision matrix for isolating organic azides based on elemental composition.

Common Hazards & Prohibitions:

  • No Halogenated Solvents: Do not use DCM or Chloroform with Sodium Azide (

    
    ).[3][4][5] This forms di- and tri-azidomethane, which are extremely volatile explosives.[1][5]
    
  • No Metal Spatulas: Use Teflon or plastic. Metal azides (especially Copper and Lead) are shock-sensitive.[4][6]

  • Rotary Evaporation: Do not distill to dryness if the C/N ratio is borderline. Use a stream of nitrogen instead.

Module 2: Visualization (The "Eyes")

The Problem: Aliphatic azide linkers (e.g.,


) often lack a chromophore. They are invisible under UV (254 nm).
The Solution:  You must use chemical staining. Standard stains (Iodine, Anisaldehyde) are often insufficient or non-specific.
The Gold Standard: PPh3 + Ninhydrin Stain

This method relies on the Staudinger Reduction directly on the TLC plate. It is highly specific to azides.

Mechanism:

  • Reduction: Triphenylphosphine (

    
    ) reduces the Azide (
    
    
    
    ) to an Amine (
    
    
    ) on the silica.[7][8]
  • Detection: Ninhydrin reacts with the newly formed primary amine to produce Ruhemann's Purple.

Protocol:

  • Dip 1: Dip the TLC plate in a 10%

    
     in Toluene (or DCM) solution.
    
  • Heat: Warm the plate with a heat gun for ~30-60 seconds. (Drive the reduction).

  • Dip 2: Dip the plate in standard Ninhydrin stain.

  • Heat: Heat until spots appear (Purple/Red).

Comparison of Detection Methods:

MethodSpecificitySensitivityBest For
UV (254nm) LowLowAromatic azides only
Iodine (

)
LowMediumGeneral organic compounds

MediumHighAlkenes, oxidizable groups
PPh3 + Ninhydrin High High Aliphatic/PEG Azides
ELSD N/AHighHPLC purification of non-UV linkers
Module 3: Purification Workflows (The "Hands")

Select your workflow based on the polarity of your linker.

Scenario A: Hydrophobic Linkers (Alkyl-Azides)

Examples: 6-Azido-hexanoic acid, Azido-dodecane.

  • Method: Normal Phase Flash Chromatography (Silica Gel).

  • Troubleshooting:

    • Acidic Linkers: If your linker has a carboxylic acid, add 1% Acetic Acid to your mobile phase to prevent streaking.

    • Basic Linkers: If your linker has an amine, add 1% Triethylamine (TEA) to the mobile phase. Note: TEA will quench Ninhydrin; bake the plate longer to remove TEA before staining.

Scenario B: Amphiphilic/Polar Linkers (PEG-Azides)

Examples:


, 

.
  • Issue: PEG chains interact strongly with silica silanols, causing broad smears and poor separation.

  • Method: Reverse Phase (C18) Chromatography.[9]

Protocol: C18 Flash/HPLC for PEG-Azides

  • Stationary Phase: C18 (functionalized silica).

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: Usually 0-50% B is sufficient for PEGs. They elute earlier than you expect.

Scenario C: Hydrolysis-Sensitive Linkers (Azide-NHS Esters)

Examples: Azido-PEG-NHS ester.

CRITICAL: NHS esters hydrolyze rapidly in water (half-life ~1 hour at pH 8, but stable at pH 4-5).

  • Avoid: Standard aqueous workups or long RP-HPLC runs with water.

  • Preferred Method: Precipitation. [10]

    • Dissolve crude mixture in a minimum amount of DCM or Chloroform.

    • Add dropwise into cold Diethyl Ether or Hexane (vigorous stirring).

    • The PEG-linker usually precipitates as a white solid/oil; impurities remain in solution.

  • Alternative: If HPLC is required, use Lyophilization immediately .[11] Do not leave fractions in aqueous buffer.

Module 4: Troubleshooting & FAQs
Q1: I have residual Sodium Azide (

) in my product. How do I remove it safely?

A:


 is highly water-soluble (~40g/100mL).[12]
  • If your product is hydrophobic: Dissolve in organic solvent (EtOAc/DCM) and wash 3x with water or brine. The

    
     will partition into the aqueous layer.[12]
    
  • If your product is water-soluble (PEG): Use a Desalting Column (Size Exclusion, e.g., PD-10) or Dialysis (if MW > 1kDa). For small molecules, pass through a short plug of silica;

    
     sticks to silica more than most organics.
    
Q2: My PEG-Azide shows "Ghost Peaks" on HPLC.

A: This is often due to the polydispersity of the PEG chain.

  • Commercial PEG starting materials are mixtures of chain lengths (e.g.,

    
    ).
    
  • Diagnosis: Check MS.[11] If peaks differ by +44 Da (mass of ethylene glycol unit), it is not an impurity; it is the intrinsic distribution of your linker. You cannot purify this out easily; accept it or buy monodisperse starting materials (

    
    $).
    
Q3: How do I dispose of the waste from the purification?

A: NEVER pour azide waste down the drain (reaction with copper pipes = explosion).

  • Quenching Protocol:

    • Collect aqueous waste in a dedicated container.[6]

    • Add Sodium Nitrite (

      
      ) in excess (1.5 eq relative to azide).[4]
      
    • Slowly add

      
       while stirring.
      
    • Mechanism:

      
      .
      
    • Test with starch-iodide paper (Blue = Excess Nitrite = Safe).[4][6]

References
  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. [Link]

  • Cegielska, B., & Kacprzak, K. M. (2009).[8][13] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. Chemia Analityczna. [Link]

  • University of Bristol. (n.d.). General Safety Precautions for Azides. School of Chemistry. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Stability & Troubleshooting of tert-Butyl (2-azidoethyl)(methyl)carbamate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of bioorthogonal chemistry and linker stability. tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS: 847259-90-9) is a highly versatile bifunctional linker featuring a Boc-protected secondary amine and an azide group. While it is a cornerstone in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and click-chemistry probes, its behavior in complex biological matrices—such as cell culture media containing serum and endogenous nucleophiles—requires strict mechanistic oversight.

This guide provides an in-depth analysis of its degradation pathways, quantitative stability metrics, and self-validating protocols to ensure robust experimental design.

Part 1: Quantitative Stability Matrix

To design effective time-course experiments, you must understand the half-life of your linker's functional groups. The table below summarizes the stability of tert-Butyl (2-azidoethyl)(methyl)carbamate across various biological conditions.

Table 1: Stability Profile of tert-Butyl (2-azidoethyl)(methyl)carbamate (37°C)

Matrix ConditionTarget MoietyEstimated Half-Life (

)
Primary Degradation Mechanism
PBS (pH 7.4) Intact Linker> 14 daysNegligible aqueous hydrolysis.
DMEM + 10% FBS Azide Group~48–72 hoursSlow thiol-mediated reduction by media components (e.g., cysteine)[1].
Intracellular (Cytosol) Azide Group~12–24 hoursAccelerated reduction due to high intracellular Glutathione (GSH) concentrations[1].
Any Media (pH 6.5–8.0) Boc Group> 30 daysHighly stable; carbamate resonance resists physiological hydrolysis[2].
Part 2: Troubleshooting Guides & FAQs

Q1: My downstream CuAAC (click) reaction yield drops significantly if the linker is pre-incubated in cell culture media for 48 hours. Why? Causality: The azide group is susceptible to reduction by endogenous thiols present in the media (e.g., cysteine) or secreted by cells (e.g., glutathione). Thiols can reduce alkyl azides to primary amines via a slow, uncatalyzed redox reaction at 37°C[1]. Furthermore, if you perform the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) directly in the lysate or media without purification, free thiols react with the copper catalyst, azide, and alkyne to form an undesired thiotriazole byproduct, effectively quenching your bioorthogonal reaction and creating false-positive background noise[3]. Solution: Minimize pre-incubation time. If prolonged incubation is necessary, perform a rapid protein precipitation/cleanup step prior to the click reaction to remove free thiols, or pre-treat the lysate with an alkylating agent like Iodoacetamide (IAA)[3].

Q2: Is there a risk of the Boc protecting group falling off in acidic tumor microenvironment models (pH 6.5)? Causality: No. The tert-butyloxycarbonyl (Boc) group forms a carbamate linkage with the amine. Carbamates are highly resonance-stabilized and kinetically inert to mild aqueous acids[2]. Deprotection strictly requires highly acidic, non-aqueous conditions (e.g., 20–50% Trifluoroacetic acid in DCM, or 4M HCl in dioxane) to protonate the carbamate oxygen and eliminate the tert-butyl cation[2]. At pH 6.5, the Boc group will remain >99% intact indefinitely.

Q3: The linker appears to precipitate when added directly to complete DMEM. How do I resolve this? Causality: tert-Butyl (2-azidoethyl)(methyl)carbamate is a hydrophobic small molecule. Direct addition to aqueous media causes localized supersaturation and precipitation (micelle formation or aggregation), which limits its bioavailability and artificially lowers its apparent stability. Solution: Prepare a concentrated stock (e.g., 100 mM) in anhydrous DMSO. Spike this stock into the media while vortexing rapidly, ensuring the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity.

Part 3: Experimental Protocols

Every protocol utilized in our workflows is designed as a self-validating system to ensure data integrity.

Protocol 1: LC-MS/MS Stability Assessment of Azide Linkers in Cell Culture Media

Purpose: To quantify the exact half-life of the linker in complete media.

  • Preparation: Prepare a 10 mM stock of tert-Butyl (2-azidoethyl)(methyl)carbamate in anhydrous DMSO.

  • Incubation: Spike the stock into pre-warmed DMEM supplemented with 10% FBS to a final concentration of 10 µM. Incubate at 37°C under 5%

    
    .
    
  • Sampling: At designated time points (0, 4, 12, 24, 48 hours), remove 50 µL aliquots.

  • Quenching & Extraction: Immediately add 150 µL of ice-cold Acetonitrile containing 1 µM of a Stable Isotope-Labeled Internal Standard (SIL-IS). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate serum proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS (MRM mode), tracking the

    
     parent ion (m/z 201.1) and its primary amine degradation product (m/z 175.1).
    

Self-Validation Checkpoint: Evaluate the peak area of the SIL-IS across all time points. If the IS variance exceeds ±15%, the protein precipitation efficiency is compromised, and the specific sample data must be discarded and re-run.

Protocol 2: Thiol-Blocked Bioorthogonal Conjugation (CuAAC) in Media/Lysate

Purpose: To prevent thiotriazole byproduct formation during click chemistry in biological matrices[3].

  • Alkylation: To 100 µL of media/lysate containing the azide linker, add Iodoacetamide (IAA) to a final concentration of 10 mM. Incubate in the dark at room temperature for 30 minutes to irreversibly block all free thiols (e.g., GSH, cysteine).

  • Catalyst Preparation: Pre-mix

    
     (1 mM final) with THPTA ligand (5 mM final) to stabilize the Cu(I) oxidation state.
    
  • Reaction: Add the desired alkyne probe (10 µM final), followed by the Cu/THPTA complex, and finally Sodium Ascorbate (5 mM final) to initiate the reduction of Cu(II) to Cu(I). Incubate for 1 hour at room temperature.

Self-Validation Checkpoint: Run a parallel negative control omitting the alkyne probe. Any fluorescent or mass-shifted labeling observed in this control indicates incomplete thiol blocking (thiotriazole formation). A clean negative control validates the alkylation step.

Part 4: Mechanistic Visualizations

LinkerStability Linker tert-Butyl (2-azidoethyl) (methyl)carbamate Media Cell Culture Media (pH 7.4, 37°C) Linker->Media Incubated in Boc Boc Group Media->Boc Azide Azide Group Media->Azide BocStable Stable (No Hydrolysis) Boc->BocStable pH 7.4 AzideThiol Thiol Reduction (GSH, Cysteine) Azide->AzideThiol Nucleophilic Attack Amine Amine Derivative (Loss of Click Reactivity) AzideThiol->Amine Slow Conversion

Caption: Mechanistic pathway of tert-Butyl (2-azidoethyl)(methyl)carbamate stability in cell culture media.

Workflow Prep Prepare 1mM Linker in DMSO Spike Spike into DMEM + 10% FBS Prep->Spike Incubate Incubate at 37°C (0, 4, 12, 24, 48h) Spike->Incubate Extract Protein Precipitation (Acetonitrile + IS) Incubate->Extract Analyze LC-MS/MS Quantification Extract->Analyze

Caption: Experimental workflow for LC-MS/MS stability assessment of azide linkers in media.

Part 5: References
  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies ACS Publications (Journal of the American Chemical Society)[Link]

  • Thiol Reduction of 3′-Azidothymidine to 3′-Aminothymidine: Kinetics and Biomedical Implications ResearchGate[Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Retention & Analysis of tert-Butyl (2-azidoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS: 847259-90-9) is a critical bifunctional linker used in the synthesis of PROTACs and click-chemistry conjugates.[1] Its structural features—a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, an N-methyl substitution, and a reactive azide tail—present unique analytical challenges.[1]

Unlike aromatic drug candidates, this aliphatic carbamate lacks a strong UV chromophore (e.g., benzene ring), making standard UV detection at 254 nm ineffective.[1] Furthermore, the N-methyl group introduces steric constraints and increased lipophilicity compared to its non-methylated analog.[1]

This guide provides a definitive HPLC protocol, comparing the retention behavior of this compound against structural alternatives and evaluating detection methods to ensure data integrity.

Core Methodology: The "Gold Standard" Protocol

To achieve reproducible retention times (


) and sharp peak shapes, the following Reverse-Phase (RP-HPLC) method is recommended. This protocol is designed to be self-validating by separating the target from common synthesis impurities (e.g., unreacted azide salts, Boc-anhydride byproducts).[1]
Chromatographic Conditions
ParameterRecommended ConditionRationale (Causality)
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)High carbon load maximizes interaction with the lipophilic Boc and Methyl groups, ensuring retention away from the solvent front.
Mobile Phase A Water + 0.1% Formic Acid (FA)FA provides protonation of residual amines, reducing silanol interactions and peak tailing.[1]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN offers lower viscosity and sharper peaks for aliphatic carbamates compared to Methanol.[1]
Gradient 5% B to 95% B over 20 minA broad gradient captures the target (mid-eluting) and highly non-polar dimers (late-eluting).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1]
Temperature 40°CElevated temperature reduces mobile phase viscosity and improves mass transfer for the N-methyl conformers.[1]
Detection ELSD / CAD (Primary) or LC-MS (TIC)Critical: The compound has negligible UV absorbance >210 nm.[1] UV detection leads to false "high purity" results by missing non-chromophoric impurities.[1]
Expected Retention Behavior

Under these conditions, tert-Butyl (2-azidoethyl)(methyl)carbamate typically elutes in the middle hydrophobic region (approx.[1] 12.5 – 14.0 min in a 20-min gradient).

Comparative Performance Analysis

This section objectively compares the target compound's analytical performance against its non-methylated alternative and evaluates detector suitability.

Structural Comparison: Methylated vs. Non-Methylated Linkers

The N-methyl group is not just a structural triviality; it significantly alters the physicochemical profile and HPLC retention.

FeatureTarget: tert-Butyl (2-azidoethyl)(methyl)carbamateAlternative: tert-Butyl (2-azidoethyl)carbamateImpact on HPLC (

)
Structure


Methylation increases hydrophobicity.[1]
LogP (Calc) ~1.8 - 2.1~1.4 - 1.6Target elutes ~0.8 – 1.5 min LATER than the alternative.
Peak Shape Sharper (No H-bond donor on carbamate N)Broader (H-bond donor interacts with silanols)Methylation blocks secondary interactions, often yielding better symmetry.[1]
Conformers Restricted rotation (Rotamers possible)Freer rotationN-Methyl carbamates can sometimes show "split peaks" at low temps due to cis/trans rotamers; 40°C resolves this.[1]
Detector Performance Comparison

A common failure mode in analyzing this linker is relying on UV detection.[1]

  • UV (210 nm): Low sensitivity.[1] The baseline drift from the gradient often obscures the analyte peak. Signal-to-Noise (S/N) is often < 10.[1]

  • ELSD (Evaporative Light Scattering): High sensitivity.[1] Response is independent of chromophores.[1] S/N typically > 100.[1]

  • MS (ESI+): Definitive identification.[1] Observe

    
     Da (loss of Boc often observed as fragment).[1]
    

Method Development Workflow

The following diagram illustrates the decision logic for optimizing the retention and separation of Boc-amino azides.

HPLC_Method_Workflow Start Start: Sample Preparation Dissolve in 50:50 ACN:H2O CheckUV Check Structure for Chromophore (Is there an aromatic ring?) Start->CheckUV NoChrom No Chromophore (Aliphatic Carbamate) CheckUV->NoChrom No SelectDet Select Universal Detector (ELSD, CAD, or MS) NoChrom->SelectDet SelectCol Select Stationary Phase Standard: C18 SelectDet->SelectCol AltCol Alternative: Phenyl-Hexyl (If Azide selectivity needed) SelectCol->AltCol Optional RunGrad Run Screening Gradient 5-95% B over 20 min SelectCol->RunGrad EvalRt Evaluate Retention Time (Rt) RunGrad->EvalRt Outcome1 Rt < 2 min (Void) Action: Reduce Initial %B EvalRt->Outcome1 Too Early Outcome2 Rt 12-14 min (Ideal) Action: Validate Method EvalRt->Outcome2 Target Range Outcome3 Split Peak? Action: Increase Temp to 45°C EvalRt->Outcome3 Rotamer Issue

Caption: Decision logic for optimizing HPLC analysis of non-chromophoric Boc-linkers. Note the critical branch for detector selection.

Detailed Experimental Protocol

Step 1: Sample Preparation[5][9]
  • Weighing: Accurately weigh 5.0 mg of tert-Butyl (2-azidoethyl)(methyl)carbamate.

  • Solvent: Dissolve in 1.0 mL of 50:50 Acetonitrile:Water .

    • Note: Do not use 100% ACN as the injection solvent if the initial gradient is high aqueous (5% B). This causes "solvent effect" peak broadening.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter (crucial for protecting the column frit).[1]

Step 2: System Suitability Test (SST)

Before running samples, verify the system using a standard mixture (e.g., Uracil for


 and a neutral marker like Toluene or a known Boc-amine standard).
  • Acceptance Criteria:

    • Pressure ripple < 2%.[1]

    • Baseline noise (ELSD) < 2 mV.[1]

Step 3: Data Analysis & Calculation

Since UV is unreliable, purity is calculated via Area Normalization from the ELSD or TIC trace.



Warning: ELSD response is non-linear (logarithmic).[1] For precise quantification (mg/mL), a calibration curve is mandatory . For purity (%), area % is an accepted approximation in early development but must be validated.[1]

References

  • BenchChem. (2025).[1][2][3][4] Comparative Guide to HPLC Methods for Purity Assessment of Tert-butyl N-(4-azidobutyl)carbamate Reaction Products. Retrieved from

  • PubChem. (2025).[5] tert-Butyl (2-azidoethyl)carbamate Compound Summary. National Library of Medicine.[1] Retrieved from [5]

  • Sigma-Aldrich. (2025).[1] Certificate of Analysis: tert-Butyl (2-(methylamino)ethyl)carbamate. Retrieved from [1]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from

  • Agilent Technologies. (2000).[1] The Determination of Carbamate Pesticides by HPLC (Method 531.1). Retrieved from

Sources

Technical Comparison: N-Methyl vs. N-H Linkers for PROTAC Stability and Permeability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Linkerology Trade-Off

In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a passive connector. It is a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability. A central debate in modern "linkerology" is the modification of amide bonds: specifically, the choice between classical secondary amides (N-H) and tertiary N-methylated amides (N-Me) .

While N-H linkers offer synthetic simplicity and established hydrogen bonding patterns, they often suffer from poor membrane permeability due to high hydrogen bond donor (HBD) counts and susceptibility to specific peptidases. N-methylation has emerged as a superior strategy to induce "chameleonic" properties—allowing the PROTAC to collapse its conformation to shield polar groups during membrane transit (improving permeability) and resist proteolytic cleavage (improving plasma stability), albeit with a potential risk of oxidative N-dealkylation.

This guide provides an objective, data-driven comparison of these two linker strategies, supported by mechanistic insights and experimental protocols.

Mechanistic Comparison: N-H vs. N-Methyl

The stability and performance differences between N-H and N-methyl linkers are driven by three core mechanisms: Conformational Dynamics (Chameleonicity) , Proteolytic Resistance , and Oxidative Liability .

A. Conformational Collapse & Permeability (The Chameleonic Effect)

PROTACs fall into the "Beyond Rule of 5" (bRo5) chemical space. Their ability to cross cell membranes depends on their capacity to hide polar surface area (PSA).

  • N-H Linkers: The amide proton is a strong HBD. In aqueous environments, it solvates well. However, in the lipid bilayer, the energetic penalty of desolvating this proton is high unless it forms an intramolecular hydrogen bond (IMHB).

  • N-Methyl Linkers: Methylation removes the HBD and introduces steric bulk. This forces the linker into a cis-like or twisted conformation that often promotes a "collapsed" state. This collapse buries the polar carbonyl oxygens, effectively shielding the molecule's polarity from the lipid membrane.

B. Enzymatic Stability Profile
  • Hydrolytic Stability (Plasma): N-methyl amides are significantly more resistant to plasma amidases and proteases than N-H amides due to steric hindrance preventing the enzyme's catalytic triad from accessing the carbonyl carbon.

  • Metabolic Stability (Microsomal): This is the trade-off. While N-methylation stops hydrolysis, the N-methyl group itself can be a "soft spot" for Cytochrome P450 (CYP) enzymes, leading to oxidative N-dealkylation.

C. Data Comparison Table
FeatureN-H Amide Linker N-Methyl Amide Linker Impact on PROTAC
H-Bond Donors (HBD) High (1 per amide)Low (0 per amide)N-Me improves permeability (lower desolvation penalty).
Conformation Extended / FlexibleCollapsed / KinkedN-Me promotes "Chameleonic" shielding of PSA.
Plasma Stability (

)
Moderate (< 60 min in some species)High (> 120 min)N-Me resists amidase/protease hydrolysis.
Microsomal Stability Sus

Strategic N-Methylation in Linker Design: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Advantages of N-Methylated Linkers in Drug Design Content Type: Publish Comparison Guide

Executive Summary

In the optimization of pharmacokinetics (PK) for "beyond Rule of 5" (bRo5) modalities—specifically peptides, PROTACs, and macrocycles—the linker is no longer a passive spacer. It is a determinant of stability, permeability, and potency.[1][2] This guide objectively analyzes the strategic incorporation of N-methylated linkers versus standard amide linkers.[1]

We synthesize experimental evidence demonstrating that N-methylation transforms linkers from metabolic liabilities into drivers of oral bioavailability and target selectivity.

Mechanistic Advantages: The "Methyl Effect"[3]

The introduction of a methyl group (–CH₃) onto the amide nitrogen replaces a hydrogen bond donor (HBD) with a hydrophobic, sterically demanding group.[2] This single modification triggers three critical physicochemical shifts:

A. Proteolytic Resistance (Metabolic Stability)

Standard peptide bonds are prime targets for proteases (e.g., chymotrypsin, pepsin). The amide hydrogen is essential for the formation of the tetrahedral intermediate in the protease active site.

  • Mechanism: N-methylation eliminates the H-bond donor required for enzyme recognition and introduces steric clash (A(1,3) strain) that prevents the peptide backbone from fitting into the protease's S1/S2 pockets.

  • Outcome: Orders-of-magnitude increase in plasma half-life (

    
    ).
    
B. Membrane Permeability (The Chameleonic Effect)
  • Mechanism: Exposed amide bonds cost significant desolvation energy to enter the lipid bilayer. N-methylation reduces the HBD count and promotes the formation of intramolecular hydrogen bonds (IMHBs), effectively "hiding" polar groups.

  • Outcome: This allows the molecule to adopt a "chameleonic" nature—polar in solution (solubility) but non-polar during membrane transit (permeability).

C. Conformational Locking (Bioactivity)
  • Mechanism: N-methylation restricts rotation around the N-C

    
     (
    
    
    
    ) and C(=O)-N (
    
    
    ) bonds, favoring cis-amide conformers in some contexts or locking trans-conformers into rigid turns (e.g.,
    
    
    -turns).
  • Outcome: Pre-organization of the ligand into its bioactive conformation reduces the entropic penalty of binding (

    
    ), improving affinity (
    
    
    
    ).
Comparative Analysis: N-Methylated vs. Standard Linkers
Data Summary: Performance Metrics

Based on aggregated data from cyclosporine analogs and VHL-based PROTACs.

FeatureStandard Amide LinkerN-Methylated LinkerExperimental Impact
H-Bond Donors High (1 per residue)Reduced (0 per N-Me residue)Increased Lipophilicity (

)
Proteolytic

Minutes to HoursHours to Days>100x Stability Gain [1]
Conformation Flexible (High Entropy)Rigid (Low Entropy)Improved Selectivity
Membrane Permeability Low (

cm/s)
High (

cm/s)
Enhanced Oral Bioavailability
Solubility Prone to Aggregation (

-sheets)
Disrupts AggregationImproved Formulation
Case Study 1: PROTAC Linkers (VHL Ligands)

In PROTAC design, the linker connects the E3 ligase ligand (e.g., VHL) to the Warhead. Long, linear PEG or alkyl linkers often suffer from poor oral bioavailability.

  • Experimental Insight: Methylation of the linker (or the VHL ligand attachment point) reduces the Efflux Ratio (ER) .[3]

  • Evidence: Research indicates that while Caco-2 permeability may not scale linearly, the ER is significantly reduced in N-methylated variants due to "chameleonic folding," where the molecule shields its polar surface area in lipophilic environments [2].

Case Study 2: Peptide Macrocycles (Cyclosporine A Model)

Cyclosporine A (CsA) is the gold standard for N-methylation. It contains seven N-methylated residues.

  • Comparison: A non-methylated analog of CsA would be insoluble and biologically inert due to rapid degradation and inability to cross membranes.

  • Key Finding: The specific pattern of N-methylation creates a "molecular shield" and locks the backbone into a conformation that binds Calcineurin with nanomolar affinity [3].

Visualizing the Mechanism
Diagram 1: Proteolytic Shielding & Conformational Locking

This diagram illustrates how N-methylation blocks protease attack and enforces rigidity.[1]

ProteolyticShielding cluster_conformation Conformational Effect Protease Protease Active Site StandardPeptide Standard Peptide Bond (-CO-NH-) Protease->StandardPeptide H-Bond Recognition MethylatedPeptide N-Methylated Bond (-CO-N(Me)-) Protease->MethylatedPeptide Steric Clash (No H-Bond) Degradation Hydrolysis/Cleavage StandardPeptide->Degradation Accessible Transition State Stability Steric Shielding (Metabolic Stability) MethylatedPeptide->Stability Enzyme Blocked Flexible Flexible Chain (High Entropy) Methylation N-Methylation Flexible->Methylation Rigid Rigid Turn (Pre-organized) Methylation->Rigid Restricts Phi/Psi Angles

Caption: N-methylation sterically occludes protease access (top) and reduces entropic penalty by locking bioactive conformations (bottom).

Experimental Protocols

To validate the advantages of N-methylated linkers, precise synthesis and stability testing are required.[2]

Protocol A: Site-Specific N-Methylation (Solid-Phase)

The "Fukuyama-Mitsunobu" or "o-NBS" method is preferred for its high yield and prevention of racemization.

Reagents:

  • Resin-bound peptide (free N-terminus).

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • Collidine (Base).

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Dimethyl sulfate (Methylating agent).[1][4][5]

  • 2-Mercaptoethanol (Deprotection).[1][4]

Step-by-Step Workflow:

  • Sulfonylation: Treat resin-bound peptide with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.

    • Purpose: Activates the amine and prevents over-methylation.

  • Methylation: Wash resin.[4] Add DBU (3 eq) and Dimethyl sulfate (10 eq) in NMP. React for 30 mins (x2).

    • Mechanism:[6] The sulfonamide proton is acidic; DBU deprotonates it, facilitating nucleophilic attack on the methyl donor.

  • Deprotection: Wash resin.[4] Treat with 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 30 mins (x2).

    • Result: Removes the o-NBS group, leaving the secondary N-methyl amine ready for the next coupling.

  • Coupling Next AA: Use high-efficiency coupling reagents (e.g., HATU/HOAt ) as N-methyl amines are sterically hindered and less nucleophilic.

Protocol B: Comparative Plasma Stability Assay

Self-validating system to quantify stability gains.

  • Preparation: Dissolve N-methylated linker construct and non-methylated control in DMSO (10 mM stock).

  • Incubation: Dilute to 10 µM in pooled human plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, 240 mins, and 24 hours.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate plasma proteins. Centrifuge at 10,000g for 10 mins.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot % remaining vs. time. Calculate

    
     using first-order kinetics: 
    
    
    
    .
Strategic Workflow Visualization
Diagram 2: PROTAC Optimization via Linker Methylation

Logic flow for deciding when to apply N-methylation in PROTAC development.

PROTACOptimization Start PROTAC Lead Candidate (Poor Oral Bioavailability) Analysis Analyze Physicochemical Props (HBD Count, PSA, Permeability) Start->Analysis Decision Is Efflux Ratio (ER) > 2? Analysis->Decision Strategy Strategy: Linker N-Methylation Decision->Strategy Yes (ER High) Stop Proceed with Standard Linker Decision->Stop No (ER Low) Mechanism Induce Chameleonic Folding (Hide Polar Groups) Strategy->Mechanism Synthesis Synthesize N-Me Analogs (VHL-Linker Interface) Mechanism->Synthesis Validation Test Permeability (PAMPA/Caco-2) & Ternary Complex Formation Synthesis->Validation

Caption: Decision tree for applying N-methylation to solve permeability and efflux issues in PROTACs.

References
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Carnero Corrales, M., et al. (2021). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. Link

  • Wenger, R. M. (1984). Synthesis of Cyclosporine.[7] Total syntheses of 'cyclosporin A' and 'cyclosporin H', two fungal metabolites having anti-inflammatory and immunosuppressive effects. Helvetica Chimica Acta. Link

  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. Journal of Organic Chemistry. Link

  • Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link

Sources

tert-Butyl (2-azidoethyl)(methyl)carbamate vs PEG azide linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of heterobifunctional molecules—particularly PROTACs and antibody-drug conjugates (ADCs)—the linker is not merely a passive connector but a critical determinant of physicochemical properties and biological efficacy.[1][2]

This guide compares two distinct linker strategies:

  • tert-Butyl (2-azidoethyl)(methyl)carbamate (Subject A): A "masked," short, hydrophobic building block used to introduce a rigid alkyl spacer with a secondary amine handle.

  • PEG Azide Linkers (Subject B): The industry standard for hydrophilic, flexible spacing.

The Bottom Line: Choose Subject A when prioritizing cell permeability and rigid ternary complex formation (often required for VHL-based PROTACs).[3] Choose Subject B when the priority is aqueous solubility , reducing aggregation, or spanning long distances to avoid steric clashes.

Part 1: Physicochemical Profiles

The fundamental difference lies in the "Solubility-Permeability Trade-off."[3][]

Featuretert-Butyl (2-azidoethyl)(methyl)carbamate PEG Azide Linkers (e.g., N3-PEGn-COOH)
Structure tBu-O-CO-N(Me)-CH2-CH2-N3N3-(CH2-CH2-O)n-R
Linker Type Hydrophobic / Alkyl Hydrophilic / Ether
Flexibility Low/Moderate (Short alkyl chain)High (Free rotation of ether bonds)
H-Bond Donors 0 (Protected), 1 (Deprotected Secondary Amine)0 (Backbone has only acceptors)
LogP Impact Increases Lipophilicity (Promotes membrane crossing)Decreases Lipophilicity (Promotes water solubility)
Metabolic Stability High (Alkyl bonds are stable)Moderate (Ether bonds susceptible to oxidation)
Primary Utility Permeability Optimization & Rigid SpacingSolubility Optimization & "Stealth" Shielding
The "N-Methyl" Advantage in Subject A

Subject A is not just an alkyl linker; it is an N-methylated carbamate. Upon Boc-deprotection, it yields a secondary amine (-NH(Me)-).[3]

  • Permeability: By replacing a hydrogen with a methyl group, you remove one Hydrogen Bond Donor (HBD). Lower HBD counts correlate strongly with improved passive membrane permeability, a critical bottleneck for PROTACs.

  • Chemistry: The secondary amine allows for controlled functionalization (e.g., acylation) without the risk of over-alkylation often seen with primary amines.

Part 2: Application Scenarios & Decision Logic

Scenario 1: PROTAC Linkerology
  • Use Subject A (Alkyl) when:

    • Your warhead and E3 ligand are close in space (requires short tether).

    • You observe the "Hook Effect" (non-productive binding) and need a rigid linker to enforce cooperativity.

    • Your PROTAC has poor cell permeability (low PAMPA scores). Data indicates alkyl linkers often outperform PEGs in cellular uptake assays due to reduced polarity.

  • Use Subject B (PEG) when:

    • Your molecule is insoluble in biological media (>10 µM).

    • You need to span a large distance (>15 Å) to bridge the E3 ligase and Target Protein.

    • You need to recruit surface-exposed lysines (random conjugation) where flexibility increases hit rate.[3]

Scenario 2: Click Chemistry Efficiency
  • Subject A: The short ethyl chain places the bulky Boc group relatively close to the azide. While generally reactive, extreme steric bulk on the alkyne partner may slow the CuAAC reaction slightly compared to a long, flexible PEG azide.

  • Subject B: The flexible PEG chain extends the azide away from the bulk, usually resulting in faster kinetics and higher yields in sterically demanding couplings.

Part 3: Experimental Protocols

Workflow A: The "Masked" Linker (Subject A)

Requires a sequential Click-then-Deprotect strategy.

Step 1: CuAAC Click Reaction

  • Dissolve Alkyne partner (1.0 eq) and tert-Butyl (2-azidoethyl)(methyl)carbamate (1.2 eq) in tBuOH:H2O (1:1) or DMSO.[5]

  • Add Catalyst: Premix CuSO4 (0.1 eq) and THPTA ligand (0.5 eq). Add to reaction.

  • Initiate: Add Sodium Ascorbate (0.5 eq).

  • Incubate: Stir at RT for 2–4 hours. Monitor by LC-MS (Azide disappearance).

  • Workup: Dilute with EtOAc, wash with brine/EDTA (to remove Cu), dry, and concentrate.

Step 2: Boc Deprotection (The Critical Step) Note: Triazoles are acid-stable, allowing harsh deprotection conditions.

  • Dissolve the crude triazole intermediate in DCM (anhydrous).

  • Add Acid: Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% (v/v).

    • Alternative: Use 4M HCl in Dioxane for water-sensitive substrates.[3]

  • React: Stir at RT for 30–60 mins. Monitor for loss of Boc group (-100 mass units).[3]

  • Quench: Evaporate TFA completely under N2 stream. Co-evaporate with toluene to remove residual acid.

  • Neutralize: If the next step is acylation, use excess DIEA/TEA to neutralize the ammonium salt.

Workflow B: The "Direct" Linker (PEG Azide)

Standard Click Protocol.

  • Dissolve Alkyne partner (1.0 eq) and Azide-PEGn-X (1.1 eq) in buffer/solvent.[3]

  • Catalysis: Standard CuAAC conditions (as above) or SPAAC (Copper-free) if using DBCO-PEG.

  • Purification: Direct Prep-HPLC or dialysis (if macromolecule). No deprotection step required.[3]

Part 4: Visualization & Logic

Figure 1: Synthesis Pathway Comparison

This diagram contrasts the multi-step "activation" required for the Alkyl Carbamate vs. the direct utility of the PEG linker.

LinkerComparison cluster_A Subject A: Alkyl Carbamate Workflow cluster_B Subject B: PEG Azide Workflow A_Start tBu-N(Me)-Ethyl-N3 (Masked Linker) A_Click Click Reaction (CuAAC) A_Start->A_Click A_Inter Intermediate: Boc-Protected Triazole A_Click->A_Inter A_Deprotect Acid Deprotection (TFA/HCl) A_Inter->A_Deprotect A_Final Active Linker: Secondary Amine (-NHMe) A_Deprotect->A_Final B_Start Functional-PEG-N3 (Direct Linker) B_Click Click Reaction (CuAAC/SPAAC) B_Start->B_Click B_Final Final Conjugate (Soluble/Flexible) B_Click->B_Final

Caption: Subject A requires a deprotection step to reveal the reactive amine, offering a control point for sequential synthesis. Subject B is a direct bridge.

Figure 2: Selection Decision Tree

Use this logic flow to select the correct linker for your drug candidate.

DecisionTree Start Select Linker Type Q1 Is the Warhead/Ligand Highly Hydrophobic? Start->Q1 Q2 Is Cell Permeability a Known Issue? Q1->Q2 No Res_PEG Select PEG Azide (Solubility Priority) Q1->Res_PEG Yes (Need Solubility) Q3 Is Rigid Geometry Required? (e.g. VHL) Q2->Q3 No Res_Alkyl Select Alkyl Carbamate (Permeability Priority) Q2->Res_Alkyl Yes (Need Lipophilicity) Q3->Res_PEG No (Need Reach/Flexibility) Q3->Res_Alkyl Yes (Avoid Entropic Penalty)

Caption: Logic flow prioritizing Solubility (PEG) vs. Permeability/Rigidity (Alkyl Carbamate).

References

  • BenchChem Technical Support. (2025).[1][2] Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. BenchChem. Link

  • Atilaw, Y., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Central Science. Link

  • BOC Sciences. (2025). Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm. Link

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of PROTACs. Journal of Medicinal Chemistry. Link

Sources

Hydrolytic Stability Profile: Methyl Carbamate vs. Substituted Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Methyl Carbamate versus the broader class of Substituted Carbamates , focusing on hydrolytic stability, mechanistic pathways, and implications for drug design.[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists[1]

Executive Summary

In drug design, the carbamate moiety (


) is a versatile pharmacophore and prodrug linker, valued for its stability relative to esters and lability relative to amides.[2][3][4]

Methyl Carbamate (


) —the simplest ester (

)—represents a baseline for stability but poses unique risks due to the release of methanol and the formation of reactive isocyanate intermediates. In contrast, Substituted Carbamates (specifically

-substituted or bulky

-alkyl variants) offer tunable hydrolytic half-lives (

) ranging from minutes to years, governed strictly by the substitution pattern on the nitrogen atom.

Key Takeaway: The presence of a proton on the nitrogen atom is the "kill switch" for carbamate stability. Methyl carbamate (unsubstituted nitrogen) is susceptible to rapid base-catalyzed elimination (


), whereas 

-disubstituted carbamates are forced into a slow bimolecular substitution (

) pathway, offering superior stability.[1]

Mechanistic Principles of Hydrolysis

To predict stability, one must understand the two divergent pathways of hydrolysis. The choice between these pathways is dictated by the N-substitution .

Pathway A: The E1cB Mechanism (Fast)
  • Substrates: Methyl Carbamate,

    
    -monosubstituted carbamates (
    
    
    
    ).[1]
  • Trigger: Presence of an acidic

    
     proton (
    
    
    
    ).[1]
  • Process: Base deprotonates the nitrogen, triggering the elimination of the alkoxide leaving group to form a reactive Isocyanate intermediate. This is rapid and often entropy-driven.[1]

Pathway B: The Mechanism (Slow)
  • Substrates:

    
    -disubstituted carbamates (
    
    
    
    ).[1]
  • Trigger: Nucleophilic attack on the carbonyl carbon.[1]

  • Process: Direct attack by hydroxide (

    
    ) forms a tetrahedral intermediate.[1] The nitrogen lone pair donates electron density to the carbonyl, reducing its electrophilicity and making this pathway significantly slower (
    
    
    
    times) than ester hydrolysis.
Mechanistic Visualization

The following diagram illustrates the bifurcation of these pathways based on structure.

CarbamateHydrolysis Start Carbamate Structure (R1-N(R2)-CO-O-R3) CheckH Is Nitrogen Protonated? Start->CheckH E1cB_Start Pathway: E1cB (Elimination) CheckH->E1cB_Start Yes (NH or NH2) e.g., Methyl Carbamate BAc2_Start Pathway: BAc2 (Substitution) CheckH->BAc2_Start No (NR2) e.g., Rivastigmine Deprotonation Step 1: Deprotonation (Forms Anion) E1cB_Start->Deprotonation Isocyanate Intermediate: Isocyanate (R-N=C=O) Deprotonation->Isocyanate Products_A Products: Amine + CO2 + Alcohol Isocyanate->Products_A Isocyanate->Products_A Rapid Hydration Tetrahedral Intermediate: Tetrahedral Adduct BAc2_Start->Tetrahedral Products_B Products: Amine + CO2 + Alcohol Tetrahedral->Products_B

Figure 1: Divergent hydrolysis pathways.[1] The E1cB route (red) accessible to Methyl Carbamate is kinetically dominant over the BAc2 route (blue).

Comparative Performance Data

The following data synthesizes kinetic studies comparing Methyl Carbamate (MC) against structural analogs to highlight the impact of substitution.

Table 1: Hydrolytic Stability Comparison (pH 10.0, 25°C)
ParameterMethyl Carbamate (MC)Ethyl Carbamate (Urethane)N,N-Dimethyl Carbamate
Structure



Dominant Mechanism

(Elimination)

(Elimination)

(Substitution)
Rel.[1] Rate (

)
1.0 (Reference) 0.85 (Slightly more stable)

(Highly Stable)
Half-life (

)
~15-20 min (at pH 12)~25 min (at pH 12)> 100 hours
Leaving Group Methoxide (

)
Ethoxide (

)
Alkoxide
Toxicity Risk Methanol release (Neurotoxic)Carcinogenic metabolite (Ethyl carbamate)Low (depends on amine)

Analysis:

  • MC vs. General Carbamates: MC is significantly less stable than

    
    -disubstituted carbamates because it possesses two acidic protons, allowing the rapid 
    
    
    
    pathway.[1]
  • Leaving Group Effect: The methoxy group in MC is a better leaving group than ethoxy (due to lower steric hindrance and slightly lower pKa), making MC hydrolyze slightly faster than ethyl carbamate.

  • Environmental/Physiological Fate: In gastric acid (pH 1-2), MC is relatively stable.[1] In intestinal fluid (pH 7-8), hydrolysis accelerates.[1] In plasma, esterases may catalyze the reaction, mimicking the

    
     transition state.
    

Experimental Protocol: Determining Hydrolytic Kinetics

To validate the stability of a carbamate candidate, use the following self-validating pH-stat or HPLC protocol.

Method A: High-Throughput HPLC Kinetics (Recommended)

This method distinguishes between chemical hydrolysis and enzymatic degradation if plasma is used later.[1]

Reagents:

  • Buffer Systems: Phosphate (pH 2.0, 7.4), Borate (pH 9.0, 10.0).[1] Ionic strength adjusted to 0.1 M with KCl.

  • Internal Standard (IS): Caffeine or Acetophenone (chemically inert).[1]

  • Stock Solution: 10 mM Carbamate in Acetonitrile.

Workflow:

  • Preparation: Pre-heat 10 mL of buffer to 37°C in a thermostatic water bath.

  • Initiation: Spike 100 µL of Carbamate Stock into the buffer (

    
    ). Final conc: 100 µM.[1] Vortex for 5 seconds.[1]
    
  • Sampling: At defined intervals (0, 5, 15, 30, 60, 120, 240 min), withdraw 200 µL aliquots.

  • Quenching: Immediately transfer aliquot into 200 µL of cold Acetonitrile + 0.1% Formic Acid to stop the reaction and precipitate salts.

  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC-UV/Vis or LC-MS.[1]

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/ACN gradient.[1]

    • Detection: 210 nm (carbonyl) or MS (M+H).[1]

Calculation: Plot


 vs. time. The slope is 

.

Method B: pH-Stat Titration (For Fast Hydrolysis)

For highly labile carbamates (e.g., MC at pH > 11), HPLC is too slow.[1]

  • Dissolve compound in 0.1 M KCl.

  • Maintain constant pH (e.g., pH 11) using an autotitrator adding 0.01 M NaOH.[1]

  • The rate of NaOH consumption is directly proportional to the rate of hydrolysis (1 mol NaOH = 1 mol Carbamate hydrolyzed).

Implications for Drug Design

When selecting between a Methyl Carbamate moiety and other carbamate linkers:

  • Prodrug Design:

    • Use Methyl Carbamate if you need a "self-immolative" linker that triggers rapidly upon a specific enzymatic event or pH shift (e.g., lysosomal targeting).[1] The methoxy group is small, minimizing steric clashes in enzyme active sites.[1]

    • Avoid Methyl Carbamate if the drug targets chronic conditions requiring long plasma half-life, as systemic esterases and physiological pH will degrade it too quickly.

  • Toxicity Considerations:

    • Methyl carbamate hydrolysis releases Methanol .[1][5] While trace amounts are manageable, high-dose drugs can lead to formate toxicity.[1]

    • Ethyl carbamate (Urethane) is a known genotoxic carcinogen (Group 2A).[1] Avoid ethyl esters in carbamate design; use methyl, isopropyl, or cyclic carbamates instead.[1]

  • Stabilization Strategy:

    • To increase stability without changing the leaving group, convert the

      
       to 
      
      
      
      or
      
      
      .
    • Example: Rivastigmine uses an

      
      -ethyl-N-methyl carbamate moiety, rendering it stable enough to inhibit Acetylcholinesterase (AChE) via a pseudo-irreversible mechanism (slow hydrolysis of the enzyme-carbamate complex).
      
Decision Logic for Medicinal Chemists

DecisionTree Goal Design Goal Stability Requirement: High Systemic Stability? Goal->Stability StablePath Use N,N-Disubstituted Carbamate Stability->StablePath Yes (e.g., Inhibitor) LabilePath Requirement: Rapid Release (Prodrug)? Stability->LabilePath No Prodrug Use N-Monosubstituted (Tunable via sterics) LabilePath->Prodrug Controlled Release SelfImmol Use Methyl Carbamate (Fastest, Low Sterics) LabilePath->SelfImmol Fast Release

Figure 2: Strategic selection of carbamate moieties based on stability requirements.

References

  • Vacondio, F., et al. (2015).[1][2] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

  • Dittert, L. W., & Higuchi, T. (1963).[1] "Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution." Journal of Pharmaceutical Sciences. Link[1]

  • Williams, A. (1972).[1] "E1cB mechanisms in the hydrolysis of carbamates." Journal of the Chemical Society, Perkin Transactions 2.[1] Link

  • National Toxicology Program. (2005).[1] "Toxicology and Carcinogenesis Studies of Urethane, Ethanol, and Methyl Carbamate." NTP Technical Report Series. Link

  • Gosh, A. K., & Brindisi, M. (2015).[1][6] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

Verifying Purity of Azide Linkers: A Comparative Guide to TLC and LCMS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

Executive Summary: The "Invisible" Linker Problem

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the azide linker is a critical yet vulnerable component. Often comprised of an aliphatic chain or polyethylene glycol (PEG) spacer, these molecules lack strong chromophores, making standard UV detection unreliable. Furthermore, the azide moiety (


) is thermally sensitive and prone to reduction during analysis.

This guide compares the two dominant verification methods—Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) . While LCMS is the industry standard for characterization, it is prone to "false impurity" artifacts (in-source reduction). Conversely, TLC offers a rapid, artifact-free purity check but struggles with visualization. This guide details how to bridge these gaps to ensure your "Click" chemistry starting materials are pure.

Safety First: The Stability Rules

Before analyzing, you must verify the stability of your azide.[1][2] High nitrogen content poses an explosion risk.[2]

  • The C/N Ratio Rule: Ensure the ratio of Carbon atoms to Nitrogen atoms is

    
     3 .[1]
    
  • The Rule of Six: There should be at least six carbons (or equivalent inert atoms) per energetic functional group (azide).[2]

Warning: Do not use metal spatulas (especially copper or brass) with azides, as they can form highly explosive metal azides.[2] Use Teflon or wood.

Method A: Thin Layer Chromatography (TLC)

Best For: Rapid reaction monitoring, qualitative purity checks, and detecting inorganic salts.

Standard UV visualization (254 nm) often fails because aliphatic azides and PEG chains do not absorb UV light. You must rely on chemical staining.

The Challenge: Visualization

Most chemists default to Permanganate (KMnO


), which stains the oxidizable carbon backbone. However, this does not confirm the presence of the azide group, only the molecule.
The Solution: The Staudinger-Ninhydrin Stain (Specific)

To specifically verify the azide functionality on a TLC plate, use a two-step "reduction-reaction" protocol.

Protocol:
  • Run the TLC: Use a standard silica plate with a polar mobile phase (e.g., DCM/MeOH).

  • Step 1 (Reduction): Dip the plate into a 10% Triphenylphosphine (

    
    ) in DCM  solution.
    
    • Mechanism:[3] The Staudinger reaction reduces the azide (

      
      ) to an amine (
      
      
      
      ) directly on the silica.
    • Process: Warm gently with a heat gun for 1-2 minutes.

  • Step 2 (Visualization): Dip the plate into a Ninhydrin stain .

    • Result: The newly formed amine reacts with Ninhydrin to produce a distinct purple/blue spot (Ruhemann's purple).

    • Validation: Impurities that were already amines will stain without Step 1; azides will only stain after Step 1.

Alternative General Stains
  • Phosphomolybdic Acid (PMA): Best for PEG-based azides. Heats to a dark blue/green spot.

  • Iodine Chamber: Reversible and effective for almost all organics, but low contrast.

Method B: LCMS Analysis

Best For: Structural confirmation, quantitative impurity profiling, and molecular weight determination.

LCMS is the gold standard, but it introduces a specific artifact that often confuses researchers: In-Source Reduction .

The Artifact: The "Phantom" Amine

In Electrospray Ionization (ESI), the high voltage and heat can drive the loss of


 from the azide, mimicking the mass of the reduced amine or a nitrene intermediate.
  • Target Mass:

    
    
    
  • Observed Artifact:

    
     (Loss of 
    
    
    
    + gain of
    
    
    ) or
    
    
    (Loss of
    
    
    ).

If you see a peak corresponding to the amine impurity, it might not be real .

Protocol: Differentiating Real Impurity vs. Artifact

To validate if the amine is real or an artifact, alter the ionization "softness":

  • Lower the Cone Voltage/Fragmentor Voltage: Reduce energy to minimize in-source fragmentation.

  • Lower the Source Temperature: High heat promotes thermal decomposition of the azide.

  • Check the Chromatography:

    • Real Impurity: The amine and azide have different polarities. They should have different retention times (RT) .

    • Artifact: The artifact peak will perfectly co-elute with the main azide peak (same RT).

Detector Selection

Since UV is unreliable for aliphatic linkers, use these detectors in order of preference:

  • CAD (Charged Aerosol Detector): Universal, quantitative, independent of chromophores.

  • ELSD (Evaporative Light Scattering Detector): Good for non-UV absorbers, but less sensitive than CAD.

  • MS (Total Ion Count): Sensitive, but ionization efficiency varies heavily between the azide and its impurities.

Comparative Analysis: TLC vs. LCMS

FeatureMethod A: TLC (Staudinger Stain)Method B: LCMS (ESI)
Primary Utility Qualitative "Quick Check"Quantitative Purity & ID
Specificity High (Purple = Azide/Amine)High (Exact Mass)
Sensitivity Moderate (requires

g amounts)
High (picogram levels)
Artifact Risk Low (Chemical reaction is robust)High (In-source reduction)
Visualization Requires specific stains (No UV)Requires CAD/ELSD (No UV)
Throughput High (Multiple spots/plate)Low (Serial injection)
Cost NegligibleHigh

Decision Workflow (Diagram)

The following decision tree illustrates the logical flow for verifying an azide linker, incorporating the artifact checks described above.

AzideVerification Start Synthesized Azide Linker TLC_Check Step 1: TLC Analysis (Stain: PMA or PPh3/Ninhydrin) Start->TLC_Check TLC_Result Single Spot? TLC_Check->TLC_Result Purify Purify (Column/HPLC) TLC_Result->Purify No (Multiple Spots) LCMS_Check Step 2: LCMS Analysis (ESI + CAD/ELSD) TLC_Result->LCMS_Check Yes Purify->TLC_Check Mass_Check Check Mass Spectrum LCMS_Check->Mass_Check Artifact_Decision Peak at [M-26] or [M-28]? Mass_Check->Artifact_Decision Coelution_Check Does [M-26] Co-elute perfectly with [M]? Artifact_Decision->Coelution_Check Yes Final_Release Release for Conjugation Artifact_Decision->Final_Release No (Clean Spectrum) Real_Impurity Real Amine Impurity (Recycle to Purify) Coelution_Check->Real_Impurity No (Diff RT) Artifact_Confirm In-Source Artifact (Ignore, Product is Pure) Coelution_Check->Artifact_Confirm Yes (Same RT) Real_Impurity->Purify Artifact_Confirm->Final_Release

Figure 1: Logical workflow for differentiating real impurities from instrumental artifacts during azide linker analysis.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from [Link]

  • Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-MS Analysis of siRNA and Impurities Using the BioAccord System. Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Staining Solutions and Recipes. Retrieved from [Link]

Sources

Impact of N-Methylation on Linker Conformation and Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of PROTACs, cyclic peptides, and antibody-drug conjugates (ADCs), the linker is not merely a passive connector; it is a determinant of physicochemical behavior.[1] N-methylation —the substitution of the amide hydrogen with a methyl group—is a high-impact modification that fundamentally alters the linker's energy landscape.[2]

This guide objectively compares standard amide linkers versus N-methylated variants.[3] It synthesizes experimental data to demonstrate how N-methylation reduces hydrogen bond donor (HBD) count, modulates cis/trans isomerism, and drives "chameleonic" folding to enhance membrane permeability.

Part 1: Mechanistic Comparison

The transition from a secondary amide (standard) to a tertiary amide (N-methylated) introduces steric clash and electronic redistribution. This results in three primary shifts:

The Cis-Trans Equilibrium Shift

Standard peptide bonds strongly favor the trans (


) conformation (

) due to the high energy penalty of the cis form (~2.5–3.0 kcal/mol). N-methylation increases the steric bulk of the trans state (interaction between N-Me and

side chains) while destabilizing the trans preference.
  • Result: The energy barrier lowers, and the cis (

    
    ) population becomes thermodynamically accessible (often 10–40% in equilibrium). This allows the linker to adopt turn structures (e.g., 
    
    
    
    -turns) impossible for standard amides.
Solvation Energy & Permeability

Passive membrane diffusion requires the molecule to shed its hydration shell.

  • Standard Amide: The N-H proton is a strong H-bond donor, requiring significant energy to desolvate (desolvation penalty).

  • N-Methylated Amide: Replaces the donor with a lipophilic methyl group.[3] This eliminates the desolvation penalty for that site and shields adjacent polar carbonyls through steric occlusion.

Comparative Performance Matrix
FeatureStandard Amide Linker (-CONH-)N-Methylated Linker (-CON(Me)-)Impact on Drug Design
H-Bond Donors 1 per residue0 per residueCritical: Reduces polar surface area (PSA).
Isomerism >99% Trans (Rigid)Cis/Trans Mixture (Dynamic)Enables "Chameleonic" folding in non-polar media.
LogP (Lipophilicity) LowerHigher (+0.3 to +0.5 per Me)Increases membrane partitioning.
Proteolytic Stability Low (Trypsin/Chymotrypsin prone)HighSteric bulk prevents protease access.
Solubility Moderate to HighVariable (often lower)Risk: Can induce aggregation if not balanced.

Part 2: Experimental Data & Case Studies

Case Study A: VHL-PROTAC Linkers

In a study of VHL-based PROTACs, linker methylation was used to modulate oral bioavailability.[1][4]

  • Observation: Unmethylated linear alkyl/PEG linkers resulted in extended conformations with high solvent-exposed polar surface area (PSA).

  • Intervention: Introduction of N-methylation allowed the linker to fold back upon itself in lipophilic environments (simulating the membrane interior), effectively "hiding" the polar core.

  • Data:

    • Efflux Ratio (ER): Reduced from >20 (substrate for P-gp) to <2 in methylated variants.

    • Bioavailability (F%): Increased from <1% to ~15-28% in optimized methylated analogs.

    • Source: J. Med.[4] Chem. 2025 (Search Result 1.2)

Case Study B: Cyclic Peptide Permeability (The Cyclosporine Effect)

Cyclosporine A (CsA) is the archetype of N-methylation efficacy, containing seven N-methylated residues.

  • Mechanism: In water, CsA exposes polar groups for solubility. In the membrane, it undergoes a conformational switch (involving cis peptide bonds) to bury these groups, forming a "hydrophobic collapse."

  • Experimental Comparison:

    • Cyclo(Ala-Ala-Ala-Ala-Ala):

      
       cm/s (Caco-2).
      
    • Permethylated Analog:

      
       cm/s.
      
    • Note: Regiochemistry matters.[5] Methylating every residue can lead to rigid conformations that prevent the necessary collapse.

Part 3: Visualization of Mechanisms

Diagram 1: The "Chameleonic" Permeability Mechanism

This diagram illustrates how N-methylation facilitates the conformational switch required to cross the lipid bilayer.

ChameleonEffect cluster_permeation N-Methylation Impact Water Aqueous Phase (Blood/Cytosol) Conf_Open Conformation A (Open) High PSA Solvated Polar Groups Water->Conf_Open Stabilized by H2O Membrane Lipid Bilayer (Hydrophobic) Conf_Open->Membrane Entry Barrier (Desolvation Cost) Conf_Closed Conformation B (Closed) Low PSA Intramolecular H-Bonds Conf_Open->Conf_Closed N-Me lowers cis/trans barrier Conf_Closed->Membrane Rapid Diffusion (Lipophilic Surface)

Caption: N-methylation lowers the energy barrier for conformational switching, allowing the molecule to adopt a "closed," lipophilic state within the membrane.[6]

Diagram 2: Decision Tree for Linker Methylation

When should you apply N-methylation in your design?

DecisionTree Start Start: Linker Optimization Q1 Is Permeability Low? (<1e-6 cm/s) Start->Q1 Q2 Is Solubility the issue? Q1->Q2 Yes Q3 Is Metabolic Stability low? Q1->Q3 No Action_Me Apply N-Methylation (Target Solvent Exposed Amides) Q2->Action_Me No (Poor Diffusion) Action_PEG Use PEG/Polar Linker Q2->Action_PEG Yes (Poor Solubility) Q3->Action_Me Yes (Proteolysis) Action_Rigid Macrocyclization Q3->Action_Rigid No

Caption: Strategic workflow for determining when N-methylation is the appropriate tool for linker optimization.

Part 4: Experimental Protocols

Protocol 1: Site-Selective N-Methylation (Solid Phase)

Objective: Introduce a methyl group to a specific amide nitrogen during Solid Phase Peptide Synthesis (SPPS) using the Fukuyama-Mitsunobu (o-NBS) method. This is superior to direct alkylation due to lack of over-methylation.

Reagents:

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Methyl p-nitrobenzenesulfonate (Me-ONs) or Methyl Iodide

  • 2-Mercaptoethanol (2-ME)

Workflow:

  • Protection (Sulfonylation):

    • Resin-bound amine is treated with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 30 min.

    • Validation: Kaiser test should be negative (no free amine).

  • Methylation:

    • Treat resin with DBU (3 eq) in NMP (5 min) to deprotonate the sulfonamide.

    • Add Methyl p-nitrobenzenesulfonate (4 eq) or MeI. Agitate for 30 min.

    • Note: The electron-withdrawing NBS group acidifies the NH, facilitating alkylation.

  • Deprotection (Desulfonylation):

    • Treat with 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 2 x 10 min.

    • Validation: Chloranil test (for secondary amines) should be positive (blue/green).

  • Coupling Next Residue:

    • Use HATU/HOAt (high reactivity) as coupling to N-methyl amino acids is sterically hindered. Double coupling is mandatory.

Protocol 2: NMR-Based Conformational Analysis

Objective: Quantify the cis/trans ratio and assess conformational rigidity.[7]

Methodology:

  • Sample Prep: Dissolve 1-2 mg of compound in

    
     (non-polar model) and 
    
    
    
    (polar model).
  • 1D 1H NMR:

    • Look for signal doubling (rotamers). If peaks are sharp and doubled, exchange is slow (high barrier). If broad/coalesced, exchange is intermediate.

    • Integrate distinct peaks to determine Population(

      
      ) vs Population(
      
      
      
      ).
  • 2D NOESY/ROESY:

    • Identify

      
       vs 
      
      
      
      cross-peaks.
    • Trans (

      
      ):  Strong 
      
      
      
      NOE (sequential).
    • Cis (

      
      ):  Strong 
      
      
      
      NOE (intra-residue).
  • Temperature Coefficient (

    
    ): 
    
    • Measure NH shift at 25°C, 35°C, 45°C.

    • 
       ppb/K indicates a solvent-shielded or intramolecularly H-bonded proton (permeability predictor).
      

References

  • Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability. Journal of Medicinal Chemistry, 2025.[4][8] Link

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 2021.[9] Link

  • Switching Conjugation Is the Predominant Factor Contributing to Complete Reversal of Amide cis-trans Preference through N-Methylation. Journal of Organic Chemistry, 2025.[10] Link

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 2011. Link

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 2013. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of tert-Butyl (2-azidoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety and precision. The handling of energetic materials, such as organic azides, demands not just adherence to protocol but a deep understanding of the chemical principles governing their reactivity. This guide provides essential, field-tested procedures for the safe disposal of tert-Butyl (2-azidoethyl)(methyl)carbamate, moving beyond a simple checklist to explain the critical causality behind each step.

Core Hazard Assessment: Understanding the Molecule

Tert-Butyl (2-azidoethyl)(methyl)carbamate belongs to the class of organic azides, which are known for their potential explosive properties. The primary hazard stems from the azide functional group (-N₃), which can release dinitrogen gas (N₂) in a rapid, exothermic decomposition initiated by heat, shock, friction, or light.

Intrinsic Stability Analysis

Before handling any organic azide, a stability assessment is mandatory. A widely accepted guideline is the ratio of carbon and oxygen atoms to nitrogen atoms. This ratio helps predict the energetic nature of the molecule.

(NCarbon + NOxygen) / NNitrogen ≥ 3

For tert-Butyl (2-azidoethyl)(methyl)carbamate (C₈H₁₆N₄O₂):

  • NCarbon = 8

  • NOxygen = 2

  • NNitrogen = 4

Calculation: (8 + 2) / 4 = 2.5

A ratio below 3, as calculated here, indicates that the compound is potentially explosive and must be handled with extreme caution. Such compounds should only be synthesized in limited quantities and stored at or below room temperature away from light.

Key Hazards and Incompatibilities

To ensure safety, it is crucial to be aware of the specific chemical incompatibilities of azide compounds. These interactions can lead to catastrophic failures in containment and safety.

Hazard TypeIncompatible Materials & ConditionsRationale & Consequence
Explosive Salt Formation Heavy metals (lead, copper, silver, mercury, etc.), including metal spatulas, plumbing, and containers.Forms highly shock-sensitive and explosive heavy metal azide salts. This is why azide solutions must never be poured down the drain.
Toxic/Explosive Gas Formation Strong acids (e.g., HCl, H₂SO₄), Brønsted acids.Reacts to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.
Explosive Compound Formation Halogenated solvents (e.g., dichloromethane, chloroform).Can form dangerously explosive polyazidomethane compounds.
Violent Decomposition Heat, shock, friction (e.g., ground glass joints), light.Initiates rapid decomposition, leading to the release of nitrogen gas and a potential explosion.
Violent Reaction Strong oxidizing agents, carbon disulfide, bromine, dimethyl sulfate.Can lead to a violent, uncontrolled reaction.

Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safety lies in creating a controlled environment and ensuring personal protection.

  • Primary Engineering Control: All work with tert-Butyl (2-azidoethyl)(methyl)carbamate, including waste handling and disposal procedures, must be conducted within a certified chemical fume hood.

  • Secondary Engineering Control: The use of a portable blast shield inside the fume hood is mandatory for all procedures involving organic azides, especially those known to be sensitive. Position the fume hood sash as low as possible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety goggles combined with a face shield are required.

    • Hand Protection: Nitrile gloves are suitable for incidental contact. For procedures with a higher risk of splashes or direct contact, wearing Silver Shield gloves under the nitrile gloves is strongly recommended.

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

Step-by-Step Disposal Plan

The proper disposal of this compound is a multi-step process involving careful segregation, chemical neutralization (quenching), and final disposal as hazardous waste.

Workflow for Azide Waste Managementdot

G A Waste Generation (tert-Butyl (2-azidoethyl)(methyl)carbamate) B Segregate Waste Immediately A->B C Is waste stream purely azide-containing? B->C D YES: Collect in dedicated, non-metal, labeled container. Maintain pH > 9. C->D  Yes E NO: Consult EHS. DO NOT MIX with incompatible waste (acidic, heavy metal, halogenated). C->E  No F Prepare for Neutralization (In Fume Hood with Blast Shield) D->F G Chemical Quenching Protocol (See Section 3.2) F->G H Test for Complete Destruction (Starch-Iodide Paper) G->H I Neutralize pH (6-9) H->I J Collect Treated Waste in Hazardous Waste Container I->J K Dispose of via Institutional EHS J->K

Technical Guide: Safe Handling and Logistics for tert-Butyl (2-azidoethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a primary operational resource for researchers handling tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS: 847259-90-9) . It synthesizes safety data, chemical logic, and practical field experience into a cohesive protocol.

Hazard Architecture & Stability Analysis

Before handling this compound, you must understand why it poses a risk. This is not just a "toxic chemical"; it is an energetic material.

Compound Identity:

  • Name: tert-Butyl (2-azidoethyl)(methyl)carbamate[1]

  • CAS: 847259-90-9[1]

  • Formula:

    
    
    
  • Molecular Weight: 200.24 g/mol

Energetic Assessment (The "Rule of Six"): Organic azides are thermodynamically unstable. A common heuristic for stability is the "Rule of Six" (or Smith’s Rule), which states that an organic azide is generally safe to handle if the number of carbon (


) plus oxygen (

) atoms is at least three times the number of nitrogen atoms (

).


Applying this to tert-Butyl (2-azidoethyl)(methyl)carbamate:

  • 
    [2]
    
  • 
     (3 in the azide group + 1 in the carbamate)
    
  • Ratio:

    
    
    

Critical Insight: The ratio is 2.5 , which is below the safety threshold of 3. This indicates the compound has high energy potential . While the Boc group adds steric bulk and stability compared to smaller alkyl azides, this compound must be treated as potentially explosive , particularly if heated, concentrated, or exposed to metal catalysts.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following matrix defines the non-negotiable PPE standards for handling this specific energetic linker.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses with side shields are inadequate. Goggles provide a seal against vapors and projectiles in the event of a decomposition event.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm)Outer Layer: Standard nitrile (changed immediately upon splash). Inner Layer: High-dexterity nitrile. Note: Azides penetrate skin rapidly and are systemically toxic (cytochrome c oxidase inhibitor).
Dermal (Body) Flame-Resistant (FR) Lab Coat Cotton/synthetic blends can melt into skin during a flash fire. Use Nomex or treated cotton.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Mandatory. Do not handle on an open bench. If weighing solids, use a hood-based balance or a powder containment enclosure.
Shielding Portable Blast Shield Required when scaling reactions >500 mg or when heating the reaction mixture.

Operational Protocol: Handling & Synthesis

This protocol uses a Self-Validating System : every critical step includes a check to confirm safety before proceeding.

Phase A: Storage & Retrieval[3]
  • Temperature: Store at -20°C . Low temperature inhibits thermal decomposition.

  • Light: Store in amber vials or wrapped in foil. Azides are photolabile.

  • Atmosphere: Store under Argon or Nitrogen.

  • Visual Check: Before opening, inspect the vial. If you see pressure buildup (bulging septum) or discoloration (darkening), do not open . Contact safety officers immediately.

Phase B: Reaction Setup (The "Zero-Metal" Rule)

WARNING: Azides react with heavy metals (Copper, Lead, Mercury) to form highly unstable metal azides.

  • No Metal Spatulas: Use only porcelain, Teflon, or plastic spatulas.

  • No Metal Needles (if avoidable): Use glass pipettes or Teflon-lined tubing for transfers. If needles are required, ensure they are stainless steel (less reactive) and rinse immediately after use.

Phase C: The Reaction Workflow
  • Dilution is Key: Never work with neat (pure) azide if possible. Dilute immediately in the reaction solvent (e.g., DCM, DMF, DMSO).

  • Heat Control: Do not heat reaction mixtures containing this azide above 60°C without a blast shield.

  • Concentration: NEVER rotary evaporate to dryness if the water bath is >30°C. It is safer to keep the azide in solution. If you must concentrate, use a stream of nitrogen gas at room temperature.

Phase D: Waste Segregation
  • Do NOT mix azide waste with acids (forms

    
    , Hydrazoic acid = highly toxic/explosive gas).[3]
    
  • Do NOT mix with halogenated solvents in the presence of metals (forms di/tri-azidomethane = extremely explosive).[4]

  • Labeling: Clearly label waste containers: "AZIDE WASTE - DO NOT ADD ACID."

Decontamination & Disposal Protocol (Quenching)

You must chemically neutralize the azide functionality before disposal.[5][6][7] The standard method uses nitrous acid (generated in situ) to convert the azide to nitrogen gas.[6]

Mechanism:



Step-by-Step Quenching Procedure

Reagents:

  • Sodium Nitrite (

    
    )[5][6][7]
    
  • Sulfuric Acid (

    
    , 20% solution) or Acetic Acid
    
  • Starch-Iodide Paper[7]

Protocol:

  • Setup: Perform in a fume hood. Place the azide waste solution in a beaker with a magnetic stir bar.

  • Add Nitrite: Add excess Sodium Nitrite solution (

    
    
    
    
    
    per
    
    
    azide).[5][7]
  • Acidify (The Critical Step): Slowly add the 20%

    
     dropwise.
    
    • Observation: You will see bubbling (Nitrogen evolution).[7] This confirms the reaction is working.

    • Caution: Toxic

      
       fumes may also form (brown gas). Ensure hood ventilation is maxed.
      
  • Stir: Allow to stir for 12 hours or overnight.

  • Validation (The Checkpoint): Dip a strip of Starch-Iodide paper into the solution.

    • Result: The paper must turn Blue/Black .

    • Logic: This indicates excess Nitrite is present, meaning all Azide has been consumed.[7] If the paper does not turn blue, add more Nitrite and acid, stir, and re-test.

  • Disposal: Once validated, neutralize the pH to 7 with Sodium Hydroxide (NaOH) and dispose of as aqueous chemical waste.

Visualizations

Workflow Diagram: Safe Handling Lifecycle

This diagram illustrates the critical decision points and safety barriers in the handling process.

AzideHandling Storage Storage (-20°C, Dark) Inspect Visual Inspection (Bulging/Color Check) Storage->Inspect Weighing Weighing (Plastic Spatula ONLY) Inspect->Weighing Pass Reaction Reaction Setup (Dilute Immediately) Weighing->Reaction Use Blast Shield Quench Quenching (NaNO2 + H2SO4) Reaction->Quench Waste Stream Test Validation Test (Starch-Iodide Paper) Quench->Test Test->Quench White (Incomplete) Disposal Neutral pH Disposal Test->Disposal Blue (Excess Nitrite)

Figure 1: Operational lifecycle for tert-Butyl (2-azidoethyl)(methyl)carbamate, emphasizing the validation loop during disposal.

References

  • University of California, Santa Barbara (UCSB). (2025). Sodium Azide and Organic Azides: Standard Operating Procedure. Retrieved from [Link]

  • Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Seminal review on azide stability and the C/N ratio rule).

  • Northeastern University EHS. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [Link][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.